molecular formula C11H15BrN2O2S B187578 1-(4-Bromophenylsulfonyl)-4-methylpiperazine CAS No. 837-12-7

1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Cat. No.: B187578
CAS No.: 837-12-7
M. Wt: 319.22 g/mol
InChI Key: CBNDEXDYZUNXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenylsulfonyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C11H15BrN2O2S and its molecular weight is 319.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNDEXDYZUNXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351821
Record name 1-(4-BROMOPHENYLSULFONYL)-4-METHYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837-12-7
Record name 1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=837-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-BROMOPHENYLSULFONYL)-4-METHYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for 1-(4-Bromophenylsulfonyl)-4-methylpiperazine, a key intermediate in pharmaceutical research and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. The guide details a robust and reliable synthetic protocol, delves into the underlying reaction mechanism, discusses critical process parameters, and outlines methods for purification and characterization. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to be a definitive resource for the preparation of this important molecule.

Introduction and Significance

This compound (CAS No. 837-12-7) is a sulfonylpiperazine derivative that serves as a versatile building block in the synthesis of a wide range of biologically active compounds. The inherent structural features of this molecule, namely the reactive bromophenylsulfonyl group and the nucleophilic N-methylpiperazine moiety, make it a valuable precursor for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The sulfonamide linkage is a privileged scaffold in medicinal chemistry, known for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.

This guide will focus on the most direct and widely applicable synthetic route to this compound, which involves the sulfonylation of N-methylpiperazine with 4-bromobenzenesulfonyl chloride. We will explore the nuances of this reaction, providing a detailed experimental protocol that is both reproducible and scalable.

Retrosynthetic Analysis and Synthesis Pathway

The most logical and efficient approach to the synthesis of this compound is a direct nucleophilic substitution reaction. The retrosynthetic analysis reveals a straightforward disconnection at the sulfur-nitrogen bond, identifying N-methylpiperazine and 4-bromobenzenesulfonyl chloride as the primary starting materials.

Diagram of the Retrosynthetic Pathway:

G target This compound reagents N-Methylpiperazine + 4-Bromobenzenesulfonyl Chloride target->reagents S-N Disconnection

Caption: Retrosynthetic analysis of the target molecule.

This leads to the following forward synthesis pathway:

Diagram of the Synthesis Pathway:

G N_methylpiperazine N-Methylpiperazine product This compound N_methylpiperazine->product sulfonyl_chloride 4-Bromobenzenesulfonyl Chloride sulfonyl_chloride->product

Caption: The forward synthesis pathway.

Mechanistic Insights: The Sulfonylation Reaction

The core of this synthesis is the nucleophilic attack of the secondary amine of N-methylpiperazine on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The reaction proceeds via a classical nucleophilic acyl substitution-type mechanism at the sulfonyl group.

Diagram of the Reaction Mechanism:

G cluster_0 Reaction Mechanism reagents N-Methylpiperazine + 4-Bromobenzenesulfonyl Chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product_HCl This compound + HCl intermediate->product_HCl Chloride Elimination

Caption: The mechanism of sulfonylation.

The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting N-methylpiperazine, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

4.1. Materials and Reagents

Reagent/MaterialCAS No.Molecular FormulaM.W. ( g/mol )QuantityPurity
4-Bromobenzenesulfonyl chloride98-58-8C₆H₄BrClO₂S255.522.56 g (10 mmol)>98%
N-Methylpiperazine109-01-3C₅H₁₂N₂100.161.10 g (11 mmol)>99%
Triethylamine (TEA)121-44-8C₆H₁₅N101.192.1 mL (15 mmol)>99%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.9350 mLAnhydrous
Saturated Sodium Bicarbonate-NaHCO₃84.01As needed-
Brine-NaCl58.44As needed-
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37As needed-

4.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromobenzenesulfonyl chloride (2.56 g, 10 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until the sulfonyl chloride is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Amine and Base: In a separate vial, mix N-methylpiperazine (1.10 g, 11 mmol) and triethylamine (2.1 mL, 15 mmol). Add this mixture dropwise to the cooled DCM solution over 15-20 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting sulfonyl chloride indicates the completion of the reaction.

  • Work-up:

    • Quench the reaction by adding 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

4.3. Expected Yield and Purity

  • Yield: 85-95%

  • Purity: >98% (as determined by HPLC and NMR)

Characterization of this compound

5.1. Physical Properties

PropertyValue
Molecular FormulaC₁₁H₁₅BrN₂O₂S
Molecular Weight319.22 g/mol [1]
AppearanceWhite to off-white solid
Melting PointTypically in the range of 130-140 °C (literature values may vary)
SolubilitySoluble in dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water.

5.2. Spectroscopic Data (Predicted and Correlated from Similar Structures)

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.75-7.65 (m, 4H): Aromatic protons of the bromophenyl group, appearing as two sets of doublets (an AA'BB' system).

  • 3.15-3.05 (m, 4H): Methylene protons of the piperazine ring adjacent to the sulfonyl group.

  • 2.55-2.45 (m, 4H): Methylene protons of the piperazine ring adjacent to the N-methyl group.

  • 2.30 (s, 3H): Singlet for the methyl protons of the N-methyl group.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 138.5: Quaternary carbon of the bromophenyl ring attached to the sulfonyl group.

  • 132.5: Aromatic CH carbons ortho to the bromine atom.

  • 129.0: Aromatic CH carbons ortho to the sulfonyl group.

  • 127.0: Quaternary carbon of the bromophenyl ring attached to the bromine atom.

  • 54.5: Methylene carbons of the piperazine ring adjacent to the N-methyl group.

  • 46.0: Methylene carbons of the piperazine ring adjacent to the sulfonyl group.

  • 45.5: Methyl carbon of the N-methyl group.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

  • ~3080: Aromatic C-H stretching.

  • ~2950, 2850: Aliphatic C-H stretching.

  • ~1350, 1160: Asymmetric and symmetric SO₂ stretching, characteristic of sulfonamides.

  • ~1080: C-N stretching.

  • ~820: para-substituted benzene ring C-H out-of-plane bending.

Mass Spectrometry (MS):

  • [M]+: Expected at m/z 318 and 320 in an approximately 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • [M+H]+: Expected at m/z 319 and 321.

Process Optimization and Troubleshooting

  • Choice of Base: While triethylamine is effective, other non-nucleophilic organic bases such as pyridine or diisopropylethylamine (DIPEA) can also be used. Inorganic bases like potassium carbonate can be employed in biphasic systems or in polar aprotic solvents like DMF, but may require longer reaction times.

  • Solvent Selection: Anhydrous aprotic solvents are preferred to prevent hydrolysis of the sulfonyl chloride. Dichloromethane is a good choice due to its inertness and ease of removal. Other suitable solvents include tetrahydrofuran (THF) and acetonitrile.

  • Temperature Control: The initial dropwise addition at 0 °C is crucial to control the exothermic nature of the reaction and minimize side product formation.

  • Purification Challenges: If the crude product is oily, it may be necessary to triturate it with a non-polar solvent like hexanes or diethyl ether to induce crystallization. For high-purity requirements, flash column chromatography is the most reliable method.

Safety and Handling

  • 4-Bromobenzenesulfonyl chloride: This reagent is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a desiccator.

  • N-Methylpiperazine: This compound is flammable and corrosive. Handle with appropriate PPE in a fume hood.

  • Triethylamine: This base is flammable and has a strong, unpleasant odor. It is also corrosive. Use in a fume hood and handle with care.

  • Dichloromethane: This solvent is a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

Conclusion

The synthesis of this compound is a robust and high-yielding process that relies on the well-established sulfonylation of a secondary amine. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, this valuable intermediate can be prepared in high purity. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for researchers and scientists, enabling the efficient and safe synthesis of this key building block for further applications in drug discovery and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Nishida, H., et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-44. [Link]

  • Canale, V., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. International Journal of Molecular Sciences, 23(24), 16200. [Link]

Sources

An In-depth Technical Guide to the Characterization of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine (CAS 837-12-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine, a key intermediate in medicinal chemistry. This document delves into the essential physicochemical properties, outlines a robust synthetic pathway, and details the analytical methodologies crucial for its structural elucidation and purity assessment. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers engaged in the synthesis, analysis, and application of this and related sulfonylpiperazine scaffolds. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.

Introduction: The Significance of the Sulfonylpiperazine Moiety

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties to drug candidates. When functionalized with a sulfonyl group, as in the case of this compound, the resulting molecule becomes a versatile building block for the synthesis of a diverse array of biologically active compounds. The bromophenylsulfonyl group, in particular, offers a reactive handle for further chemical modifications, such as cross-coupling reactions, making it an attractive starting material for the construction of complex molecular architectures.

The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products in the drug discovery and development pipeline. This guide provides a detailed examination of the key analytical techniques required for the comprehensive characterization of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 837-12-7[1]
Molecular Formula C₁₁H₁₅BrN₂O₂S[1][2]
Molecular Weight 319.22 g/mol [1][2]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water.General knowledge
Storage Store in a dry, sealed place.[1]

Synthesis Pathway and Rationale

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 1-methylpiperazine. This reaction is a standard method for the formation of sulfonamides.

Synthesis_Pathway 4-Bromobenzenesulfonyl_Chloride 4-Bromobenzenesulfonyl Chloride Product 1-(4-Bromophenylsulfonyl)- 4-methylpiperazine 4-Bromobenzenesulfonyl_Chloride->Product Nucleophilic Substitution 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Product

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on established methods for the synthesis of related sulfonylpiperazine derivatives.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • 1-Methylpiperazine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-methylpiperazine (1.1 equivalents) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound.

Analytical_Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (LC-MS) Synthesized_Product->MS IR Infrared Spectroscopy (FT-IR) Synthesized_Product->IR HPLC Chromatographic Purity (HPLC) Synthesized_Product->HPLC Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed HPLC->Structure_Confirmed

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (in CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to SO₂)~ 7.70d2H
Aromatic (meta to SO₂)~ 7.60d2H
Piperazine (adjacent to SO₂)~ 3.00t4H
Piperazine (adjacent to N-CH₃)~ 2.50t4H
Methyl (N-CH₃)~ 2.30s3H

Expected ¹³C NMR Spectral Data (in CDCl₃):

CarbonChemical Shift (δ, ppm)
Aromatic (C-Br)~ 128
Aromatic (CH)~ 129, 132
Aromatic (C-SO₂)~ 135
Piperazine (C adjacent to SO₂)~ 46
Piperazine (C adjacent to N-CH₃)~ 54
Methyl (N-CH₃)~ 46
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) coupled with a mass analyzer is a suitable technique.

Expected Mass Spectrum Data:

  • Molecular Ion (M+H)⁺: m/z ≈ 319/321 (due to the isotopic pattern of Bromine)

  • Key Fragmentation Patterns: The fragmentation of piperazine derivatives often involves the cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine nitrogen and the sulfonyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch3000-2850
S=O stretch (sulfonyl)1350-1300 and 1160-1120
C-N stretch1250-1020
C-Br stretch700-500
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound.

Illustrative HPLC Method:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 35°C[4]

Since the piperazine moiety lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV activity for trace-level analysis.[1][4]

Conclusion

The comprehensive characterization of this compound is a critical step in ensuring its suitability as a key intermediate in drug discovery and development. This guide has provided a detailed overview of its synthesis and the analytical techniques required for its structural confirmation and purity assessment. By following the outlined protocols and understanding the underlying principles, researchers can confidently synthesize and characterize this valuable building block, thereby accelerating the development of new therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for a relevant chemical synthesis paper. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

Sources

The Evolving Landscape of Therapeutic Agents: A Technical Guide to the Biological Activity of Bromophenylsulfonyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a cornerstone in modern drug discovery.[1][2][3] Its unique stereochemical and physicochemical properties—such as a large polar surface area, structural rigidity, and the capacity to act as both hydrogen bond donors and acceptors—confer significant advantages in drug design.[1][4] These characteristics often translate to improved water solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, alongside enhanced target affinity and specificity.[1][4] The versatility of the piperazine scaffold allows for facile chemical modification, enabling the development of a vast array of derivatives with diverse pharmacological activities.[1][2][5] This has led to the successful clinical application of piperazine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[6][7][8]

This technical guide focuses on a specific and highly promising subclass: bromophenylsulfonyl piperazine derivatives . The incorporation of a bromophenylsulfonyl moiety introduces distinct electronic and steric features that have been shown to modulate and, in many cases, potentiate the biological activity of the parent piperazine structure. We will delve into the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential.

Core Chemistry and Synthesis

The synthesis of bromophenylsulfonyl piperazine derivatives typically follows a convergent approach, allowing for the facile creation of diverse analog libraries. A general synthetic strategy involves the sulfonylation of a piperazine core with a substituted bromobenzenesulfonyl chloride. This is often followed by N-alkylation or N-arylation at the second nitrogen of the piperazine ring to introduce further diversity.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Final Product Piperazine Piperazine Sulfonylation Sulfonylation Piperazine->Sulfonylation Bromobenzenesulfonyl_Chloride Bromobenzenesulfonyl_Chloride Bromobenzenesulfonyl_Chloride->Sulfonylation R-X R-X (Alkyl/Aryl Halide) Alkylation_Arylation N-Alkylation / N-Arylation R-X->Alkylation_Arylation Intermediate 1-(Bromophenylsulfonyl)piperazine Sulfonylation->Intermediate Base Final_Product Bromophenylsulfonyl Piperazine Derivative Alkylation_Arylation->Final_Product Base Intermediate->Alkylation_Arylation

Caption: Generalized synthetic route for bromophenylsulfonyl piperazine derivatives.

This modular synthesis allows for systematic exploration of the structure-activity relationship by varying the substitution pattern on the phenyl ring of the sulfonyl group and the nature of the substituent on the second piperazine nitrogen.

Multifaceted Biological Activities and Mechanisms of Action

Bromophenylsulfonyl piperazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of diseases.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of piperazine derivatives, with several FDA-approved drugs incorporating this scaffold.[6] The bromophenylsulfonyl substitution has been explored as a means to enhance this activity.

  • Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Some compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9] For instance, certain derivatives have demonstrated the ability to block the cell cycle in the G0/G1 phase.[9] Molecular docking studies suggest that these molecules can interact with crucial cancer-related targets such as topoisomerase II and DNA, interfering with DNA replication and repair processes in rapidly dividing cancer cells.[10] The planar aromatic rings and the sulfonyl group can facilitate intercalation or groove binding with DNA, while the piperazine moiety can interact with the enzyme's active site.[10]

  • Structure-Activity Relationship (SAR): The position of the bromo substituent on the phenylsulfonyl ring, as well as the nature of the group attached to the second piperazine nitrogen, significantly influences cytotoxic potency. For example, the presence of di-chloro substitutions on a benzyl group attached to the piperazine ring has been associated with high potency against certain cancer cell lines.[6]

Compound Class Cancer Cell Line Activity (IC50/GI50) Reference
Phenylsulfonyl Piperazines w/ TetrazoleSiHa, MDA-MB-231GI50 ≤ 0.2 µM[11]
Phenylsulfonyl Piperazines w/ TetrazolePANC-1GI50 ≤ 0.1 µM[11]
Piperazine Amide DerivativeMDA-MB-231IC50 = 11.3 µM[9]
Bergenin-Arylsulfonyl Piperazine HybridsCAL-27 (Tongue Cancer)IC50 = 15.41–92.9 μM[12]
Indole-Piperazine DerivativesHUH-7, MCF7IC50 < 10 µM[6]

Table 1: Summary of anticancer activity for selected piperazine derivatives.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[13] Piperazine derivatives have emerged as a promising scaffold in this area, and the inclusion of a bromophenylsulfonyl group can enhance their antimicrobial spectrum and potency.[13][14]

  • Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, it is believed that they may disrupt bacterial cell wall synthesis, interfere with essential metabolic pathways, or inhibit efflux pumps that bacteria use to expel antibiotics.[14] For example, a sulfonyl piperazine scaffold was found to inhibit LpxH, an essential enzyme in lipid A biosynthesis in Gram-negative bacteria, representing a novel antibiotic target.[15]

  • Structure-Activity Relationship (SAR): The antimicrobial activity is highly dependent on the overall structure. Studies have shown that certain aliphatic-substituted sulfonamide derivatives display stronger antibacterial than antifungal activity.[16] The nature and position of substituents on the aromatic rings are critical for potency. A pharmacophore model for LpxH inhibitors revealed the importance of two aromatic rings, two hydrophobic groups, and one hydrogen-bond acceptor for activity.[15]

Compound Class Microorganism Activity (MIC) Reference
Novel Piperazine Derivative (RL-308)Shigella flexineri2 µg/mL[17][18]
Novel Piperazine Derivative (RL-308)S. aureus4 µg/mL[17][18]
Novel Piperazine Derivative (RL-308)MRSA16 µg/mL[17][18]
Chalcone-Piperazine HybridsCandida albicans2.22 µg/mL[13]

Table 2: Summary of antimicrobial activity for selected piperazine derivatives.

Central Nervous System (CNS) Activity

Piperazine derivatives have a long history of use in treating CNS disorders, including psychosis, depression, and anxiety.[7][8] The lipophilicity imparted by the bromophenylsulfonyl group can potentially enhance blood-brain barrier penetration, a critical requirement for CNS-acting drugs.[19]

  • Mechanism of Action: The CNS effects of piperazine derivatives are typically mediated through their interaction with various neurotransmitter receptors, such as serotonin (5-HT), dopamine (D2), and adrenergic receptors.[3][7] They can act as agonists, antagonists, or allosteric modulators, thereby influencing signaling pathways implicated in mood and cognition.[3][20] For instance, some sulfonylpiperazine analogs act as negative allosteric modulators of human neuronal nicotinic receptors (nAChRs).[20]

  • Structure-Activity Relationship (SAR): Subtle structural modifications can dramatically alter receptor selectivity and functional activity. For example, in a series of sulfonylpiperazine nAChR modulators, modifications to both the "left-hand" amide portion and the "right-hand" arylsulfonyl portion were shown to fine-tune potency and selectivity between different nAChR subtypes.[20]

Receptor_Signaling_Pathway Derivative Bromophenylsulfonyl Piperazine Derivative Receptor GPCR (e.g., 5-HT, Dopamine) Derivative->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates/ Inhibits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmission) Kinase_Cascade->Cellular_Response

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway modulated by CNS-active piperazine derivatives.

Compound Class Target Activity Therapeutic Potential Reference
Sulfonyl Piperazine AnalogsHα4β2/Hα3β4 nAChRsNegative Allosteric ModulatornAChR-related disorders[20]
Benzylpiperazine DerivativesHDAC6CNS-penetrant inhibitorNeurodegenerative diseases[19]
Various Piperazine Derivatives5-HT, Dopamine ReceptorsAgonist/AntagonistAntipsychotic, Antidepressant[3][7]

Table 3: Overview of CNS activities of piperazine derivatives.

Experimental Protocols: A Self-Validating System

The evaluation of biological activity requires robust and reproducible experimental protocols. As a Senior Application Scientist, I emphasize not just the steps, but the causality behind them, ensuring a self-validating system.

Protocol 1: In Vitro Anticancer Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard for assessing cell viability by measuring the metabolic activity of mitochondria.[21]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. Causality: This allows cells to adhere and enter the exponential growth phase, ensuring they are healthy and responsive to treatment.

  • Compound Treatment: Prepare serial dilutions of the bromophenylsulfonyl piperazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO, the solvent for the compounds) and a negative control (medium only).[21] Causality: A dose-response curve is essential to determine the IC₅₀ value. The vehicle control validates that the solvent itself is not cytotoxic.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions as step 1. Causality: This duration must be sufficient for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1 to 4 hours at 37°C.[21] Causality: This allows viable cells to metabolize the MTT into formazan crystals. Incubation time may need optimization depending on the cell line's metabolic rate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Gently pipette to dissolve the formazan crystals. Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric quantification.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Causality: The absorbance is directly proportional to the amount of formazan, which reflects the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_Compound 3. Add Compound Dilutions & Controls Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_1_4h 6. Incubate 1-4h (Formazan Formation) Add_MTT->Incubate_1_4h Solubilize 7. Solubilize Formazan (Add DMSO) Incubate_1_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze 9. Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Bromophenylsulfonyl piperazine derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their modular synthesis allows for extensive structure-activity relationship studies, facilitating the optimization of potency and selectivity for various therapeutic targets. The potent anticancer, antimicrobial, and CNS-modulating activities demonstrated by these compounds underscore their potential for development into next-generation therapeutic agents.[3][16]

Future research should focus on elucidating the precise molecular mechanisms underlying these activities, identifying specific protein targets, and optimizing pharmacokinetic and safety profiles for in vivo efficacy. The continued exploration of this chemical space, guided by rational drug design and robust biological evaluation, holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and neurology.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed Central. Available from: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate. Available from: [Link]

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PubMed Central. Available from: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publisher. Available from: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Contentgenerate. Available from: [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available from: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH. Available from: [Link]

  • Structures of FDA-approved anticancer drugs based on piperazine rings. ResearchGate. Available from: [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available from: [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Available from: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. ResearchGate. Available from: [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available from: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available from: [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. Available from: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences (IJCMAS). Available from: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PubMed Central. Available from: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available from: [Link]

  • Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. PubMed. Available from: [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences. Available from: [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • [PDF] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar. Available from: [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. Available from: [Link]

  • Synthesis and anticonvulsant activity of some piperazine derivatives. ResearchGate. Available from: [Link]

Sources

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenylsulfonyl)-4-methylpiperazine is a synthetic organic compound featuring a core piperazine structure, a common motif in pharmacologically active agents.[1][2][3] While its precise mechanism of action is not yet fully elucidated in public-domain research, the structural components—a bromophenylsulfonyl group and a methylpiperazine moiety—are present in compounds with a wide range of biological activities. This guide synthesizes the known chemical properties of this compound and explores potential mechanisms of action based on the established pharmacology of structurally related molecules. Furthermore, we present a comprehensive, step-by-step experimental workflow designed to systematically investigate and determine its primary biological targets and downstream signaling effects.

Introduction and Chemical Profile

This compound, with the chemical formula C11H15BrN2O2S, is characterized by a central piperazine ring.[1][2] One nitrogen of this ring is substituted with a methyl group, and the other with a 4-bromophenylsulfonyl group. The presence of the piperazine ring is of significant interest, as it is a well-established pharmacophore in a multitude of therapeutic agents, particularly those targeting the central nervous system (CNS).[4][5] Many piperazine derivatives exhibit pharmacological activity through the modulation of monoamine pathways, leading to applications as antipsychotic, antidepressant, and anxiolytic drugs.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H15BrN2O2SPubChem CID 710729[1]
Molecular Weight 319.22 g/mol PubChem CID 710729[1]
IUPAC Name 1-(4-bromophenyl)sulfonyl-4-methylpiperazinePubChem CID 710729[1]
CAS Number 837-12-7Synblock[2]

Hypothesized Mechanisms of Action Based on Structural Analogs

The biological activity of this compound can be hypothesized by examining the known effects of compounds containing the phenylsulfonyl piperazine scaffold.

Potential as a Glycine Transporter-1 (GlyT-1) Inhibitor

Recent research has identified N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives as potent inhibitors of Glycine Transporter-1 (GlyT-1).[6] GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to increased extracellular glycine levels. This mechanism is being explored for the treatment of schizophrenia and other CNS disorders. The core sulfonylpiperazine structure in this compound suggests that it may also interact with GlyT-1.

Activity as a Sigma Receptor Ligand

Arylalkylsulfonyl piperazine derivatives have been synthesized and evaluated as ligands for sigma receptors (σ1 and σ2).[7] These receptors are involved in a variety of cellular functions and are implicated in neuropsychiatric disorders and cancer. Halogen-substituted sulfonamides, in particular, have shown high affinity for the σ1 receptor.[7] The presence of the bromophenylsulfonyl group in this compound makes the sigma receptors a plausible target.

Potential Antiproliferative Effects

Studies on novel 4-substituted phenylsulfonyl piperazines bearing a tetrazole moiety have demonstrated significant in vitro antiproliferative activity against various human cancer cell lines, including cervical, breast, and pancreatic carcinoma.[8] This suggests that the phenylsulfonyl piperazine scaffold could be a valuable starting point for the development of new anticancer agents.

Proposed Experimental Workflow for Mechanism of Action Elucidation

The following is a proposed, in-depth experimental plan to systematically investigate the mechanism of action of this compound.

Phase 1: Initial Target Screening

The initial phase focuses on broad screening against families of targets suggested by the literature on related compounds.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound to a panel of receptors, transporters, and enzymes.

  • Target Panel:

    • Neurotransmitter Transporters: GlyT-1, Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET).

    • Sigma Receptors: σ1 and σ2.

    • G-Protein Coupled Receptors (GPCRs): A panel of dopaminergic, serotonergic, and adrenergic receptors.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target of interest.

    • Incubate the membranes with a specific radioligand for the target in the presence of increasing concentrations of this compound.

    • After incubation, separate bound from unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis.

    • Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Target Binding Affinity

TargetRadioligandIC50 (nM)Ki (nM)
GlyT-1[³H]Glycine
σ1 Receptor-Pentazocine
σ2 Receptor[³H]DTG
DAT[³H]WIN 35,428
SERT[³H]Citalopram

Diagram: Initial Target Screening Workflow

G cluster_0 Phase 1: Target Screening Compound This compound Assay Radioligand Binding Assays Compound->Assay DataAnalysis IC50 & Ki Determination Assay->DataAnalysis TargetPanel Panel of Receptors & Transporters (GlyT-1, Sigma Receptors, etc.) TargetPanel->Assay HitIdentification Identification of Primary Target(s) DataAnalysis->HitIdentification

Caption: Workflow for initial screening of this compound.

Phase 2: Functional Characterization and Cellular Assays

Once a primary target is identified, the next phase is to characterize the functional activity of the compound at that target and in a cellular context.

Experimental Protocol: In Vitro Functional Assay (Example: GlyT-1 Uptake Assay)

  • Objective: To determine if this compound acts as an inhibitor or enhancer of GlyT-1 activity.

  • Methodology:

    • Culture cells stably expressing human GlyT-1 (e.g., HEK293-hGlyT1).

    • Pre-incubate the cells with varying concentrations of this compound.

    • Initiate the uptake reaction by adding [³H]glycine.

    • Stop the reaction after a defined period by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • Calculate the percent inhibition of glycine uptake at each concentration and determine the IC50.

Experimental Protocol: Cellular Proliferation Assay (Example: MTT Assay)

  • Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cell lines (e.g., HeLa, MDA-MB-231) in 96-well plates.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate.

    • Solubilize the resulting formazan crystals with a suitable solvent.

    • Measure the absorbance at 570 nm.

    • Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Diagram: Functional and Cellular Assay Workflow

G cluster_1 Phase 2: Functional & Cellular Characterization PrimaryTarget Identified Primary Target (e.g., GlyT-1) FunctionalAssay In Vitro Functional Assay (e.g., Glycine Uptake) PrimaryTarget->FunctionalAssay DoseResponse Dose-Response Curve Generation FunctionalAssay->DoseResponse CellularAssay Cell-Based Assay (e.g., MTT Proliferation) CellularAssay->DoseResponse MechanismConfirmation Confirmation of Functional Effect (Inhibition/Activation) DoseResponse->MechanismConfirmation

Caption: Workflow for functional and cellular characterization.

Phase 3: Downstream Signaling and Pathway Analysis

The final phase involves investigating the downstream molecular consequences of target engagement.

Experimental Protocol: Western Blot Analysis

  • Objective: To investigate the effect of the compound on key signaling proteins downstream of the identified target.

  • Methodology:

    • Treat cells with this compound at its IC50 or GI50 concentration for various time points.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins of interest (e.g., p-ERK, p-Akt, cleaved caspase-3).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Diagram: Downstream Signaling Pathway Analysis

G cluster_2 Phase 3: Downstream Pathway Analysis CellTreatment Cell Treatment with Compound ProteinExtraction Protein Extraction & Quantification CellTreatment->ProteinExtraction WesternBlot Western Blot Analysis ProteinExtraction->WesternBlot DataAnalysis Quantification of Protein Expression WesternBlot->DataAnalysis Antibodies Antibodies for Signaling Proteins (p-ERK, p-Akt, etc.) Antibodies->WesternBlot PathwayMapping Mapping of Affected Signaling Pathway DataAnalysis->PathwayMapping

Caption: Workflow for analyzing downstream signaling effects.

Conclusion

While the definitive mechanism of action for this compound remains to be experimentally determined, its structural features provide a strong rationale for investigating its potential as a modulator of CNS targets, such as GlyT-1 and sigma receptors, or as an antiproliferative agent. The comprehensive experimental workflow outlined in this guide provides a rigorous and systematic approach for researchers to elucidate its biological function, from initial target identification to the characterization of its effects on cellular signaling pathways. This structured approach will be instrumental in unlocking the therapeutic potential of this and related molecules.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Brown, F. J., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8473-8494. Retrieved from [Link]

  • Kumar, G. V., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 856-865. Retrieved from [Link]

  • Ilies, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6523. Retrieved from [Link]

  • Głowacka, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Retrieved from [Link]

  • Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 466-473. Retrieved from [Link]

  • de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595. Retrieved from [Link]

  • Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2(4), 507-514. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Molecules, 26(7), 1999. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine, a compound of interest in pharmaceutical research and development. In the absence of published empirical data, this document establishes a predictive solubility framework based on fundamental chemical principles and the physicochemical properties of the molecule. A detailed, field-proven experimental protocol for the quantitative determination of its solubility using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is presented. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate laboratory work with this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and exert its therapeutic effect. Poor solubility can lead to low bioavailability, hindering the development of promising drug candidates. This compound, with its complex structure incorporating a sulfonamide and a piperazine moiety, presents a unique solubility profile that necessitates careful characterization. Understanding its solubility in various organic solvents is paramount for formulation development, purification, and various stages of preclinical testing.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrN₂O₂S[1]
Molecular Weight 319.22 g/mol [1]
Calculated logP 1.6[1]
Structure Aromatic sulfonyl group linked to a methylpiperazine ring[1]

The calculated octanol-water partition coefficient (logP) of 1.6 suggests a moderate lipophilicity. This value indicates that the compound is likely to have appreciable solubility in a range of organic solvents, but may be sparingly soluble in highly nonpolar or highly polar solvents.

Predictive Solubility Profile

Based on the principle of "like dissolves like," we can predict the relative solubility of this compound in a variety of common organic solvents. The presence of a polar sulfonamide group and a tertiary amine in the piperazine ring suggests that polar aprotic and some polar protic solvents will be effective.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO)HighThe high polarity and hydrogen bond accepting capability of DMSO will effectively solvate the polar sulfonamide and piperazine moieties.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions.
AcetonitrileModerateWhile polar, acetonitrile is less capable of hydrogen bonding than DMSO or DMF, which may limit its solvating power for the sulfonamide group.
Polar Protic MethanolModerate to HighThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the sulfonamide and piperazine nitrogens.
EthanolModerateSimilar to methanol, but its slightly lower polarity may result in reduced solubility.
IsopropanolModerate to LowThe increased hydrocarbon character of isopropanol reduces its polarity, likely decreasing its effectiveness as a solvent for this compound.
Nonpolar Aprotic Dichloromethane (DCM)ModerateThe moderate polarity of DCM may allow for some dissolution, but it is unlikely to be a highly effective solvent.
Tetrahydrofuran (THF)ModerateThe ether oxygen in THF can act as a hydrogen bond acceptor, potentially leading to moderate solubility.
TolueneLowThe nonpolar aromatic nature of toluene is a poor match for the polar functional groups of the solute.
HexaneVery LowAs a nonpolar aliphatic hydrocarbon, hexane is not expected to effectively solvate the polar regions of the molecule.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate quantitative solubility data, a robust experimental method is required. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[2] This protocol outlines the procedure coupled with HPLC for accurate quantification.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess compound B Add to vial with known volume of solvent A->B C Seal and place in thermostatted shaker B->C D Shake for 24-48 hours at constant temperature C->D E Allow to settle D->E F Filter supernatant (0.22 µm syringe filter) E->F G Dilute filtrate F->G H Analyze by HPLC G->H J Calculate concentration from calibration curve H->J Compare I Prepare calibration curve with known standards I->J

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. A key aspect of this method is to ensure undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[2]

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[3]

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis and Quantification:

    • Develop a suitable HPLC method for the analysis of this compound. This will typically involve a reversed-phase C18 column and a mobile phase of acetonitrile and water or buffer.

    • Prepare a series of standard solutions of the compound at known concentrations in the solvent of interest.

    • Inject the standards to generate a calibration curve of peak area versus concentration.[4]

    • Inject the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Molecular Interactions and Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

G cluster_solute This compound cluster_solvent Solvent Solute Solute Molecule A Sulfonamide Group (H-bond acceptor) B Piperazine Nitrogens (H-bond acceptor) C Bromophenyl Group (Hydrophobic) Solvent Solvent Molecule A->Solvent Dipole-Dipole/ H-Bonding B->Solvent Dipole-Dipole/ H-Bonding C->Solvent van der Waals

Caption: Key molecular interactions influencing solubility.

  • Polar Interactions: The polar sulfonamide group (SO₂) and the two nitrogen atoms in the piperazine ring are capable of acting as hydrogen bond acceptors. Solvents that can engage in strong dipole-dipole interactions or act as hydrogen bond donors will effectively solvate these regions of the molecule, leading to higher solubility.

  • Nonpolar Interactions: The bromophenyl group and the methyl group on the piperazine are hydrophobic. Nonpolar solvents will primarily interact with these parts of the molecule through weaker van der Waals forces. For the entire molecule to dissolve, the solvent must also overcome the strong solute-solute interactions in the crystal lattice.

Safety and Handling

According to its safety data sheet, this compound is classified as an irritant.[1] It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781-1787.
  • PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

1-(4-Bromophenylsulfonyl)-4-methylpiperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Bromophenylsulfonyl)-4-methylpiperazine (CAS: 837-12-7)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. The document details the compound's core molecular properties, presents a robust, field-proven protocol for its synthesis and purification, and outlines standard methodologies for its structural elucidation and quality control. Furthermore, it explores the molecule's strategic importance as a versatile building block in medicinal chemistry, particularly for the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking detailed, actionable information on this compound.

Core Molecular and Physical Properties

This compound is a sulfonylated piperazine derivative. Its fundamental properties are summarized below. These identifiers and computed values are essential for material sourcing, reaction planning, and regulatory documentation.

PropertyValueSource
IUPAC Name 1-[(4-bromophenyl)sulfonyl]-4-methylpiperazine[1][2]
CAS Number 837-12-7[1][2]
Molecular Formula C₁₁H₁₅BrN₂O₂S[1][2][3]
Molecular Weight 319.22 g/mol [1][2][3]
Synonyms 1-[(4-Bromobenzene)sulfonyl]-4-methylpiperazine[1]
Monoisotopic Mass 318.00376 Da[2]

Synthesis and Purification

The synthesis of this compound is most reliably achieved via a nucleophilic substitution reaction between 4-bromophenylsulfonyl chloride and 1-methylpiperazine. This is a standard method for forming sulfonamides, known for its efficiency and high yield.

Synthetic Workflow

The reaction proceeds by the nucleophilic attack of the secondary amine of 1-methylpiperazine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A tertiary amine base, such as triethylamine, is typically used to quench the HCl byproduct generated during the reaction.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent R1 4-Bromophenylsulfonyl Chloride Product This compound R1:e->Product:w + R2 R2 1-Methylpiperazine Base Triethylamine (Base) Base->Product Quenches HCl Solvent Dichloromethane (Solvent) Solvent->Product Reaction Medium

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful isolation of the product with the expected analytical signatures confirms the efficacy of the procedure.

Materials:

  • 4-Bromophenylsulfonyl chloride

  • 1-Methylpiperazine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromophenylsulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 5-10 mL per gram of sulfonyl chloride).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon amine addition.

  • Reagent Addition: In a separate flask, prepare a solution of 1-methylpiperazine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the consumption of the starting sulfonyl chloride.

  • Aqueous Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove residual acid), and finally, brine.

    • The use of distinct aqueous washes ensures the removal of both basic and acidic impurities, which is a cornerstone of a trustworthy purification process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Structural Elucidation and Quality Control

Verifying the identity, purity, and integrity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

TechniquePurpose & Expected Results
¹H NMR Confirms the proton framework. Expect signals for: aromatic protons (two doublets in the ~7.6-7.8 ppm range), piperazine ring protons (two multiplets, ~2.5 and ~3.1 ppm), and the N-methyl group (a singlet around ~2.3 ppm).
¹³C NMR Confirms the carbon backbone. Expect distinct signals for the 4 unique aromatic carbons, the 2 unique piperazine carbons, and the N-methyl carbon.
Mass Spec (MS) Confirms molecular weight. Expect a molecular ion peak [M+H]⁺ at m/z 320, accompanied by a characteristic isotopic peak at m/z 322 of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
IR Spectroscopy Identifies functional groups. Expect strong, characteristic absorption bands for the sulfonyl (S=O) group, typically around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch).
HPLC Determines purity. A single major peak in the chromatogram indicates high purity (typically >98% for use in drug development).

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value synthetic intermediate. Its structure contains two key motifs that medicinal chemists leverage.

  • The 4-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly valuable for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the late-stage introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The Methylpiperazine Moiety: The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry.[4] Its incorporation into drug candidates often improves aqueous solubility and modulates pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The N-methyl group provides a basic nitrogen center that can be protonated at physiological pH, which can be critical for target engagement or improving bioavailability. Piperazine-containing drugs are prevalent across numerous therapeutic areas, including oncology and psychiatry.[5]

Application Workflow: Suzuki Coupling

The diagram below illustrates how the compound can be used in a typical Suzuki coupling reaction to generate a more complex biaryl structure, a common core in many modern pharmaceuticals.

G cluster_reactants Reactants cluster_reagents Catalytic System R1 1-(4-Bromophenylsulfonyl)- 4-methylpiperazine Product Biaryl Product R1:e->Product:w + R2 R2 Arylboronic Acid (R-B(OH)₂) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalyzes C-C bond formation Base Aqueous Base (e.g., Na₂CO₃) Base->Product

Caption: Use of the title compound in a Suzuki cross-coupling reaction.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[2] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard ClassGHS Statement
Acute Toxicity (Oral) H302: Harmful if swallowed
Skin Irritation H315: Causes skin irritation[2]
Eye Irritation H319: Causes serious eye irritation[2]
Respiratory Irritation H335: May cause respiratory irritation[2]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

References

  • PubChem, this compound, National Center for Biotechnology Information, [Link]

  • MDPI, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, [Link]

  • MDPI, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023, [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Moiety as a Privileged Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle featuring two nitrogen atoms in the 1,4- positions, is a cornerstone of modern medicinal chemistry.[1] It is widely recognized as a "privileged scaffold" due to its frequent appearance in a multitude of approved therapeutic agents across a vast range of diseases, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3] The success of this moiety is not coincidental; it stems from a unique combination of favorable physicochemical properties, synthetic tractability, and the ability to significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

The two basic nitrogen atoms can be protonated at physiological pH, which enhances aqueous solubility and bioavailability.[4] Furthermore, the stable chair conformation of the piperazine ring provides a rigid and predictable scaffold, allowing for the precise orientation of pharmacophoric groups to interact optimally with biological targets.[4] This inherent versatility has made piperazine an indispensable building block for medicinal chemists to explore a wide chemical space and target a diverse array of biological macromolecules. This guide provides a detailed exploration of the key therapeutic targets of piperazine-containing compounds, organized by major disease area, and includes technical insights into the experimental validation of these interactions.

Part I: Targeting the Central Nervous System

Piperazine derivatives, particularly arylpiperazines, are exceptionally prominent in neuropharmacology. Their structural framework is ideal for interacting with various receptors and transporters that govern neurotransmission.

Serotonin and Dopamine Receptors/Transporters

A primary mechanism for many CNS-active piperazine compounds is the modulation of serotonergic and dopaminergic systems.[1] These systems are deeply implicated in the pathophysiology of depression, anxiety, schizophrenia, and other neurological disorders.

Mechanism of Action & Rationale: The arylpiperazine motif can position an aromatic system for crucial π-π stacking or hydrophobic interactions within the receptor binding pocket, while the distal nitrogen of the piperazine ring can be modified to fine-tune selectivity, potency, and pharmacokinetic properties. The basicity of the piperazine nitrogen often allows for a key ionic interaction with a conserved aspartate residue in the transmembrane domain of many aminergic G-protein coupled receptors (GPCRs).

  • 5-HT₁ₐ Receptor Agonism: Compounds like buspirone and other arylpiperazines act as agonists or partial agonists at the 5-HT₁ₐ receptor. Activation of this autoreceptor leads to reduced firing of serotonin neurons, an effect leveraged in anxiolytic and antidepressant therapies.

  • Dopamine D₂ Receptor Antagonism: Many successful atypical antipsychotics, such as olanzapine and aripiprazole, incorporate a piperazine ring.[1] The piperazine moiety often serves as a key structural element that confers high affinity for the D₂ receptor, helping to alleviate the positive symptoms of schizophrenia.

  • Serotonin/Dopamine Transporter (SERT/DAT) Inhibition: The piperazine scaffold is also found in reuptake inhibitors. By blocking these transporters, these compounds increase the synaptic concentration of serotonin and/or dopamine, a cornerstone of modern antidepressant therapy.[5]

Quantitative Data on CNS Targets:

Compound ClassTarget(s)ExampleAffinity (Ki, nM)IC₅₀ (nM)Reference(s)
Arylpiperazine5-HT₁ₐR, 5-HT₂ₐR, 5-HT₇RCompound 9b23.9 (5-HT₁ₐ), 39.4 (5-HT₂ₐ), 45.0 (5-HT₇)N/A[6][7]
Arylpiperazine5-HT₁ₐR, 5-HT₂ₐR, 5-HT₇R, D₂RCompound 12a41.5 (5-HT₁ₐ), 315 (5-HT₂ₐ), 42.5 (5-HT₇), 300 (D₂)N/A[6][7]
Long-chain Arylpiperazine5-HT₇RLP-211 derivatives6.69 - 91.7N/A[8]
Long-chain Arylpiperazine5-HT₂ₐRCompound 29N/A491[8][9]
GABA Receptors

The interaction of piperazine with γ-aminobutyric acid (GABA) receptors is its most classic mechanism of action, forming the basis of its use as an anthelmintic agent.[10]

Mechanism of Action & Rationale: In invertebrates such as nematodes, GABAergic signaling is crucial for mediating muscle inhibition at the neuromuscular junction.[10] Piperazine acts as a potent agonist at these nematode GABA receptors.[11][12] This binding opens chloride ion channels, leading to an influx of Cl⁻ and hyperpolarization of the muscle cell membrane.[10][12] The resulting sustained state of hyperpolarization causes a flaccid paralysis of the worm, which can then no longer maintain its position in the host's gut and is expelled by peristalsis.[10] This mechanism provides excellent selective toxicity, as GABAergic signaling in vertebrates is predominantly confined to the CNS, and the helminth GABA receptor isoform differs from that of vertebrates.[10]

GABA_Mechanism Piperazine Piperazine Compound GABA_R Nematode GABA Receptor (Cl- Channel) Piperazine->GABA_R Agonist Binding Cl_Influx Chloride Ion (Cl-) Influx GABA_R->Cl_Influx Opens Channel Hyperpolarization Muscle Cell Hyperpolarization Cl_Influx->Hyperpolarization Causes Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Leads to Expulsion Expulsion from Host GI Tract Paralysis->Expulsion Facilitates

Mechanism of piperazine-induced paralysis in nematodes.

Part II: Targeting Proliferative Diseases (Oncology)

The piperazine scaffold is integral to numerous modern cancer therapies, serving as a versatile linker or key pharmacophore in agents that target cell division, signaling cascades, and survival pathways.[13]

Inhibition of Microtubule Dynamics

Disruption of the microtubule cytoskeleton is a clinically validated and highly effective strategy for cancer therapy.[14] Several piperazine-based compounds have been identified that interfere with this critical cellular machinery.

Mechanism of Action & Rationale: Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for forming the mitotic spindle during cell division.[14] Piperazine-containing compounds, such as AK301, can act as microtubule destabilizers.[15] In silico docking studies suggest these compounds bind to the colchicine-binding domain on β-tubulin.[14] This binding interferes with the addition of tubulin dimers to the growing microtubule, slowing or inhibiting polymerization.[14] The disruption of normal spindle formation triggers the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle and, ultimately, apoptosis.[16]

Quantitative Data on Microtubule Inhibitors:

CompoundActionTarget Cell LineED₅₀ / IC₅₀EffectReference(s)
AK301Microtubule DestabilizerHT29 (Colon Cancer)~115 nM (ED₅₀)Mitotic Arrest[15]
Compound 13 (CA-4 derivative)Tubulin Polymerization InhibitorHCT116 (Colon Cancer)0.227 µM (IC₅₀)G2/M Arrest, Autophagy[16]
Compound 13 (CA-4 derivative)Tubulin Polymerization InhibitorA549 (Lung Cancer)0.253 µM (IC₅₀)Cell Cycle Block, Apoptosis[16]
Targeting Protein Kinases

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[17]

Mechanism of Action & Rationale: The piperazine ring is a common feature in many FDA-approved kinase inhibitors, such as Imatinib, Abemaciclib, and Palbociclib.[13][18] In this context, the piperazine often functions as a linker connecting pharmacophoric fragments that anchor within the ATP-binding pocket of the target kinase.[1] Its basic nitrogen atoms can form critical salt bridges with acidic residues (e.g., aspartate) in the hinge region of the kinase, providing a strong anchoring point. This structural role allows for the development of highly potent and selective inhibitors against kinases like BCR-ABL, CDKs, and EGFR.[17][19]

Induction of Apoptosis

Beyond cell cycle arrest, many piperazine-containing anticancer agents directly trigger programmed cell death, or apoptosis.

Mechanism of Action & Rationale: The induction of apoptosis can be a downstream consequence of mitotic arrest or kinase inhibition, or it can be a primary mechanism. Some piperazine derivatives have been shown to induce caspase-dependent apoptosis by inhibiting multiple survival signaling pathways simultaneously, such as the PI3K/AKT and Src pathways.[19][20] For example, the compound TOP-008, an epoxide-containing piperazine, was shown to induce apoptosis by causing the accumulation of the pro-apoptotic protein Bak in the mitochondria, leading to the activation of the executioner caspase-3.[21] Other derivatives have been shown to downregulate anti-apoptotic proteins like c-FLIP and generate reactive oxygen species (ROS), engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[22]

Quantitative Data on Apoptosis Inducers:

CompoundTarget Cell LinesGI₅₀MechanismReference(s)
C505K562, HeLa, AGS0.06 - 0.16 µMInhibits PI3K/AKT, Src, BCR-ABL; Induces Caspase-dependent apoptosis[19][20]
NCO-700HS-578T, PC-3, DU-1453 - 20 µM (ED₅₀)Apoptosis[21]
TOP-008HS-578T, PC-3, DU-1453 - 20 µM (ED₅₀)Apoptosis via Bak accumulation, Caspase-3 activation[21]
Vindoline Conjugate 23MDA-MB-468 (Breast)1.00 µMAntiproliferative[23]
Vindoline Conjugate 25HOP-92 (Lung)1.35 µMAntiproliferative[23]

Part III: Targeting Infectious Agents

Beyond its classic anthelmintic use, the piperazine scaffold has been successfully incorporated into a new generation of agents targeting viral and fungal pathogens.

Antiviral Targets

The synthetic accessibility of piperazine allows for the creation of derivatives that can inhibit various stages of the viral life cycle.

  • Mechanism & Targets: Piperazine-containing compounds have been developed as inhibitors of key viral enzymes, such as the HIV protease (e.g., Indinavir) and SARS-CoV-2 main protease.[24] Another strategy involves targeting viral structural proteins; for instance, piperazine itself has been shown to bind to a conserved hydrophobic pocket in the capsid protein of Chikungunya virus, inhibiting the virus.[25]

Antifungal Targets

Fungal infections, particularly in immunocompromised patients, necessitate the development of novel antifungals. Piperazine derivatives have shown promise by targeting pathways essential for fungal viability.

  • Mechanism & Targets: A primary target for azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[26] Piperazine-azole hybrids have been designed to inhibit this pathway.[26][27] Another key target is 1,3-beta-D-glucan synthase, an enzyme responsible for synthesizing a major component of the fungal cell wall.[28] The piperazine propanol derivative GSI578 was identified as a potent inhibitor of this enzyme with an IC₅₀ of 0.16 µM.[28][29]

Part IV: Experimental Workflows for Target Identification and Validation

The validation of a compound's mechanism of action requires robust and reproducible experimental protocols. The following sections detail methodologies central to characterizing the interactions described in this guide.

Workflow cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Lead Optimization Compound Piperazine Compound Library Screen High-Throughput Screen (e.g., Cell Viability) Compound->Screen Hit Identify 'Hits' (Active Compounds) Screen->Hit Biochem Biochemical Assays (e.g., Kinase, Polymerization) Hit->Biochem Binding Binding Assays (e.g., Radioligand, SPR) Hit->Binding SAR Structure-Activity Relationship (SAR) Biochem->SAR Binding->SAR Cellular Cell-Based Assays (e.g., Western Blot, Imaging) Cellular->SAR ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

General workflow for discovery of piperazine-based drug candidates.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF®)

Causality: This protocol is designed to quantify the direct inhibitory effect of a piperazine compound on a specific purified kinase. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen for its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds, making it ideal for high-throughput screening.[30][31]

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).[32]

    • Serially dilute the piperazine test compound in 100% DMSO, then create intermediate dilutions in Kinase Buffer.

    • Prepare a solution of the purified kinase enzyme in Kinase Buffer.

    • Prepare a solution of biotinylated substrate peptide and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitive detection of competitive inhibitors.[31]

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 2 µL of the test compound dilution.

    • Add 4 µL of the kinase enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.[32][33]

    • Initiate the reaction by adding 4 µL of the substrate/ATP mixture.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature. The duration should be within the linear range of the enzyme kinetics.

  • Detection:

    • Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the HTRF detection reagents: a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor, binds the biotinylated substrate).[32][33]

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).

    • Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Causality: This assay directly measures a compound's effect on the assembly of tubulin dimers into microtubules. A fluorescence-based method is selected over simple turbidity as it offers higher sensitivity and a better signal-to-noise ratio.[34] The assay quantifies whether a compound inhibits polymerization (like colchicine) or enhances it (like paclitaxel).[35]

Methodology:

  • Reagent Preparation (on ice):

    • Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., porcine brain tubulin) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL.[36]

    • Supplement the tubulin solution with 1 mM GTP and a fluorescent reporter (e.g., DAPI, which fluoresces more intensely when incorporated into microtubules).[34][36]

    • Prepare serial dilutions of the piperazine test compound and controls (e.g., paclitaxel as an enhancer, nocodazole or colchicine as an inhibitor) in General Tubulin Buffer.

  • Assay Assembly:

    • Pre-warm a fluorescence plate reader to 37°C.

    • In a pre-chilled 96-well plate on ice, add 10 µL of the test compound dilution or control to each well.

    • Add 50 µL of the cold tubulin/GTP/reporter mix to each well.

  • Polymerization and Measurement:

    • Immediately place the plate into the pre-warmed 37°C plate reader.

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.[35]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Analyze the resulting polymerization curves. Key parameters to evaluate include the lag time (nucleation phase), the maximum polymerization rate (Vmax, slope of the growth phase), and the final plateau (steady-state).

    • Compare the curves of the test compound to the negative (DMSO) and positive (paclitaxel, nocodazole) controls to determine if the compound inhibits, enhances, or has no effect on tubulin polymerization.[35]

Conclusion and Future Perspectives

The piperazine scaffold is a remarkably versatile and enduringly successful motif in drug discovery.[2][37][38] Its ability to interact with a wide range of biological targets, from CNS receptors to microbial enzymes and key components of the cancer cell machinery, ensures its continued relevance. The future of piperazine-based drug development will likely focus on leveraging its structure for multi-target therapies, designing compounds that can simultaneously modulate several nodes in a disease network.[1] For example, designing a single molecule that combines kinase inhibition with microtubule disruption in oncology, or D₂ and 5-HT receptor modulation with neuroprotective properties in psychiatry, represents a promising frontier. As our understanding of disease biology deepens, the rational design of novel piperazine derivatives, guided by the principles and experimental approaches outlined in this guide, will undoubtedly lead to the next generation of innovative and effective medicines.

References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PLoS One. Available at: [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PubMed. Available at: [Link]

  • Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents. PubMed. Available at: [Link]

  • Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. PMC - PubMed Central. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Available at: [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]

  • What is the mechanism of Piperazine Citrate?. Patsnap Synapse. Available at: [Link]

  • Applications of piperazine scaffold in drug design. ResearchGate. Available at: [Link]

  • Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. PubMed. Available at: [Link]

  • What is the mechanism of Piperazine?. Patsnap Synapse. Available at: [Link]

  • β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. PMC - NIH. Available at: [Link]

  • Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. PubMed. Available at: [Link]

  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. Available at: [Link]

  • Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. PubMed. Available at: [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar. Available at: [Link]

  • Piperazine reveals as a cell wall targeting antifungal agent against Candida albicans. ResearchGate. Available at: [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH. Available at: [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. Available at: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. Available at: [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. SpringerLink. Available at: [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. Available at: [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. Available at: [Link]

  • Representative molecular structures and IC50 values of arylpiperazine derivatives. ResearchGate. Available at: [Link]

  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Available at: [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. University of Bari Aldo Moro. Available at: [Link]

  • Design, synthesis of combretastatin A-4 piperazine derivatives as potential antitumor agents by inhibiting tubulin polymerization and inducing autophagy in HCT116 cells. PubMed. Available at: [Link]

  • Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans. PubMed. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. ResearchGate. Available at: [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link]

  • (PDF) Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ResearchGate. Available at: [Link]

  • Selected anticancer agents with piperazine and pyrimidine rings. ResearchGate. Available at: [Link]

  • GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes. bioRxiv. Available at: [Link]

  • (PDF) Novel Piperazine-Based Compounds Inhibit Microtubule. Amanote Research. Available at: [Link]

Sources

Spectroscopic Characterization of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the synergy between empirical data and theoretical principles to deliver a robust analytical framework.

Introduction

This compound (C₁₁H₁₅BrN₂O₂S) is a sulfonamide derivative incorporating a bromophenyl group and a methylpiperazine moiety.[1][2] The structural elucidation and purity assessment of such molecules are paramount in the drug discovery pipeline. Spectroscopic techniques provide a powerful, non-destructive means to confirm the molecular structure and identify potential impurities. This guide will delve into the expected spectroscopic signatures of the title compound, offering insights into data interpretation and experimental best practices.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound are the 4-bromophenylsulfonyl group, the piperazine ring, and the N-methyl group.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Experimental Considerations: A suitable deuterated solvent for sulfonamides is deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), as they effectively dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is typically used as an internal standard.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.75 - 7.65d (AA'BB')2HAr-H (ortho to SO₂)
~7.65 - 7.55d (AA'BB')2HAr-H (ortho to Br)
~3.20 - 3.10t4H-SO₂-N-(CH ₂)₂-
~2.60 - 2.50t4H-CH₃-N-(CH ₂)₂-
~2.30s3H-N-CH

Interpretation:

  • Aromatic Protons: The para-substituted benzene ring gives rise to a characteristic AA'BB' splitting pattern. The two doublets, each integrating to two protons, are indicative of this substitution pattern. Protons ortho to the electron-withdrawing sulfonyl group are expected to be deshielded and appear at a higher chemical shift compared to the protons ortho to the bromine atom.[3]

  • Piperazine Protons: The piperazine ring contains two sets of chemically non-equivalent methylene protons. The protons on the carbons adjacent to the sulfonyl group (-SO₂-N-(CH ₂)₂-) are expected to be more deshielded and appear as a triplet around 3.1-3.2 ppm. The protons on the carbons adjacent to the methyl-bearing nitrogen (-CH₃-N-(CH ₂)₂-) will be more shielded, appearing as a triplet around 2.5-2.6 ppm.[4]

  • Methyl Protons: The three protons of the N-methyl group will appear as a sharp singlet at approximately 2.30 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~138Ar-C (ipso to SO₂)
~132Ar-C H (ortho to Br)
~129Ar-C H (ortho to SO₂)
~128Ar-C (ipso to Br)
~55-CH₃-N-(C H₂)₂-
~46-SO₂-N-(C H₂)₂-
~45-N-C H₃

Interpretation:

  • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The ipso-carbons (attached to the sulfonyl group and bromine) will have their chemical shifts significantly influenced by these substituents. The carbon attached to the sulfonyl group is expected to be the most downfield, while the carbon attached to bromine will also be downfield. The two sets of aromatic CH carbons will appear in the typical aromatic region.[5]

  • Piperazine Carbons: The two sets of methylene carbons in the piperazine ring will have distinct chemical shifts. The carbons adjacent to the nitrogen attached to the sulfonyl group (-SO₂-N-(C H₂)₂-) are expected to be more deshielded than those adjacent to the methyl-bearing nitrogen (-CH₃-N-(C H₂)₂-).[6][7]

  • Methyl Carbon: The carbon of the N-methyl group will appear as a single peak in the aliphatic region, typically around 45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.

Experimental Considerations: For a solid sample like this compound, the spectrum can be obtained using a potassium bromide (KBr) pellet or by preparing a thin solid film.[8][9][10] The KBr pellet method involves grinding the sample with dry KBr and pressing it into a transparent disk.[11][12]

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (aromatic)
~2950 - 2800MediumC-H stretch (aliphatic)
~1350 - 1320StrongSO₂ asymmetric stretch
~1170 - 1150StrongSO₂ symmetric stretch
~930 - 900MediumS-N stretch
~820Strongp-disubstituted benzene C-H bend
~600 - 500StrongC-Br stretch

Interpretation:

The most prominent and diagnostic peaks in the IR spectrum of an aryl sulfonamide are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂).[13][14] The presence of these two strong bands is a clear indication of the sulfonamide functionality. The S-N stretching vibration provides further confirmation.[15] The C-H stretching vibrations for both aromatic and aliphatic protons will be present, and the out-of-plane bending vibration for the para-disubstituted benzene ring is also a key diagnostic feature.[16][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Considerations: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that is likely to produce a prominent protonated molecule [M+H]⁺.[18][19][20]

Predicted Mass Spectrum Data (ESI+):

m/zIon
319/321[M+H]⁺
155/157[Br-C₆H₄-SO₂]⁺
100[CH₃-N(CH₂CH₂)₂NH]⁺
57[C₄H₉]⁺ (from piperazine ring fragmentation)

Interpretation:

The mass spectrum is expected to show a pair of peaks for the protonated molecule [M+H]⁺ at m/z 319 and 321, with approximately equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pathway:

A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond.[21][22] For this compound, this would lead to the formation of the bromophenylsulfonyl cation and the methylpiperazine radical cation. Further fragmentation of the piperazine ring is also expected.[23]

G M [M+H]⁺ m/z 319/321 frag1 [Br-C₆H₄-SO₂]⁺ m/z 155/157 M->frag1 S-N cleavage frag2 [CH₃-N(CH₂CH₂)₂NH]⁺ m/z 100 M->frag2 S-N cleavage frag3 Further Fragmentation frag2->frag3

Figure 2: Proposed fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. The predicted spectral data, based on established principles and data from analogous structures, serves as a robust reference for researchers. Adherence to the described experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for the stringent requirements of drug development and scientific research.

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ACS Publications. Available at: [Link]

  • PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Available at: [Link]

  • Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Available at: [Link]

  • Scribd. (n.d.). IR Sample Preparation Techniques. Available at: [Link]

  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Available at: [Link]

  • ResearchGate. (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Available at: [Link]

  • University of Regensburg. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • ResearchGate. (2025). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Available at: [Link]

  • Supporting Information. (n.d.). General Information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]

  • Semantic Scholar. (n.d.). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Available at: [Link]

  • Scribd. (n.d.). Piper Azine Review Final Online i Jps r. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]

  • SpectraBase. (n.d.). 1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]butane-1,3-dione - Optional[13C NMR]. Available at: [Link]

  • Supporting Information. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Available at: [Link]

  • NIST WebBook. (n.d.). Piperazine. Available at: [Link]

  • Journal of the Chemical Society (Resumed). (1955). The infrared spectra of some sulphonamides. Available at: [Link]

  • Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

  • ResearchGate. (2025). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Available at: [Link]

  • PubMed Central. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Available at: [Link]

  • PubChem. (n.d.). 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine. Available at: [Link]

  • ResearchGate. (n.d.). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. Available at: [Link]

  • YAKHAK HOEJI. (1984). Determination of Sulfonamides by NMR Spectroscopy. Available at: [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-)-5-(4-methoxyphenyl-)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. (n.d.). Figure S4. 13 C-NMR spectrum of.... Available at: [Link]

  • SpectraBase. (n.d.). 1-iso-Propyl-4-phenylpiperazine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. (n.d.). 1-(Phenylthioacetyl)-4-p-tolylpiperazine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • AHH Chemical Co., Ltd. (n.d.). 1-(2-BROMOPHENYLSULFONYL)-4-METHYLPIPERAZINE| spectrum. Available at: [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine, a crucial piperazine derivative in pharmaceutical development. Addressing the needs of researchers, scientists, and drug development professionals, this document provides in-depth protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The experimental choices are rationalized to ensure scientific integrity and reproducibility. All methodologies are presented with a focus on validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

Introduction: The Significance of Quantifying this compound

This compound (BPMP) is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in drug discovery, and its derivatives are explored for a wide range of therapeutic applications. Accurate quantification of BPMP is critical for several reasons:

  • Impurity Profiling: As a potential process-related impurity, its levels must be monitored and controlled to ensure the safety and efficacy of the final drug product, in line with regulatory expectations such as ICH Q3B guidelines.[5]

  • Process Optimization: Precise measurement of BPMP helps in optimizing reaction conditions, improving yield, and ensuring batch-to-batch consistency in API manufacturing.

  • Stability Studies: Quantification of BPMP is essential in stability studies to identify potential degradation pathways and establish appropriate storage conditions for the API.

This application note provides detailed protocols for two primary analytical techniques, HPLC-UV for routine quality control and LC-MS/MS for high-sensitivity applications and confirmation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C11H15BrN2O2S[6][7]
Molecular Weight 319.22 g/mol [6][7]
CAS Number 837-12-7[6][7]
Appearance White crystalline solid
Solubility Freely soluble in water and ethylene glycol, insoluble in diethyl ether.

The presence of the bromophenylsulfonyl group provides a strong chromophore, making UV detection a viable quantification strategy. The piperazine ring offers a site for protonation, which is advantageous for electrospray ionization in LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

HPLC-UV is a widely accessible and robust technique suitable for the routine quantification of BPMP in bulk drug substances and intermediates.[8][9][10][11] The developed method focuses on achieving a balance between resolution, sensitivity, and analysis time.

Rationale for Method Development

The choice of a reversed-phase C18 column is based on the non-polar nature of the bromophenyl group, which will provide good retention. An acidic mobile phase is employed to ensure the protonation of the tertiary amine in the piperazine ring, leading to sharper peaks and improved chromatographic performance. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 238 nm

Reagents and Standards:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a suitable amount of the test sample, dissolve in the diluent, and dilute to a final concentration within the calibration range.

Method Validation Summary

The method should be validated according to ICH Q2(R2) guidelines.[1][2][4]

Validation ParameterAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For applications requiring higher sensitivity and selectivity, such as the quantification of trace levels of BPMP in biological matrices or as a genotoxic impurity, LC-MS/MS is the method of choice.[12][13][14][15][16]

Rationale for Method Development

The LC method is designed for rapid elution to maximize throughput. Electrospray ionization in positive ion mode (ESI+) is selected due to the basic nature of the piperazine nitrogen, which is readily protonated. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions Precursor Ion (m/z): 319.0; Product Ions: To be determined by infusion of a standard solution.

Sample Preparation:

  • For drug substances, a simple dilute-and-shoot approach similar to the HPLC method can be used.

  • For biological matrices (e.g., plasma), protein precipitation with acetonitrile followed by centrifugation is a common and effective extraction method.[15]

Method Validation Summary

The validation for the LC-MS/MS method will also follow ICH guidelines, with particular attention to matrix effects, which can be assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.

Validation ParameterAcceptance Criteria
Selectivity No interfering peaks in blank matrix at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.995 over the concentration range.
Accuracy & Precision Within ±15% of the nominal concentration (±20% at the LOQ).
Matrix Effect Within acceptable limits (typically 85-115%).
Recovery Consistent and reproducible.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Sample/ Reference Standard S2 Dissolve in Diluent S1->S2 S3 Dilute to Final Concentration S2->S3 A1 Inject into HPLC System S3->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 UV Detection (238 nm) A2->A3 D1 Integrate Peak Area A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Concentration D2->D3

Caption: HPLC-UV Experimental Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis P1 Sample Aliquot P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 L1 Inject into UHPLC P4->L1 L2 Rapid Separation (C18 Column) L1->L2 L3 ESI+ Ionization & MRM Detection L2->L3 DA1 Peak Integration L3->DA1 DA2 Calibration Curve (Internal Standard) DA1->DA2 DA3 Calculate Concentration DA2->DA3

Caption: LC-MS/MS Experimental Workflow for Biological Samples.

Conclusion

The analytical methods presented in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control in a manufacturing environment, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis and bioanalytical studies. Adherence to the detailed protocols and validation according to ICH guidelines will ensure the generation of high-quality, reproducible, and defensible data, supporting drug development programs from discovery through to commercialization.

References

  • AMSbiopharma. (2025, July 22).
  • Benchchem.
  • Benchchem.
  • ResearchGate. (2025, August 9).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • ResearchGate. (2025, August 6). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF.
  • ICH. (2023, November 30).
  • Journal of Chemical and Pharmaceutical Research.
  • United Nations Office on Drugs and Crime.
  • PubMed Central. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • NTU Journal of Pure Sciences. (2024, December 27).
  • PubMed.
  • Royal Society of Chemistry. Analytical Methods.
  • Synblock. CAS 837-12-7 | this compound.
  • PubChem. This compound.
  • International Journal of Research in Ayurveda and Pharmacy.
  • Stratech Scientific. 1-(4-Bromophenyl)piperazine Hydrochloride, min 98% (HPLC)(N), 100 grams.
  • MDPI. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • Journal of Chemical and Pharmaceutical Research.
  • Royal Society of Chemistry. (2025, August 28). Analytical Methods.

Sources

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Piperazine Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of piperazine derivatives. Piperazine and its substituted analogues are fundamental structural motifs in a vast array of active pharmaceutical ingredients (APIs). Consequently, their accurate quantification is critical for ensuring the quality, safety, and efficacy of final drug products. This document provides detailed protocols for two primary scenarios: the analysis of piperazine derivatives possessing a native chromophore and the analysis of those requiring chemical derivatization for sensitive UV detection. We delve into the rationale behind critical methodological choices, from column and mobile phase selection to the nuances of derivatization chemistry. Furthermore, a systematic approach to method validation, grounded in the International Council for Harmonisation (ICH) guidelines, is detailed to ensure data integrity and regulatory compliance.

Introduction: The Analytical Challenge of Piperazine Derivatives

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to drugs across various therapeutic areas, from antihistamines to antipsychotics and antivirals.[1] The analytical challenge in their quantification via HPLC-UV arises from the piperazine nucleus itself, which lacks a significant chromophore, rendering it nearly transparent to UV light at typical analytical wavelengths (>220 nm).[2][3]

This necessitates one of two strategic approaches:

  • Direct UV Detection: This is feasible for piperazine derivatives that have been synthesized to include a UV-absorbing functional group (e.g., a phenyl or other aromatic ring system).[2]

  • Pre-Column Derivatization: For piperazine or its non-UV-active derivatives, a chemical derivatization step is required to attach a chromophoric tag to the molecule. This reaction must be rapid, quantitative, and yield a stable product with a high molar absorptivity for sensitive detection.[4][5]

This guide provides the experimental framework to address both scenarios, empowering researchers to develop methods tailored to their specific analytical needs.

Principle of the Method: Causality in Experimental Design

The separation is based on reversed-phase HPLC, where analytes partition between a nonpolar stationary phase (typically C18) and a polar mobile phase. The choice of specific conditions is dictated by the physicochemical properties of the piperazine derivative.

The Rationale for Derivatization

For piperazine and its non-UV active analogues, direct detection is impractical for trace-level analysis. We employ a pre-column derivatization strategy using 4-chloro-7-nitrobenzofuran (NBD-Cl).

  • Mechanism: The secondary amine groups of piperazine act as nucleophiles, displacing the chloride from the electron-deficient aromatic ring of NBD-Cl. This forms a highly conjugated and stable product that absorbs strongly in the visible range (around 340 nm), far from potential interferences from the API matrix.[4][6] This strategic shift in absorption wavelength is key to achieving selectivity and sensitivity.

Column Selection: Managing Polar Basic Analytes

Piperazine derivatives are often polar and basic, which can lead to poor retention and peak tailing on traditional C18 columns due to interactions with residual silanols on the silica support.[7][8]

  • Our Choice: A polar-embedded C18 column or a modern C18 column with advanced end-capping is recommended. These columns are designed to minimize silanol interactions and are compatible with highly aqueous mobile phases, providing better retention and peak shape for polar compounds.[9][10] For the protocols below, a column such as the Zorbax SB C18 or equivalent is proposed.[11]

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is critical for achieving optimal separation.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower backpressure.

  • pH Control: The pH of the mobile phase is a crucial parameter. Piperazine derivatives have two pKa values. By maintaining the mobile phase pH at least 2 units below the pKa of the protonated amine, the analyte will exist in a single, positively charged state, ensuring consistent retention and sharp peaks. Using a buffer or an acid modifier like trifluoroacetic acid (TFA) at 0.1% is common practice.[11]

  • Additive: For underivatized basic analytes, a small amount of a competing base, like diethylamine, can be added to the mobile phase to further mask silanol activity and improve peak symmetry.[6][12]

Experimental Protocols

Protocol 1: Analysis via Pre-Column Derivatization with NBD-Cl

This protocol is designed for quantifying piperazine or its non-UV-active derivatives in an API.

Instrumentation & Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical Column: Zorbax SB C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Piperazine standard, 4-chloro-7-nitrobenzofuran (NBD-Cl), Sodium Borate buffer (0.1 M, pH 9.0), Hydrochloric Acid (0.1 M).

  • Diluent: Acetonitrile:Water (50:50, v/v).

Step-by-Step Methodology:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Piperazine standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • NBD-Cl Solution (1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of Acetonitrile.

  • Standard & Sample Derivatization: a. Into separate vials, place 1.0 mL of the standard solution or an accurately weighed amount of the sample (dissolved in diluent to an expected piperazine concentration of ~10 µg/mL). b. Add 1.0 mL of 0.1 M Sodium Borate buffer (pH 9.0). c. Add 1.0 mL of the NBD-Cl solution. d. Cap the vials and heat in a water bath at 60°C for 30 minutes.[5] e. Cool the vials to room temperature. f. Neutralize the reaction by adding 0.5 mL of 0.1 M Hydrochloric Acid. g. Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the prepared solutions into the HPLC system.

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v)[6][12]
Flow Rate 1.0 mL/min[6][12]
Column Temperature 35°C[6][12]
Injection Volume 10 µL[6][12]
Detection Wavelength 340 nm[6][12]
Run Time 20 minutes
Protocol 2: Direct Analysis of UV-Active Piperazine Derivatives

This protocol is suitable for derivatives containing a chromophore (e.g., 1-(2-fluorophenyl)piperazine).

Instrumentation & Reagents:

  • HPLC system with a UV or PDA detector.

  • Analytical Column: Zorbax SB C18 (150 mm x 3 mm, 3.5 µm) or equivalent.[11]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA).

  • Mobile Phase A: 0.1% TFA in Water.[11]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[11]

  • Diluent: Acetonitrile:Water (50:50, v/v).

Step-by-Step Methodology:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the piperazine derivative standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Prepare serial dilutions from the stock solution to the desired concentration using the diluent.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the prepared solutions.

Chromatographic Conditions:

ParameterCondition
Mobile Phase Gradient elution (see table below)
Flow Rate 0.8 mL/min[11]
Column Temperature 40°C[11]
Injection Volume 20 µL[11]
Detection Wavelength 267 nm (or the λmax of the specific derivative)[2]
Run Time 15 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
4.06535
8.06535
12.00100
15.0982

Method Validation: A Self-Validating System (ICH Q2(R2))

Validation of the analytical method is mandatory to ensure its suitability for the intended purpose.[13][14] The following parameters must be assessed according to ICH guidelines.[15][16]

Workflow for HPLC-UV Method Development and Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_app Application Analyte Analyte Characterization (UV Spectrum, pKa) Deriv Derivatization? (if no chromophore) Analyte->Deriv Select Initial Conditions Selection (Column, Mobile Phase) Deriv->Select Optim Optimization (Gradient, Flow, Temp.) Select->Optim Spec Specificity Optim->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Analysis Rob->Routine Stability Stability Studies Routine->Stability

Caption: A logical workflow for the development and validation of an HPLC-UV method.

Validation Parameters and Acceptance Criteria:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix).Peak purity analysis (PDA), no interference at the analyte's retention time in blank/placebo injections.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.For an assay: 80% to 120% of the test concentration. For impurities: LOQ to 120% of the specification limit.[13]
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies at 3 levels across the range.Mean recovery between 98.0% and 102.0%.[6]
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (%RSD) ≤ 2.0%.[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; %RSD for precision at this level should be ≤ 10%.[6]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits (e.g., < 5%) when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic) are varied.[6]

Example Data Summary (for Derivatized Piperazine):

Validation ParameterResult
Linearity Range 90 - 350 ppm[6]
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 104.87 - 108.06%[6]
Precision (%RSD) < 1.13%[6]
LOD 30 ppm[6]
LOQ 90 ppm[6]

Conclusion and Field-Proven Insights

The HPLC-UV methods detailed herein provide a reliable and robust framework for the quantification of piperazine derivatives. The choice between direct analysis and pre-column derivatization is the most critical initial decision and must be based on the chemical structure of the analyte. For derivatization, ensuring the reaction goes to completion and that the derivatizing agent does not interfere with the analyte peak is paramount. For direct analysis of basic piperazine derivatives, meticulous control of mobile phase pH and consideration of a modern, well-end-capped C18 column are essential for achieving symmetrical peak shapes and reproducible results. Adherence to the validation principles outlined by the ICH ensures that the developed method is fit for its purpose in a regulated drug development environment, providing trustworthy data for batch release, stability testing, and quality control.

References

  • Jasti, V., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 353-359. [Available at: [Link]]

  • Vardanyan, R., & Hruby, V. (2014). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. ResearchGate. [Available at: [Link]]

  • Jasti, V., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Available at: [Link]]

  • Patel, J., et al. (2010). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Journal of Liquid Chromatography & Related Technologies, 33(6), 712-719. [Available at: [Link]]

  • Phenomenex (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex Technical Note. [Available at: [Link]]

  • Jarzebinski, J., et al. (2012). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Available at: [Link]]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Publications. [Available at: [Link]]

  • Vardanyan, R., & Hruby, V. (2014). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. ResearchGate. [Available at: [Link]]

  • Pharmaguideline (2024). Steps for HPLC Method Validation. Pharmaguideline. [Available at: [Link]]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. SIELC Application Notes. [Available at: [Link]]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Available at: [Link]]

  • Horváth, K., et al. (2022). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC - NIH. [Available at: [Link]]

  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Available at: [Link]]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Available at: [Link]]

  • European Medicines Agency (EMA). (2022). ICH Q2(R2) Validation of analytical procedures. EMA Scientific Guideline. [Available at: [Link]]

  • Svozil, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Available at: [Link]]

Sources

The Strategic Utility of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Building Block

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of specific structural motifs can profoundly influence the physicochemical and pharmacological properties of a molecule. 1-(4-Bromophenylsulfonyl)-4-methylpiperazine emerges as a highly valuable and versatile building block, ingeniously combining three key functional elements: an aryl bromide handle for cross-coupling reactions, a stabilizing and electronically-influential sulfonyl group, and a pharmacokinetically favorable N-methylpiperazine moiety.

The N-methylpiperazine group is a well-established pharmacophore known to enhance aqueous solubility and metabolic stability, and to provide a basic nitrogen center that can be crucial for target engagement.[1][2] The phenylsulfonyl component, beyond its synthetic role, can act as a rigid linker and engage in specific interactions within biological targets. The presence of the bromine atom on the phenyl ring opens a gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions, allowing for the facile construction of complex molecular architectures.[3][4]

This guide provides a detailed exploration of the synthesis and application of this compound, offering field-proven insights and step-by-step protocols for its use in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties

A clear understanding of the substrate's properties is fundamental to its effective application.

PropertyValueSource
CAS Number 837-12-7[5][6]
Molecular Formula C₁₁H₁₅BrN₂O₂S[5][6]
Molecular Weight 319.22 g/mol [5][6]
Appearance Typically a white to off-white solid
Solubility Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. Insoluble in water.[7]

Part 1: Synthesis of this compound

The synthesis of the title compound is a straightforward and high-yielding sulfonamide formation reaction. The protocol below is based on established principles of nucleophilic substitution at a sulfonyl chloride.

Experimental Workflow: Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification SM1 4-Bromophenylsulfonyl chloride Reaction Stir at 0°C to room temperature SM1->Reaction SM2 1-Methylpiperazine SM2->Reaction Base Triethylamine (or Pyridine) Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Wash Aqueous Wash (e.g., H₂O, brine) Reaction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Chromatography Concentrate->Purify Product 1-(4-Bromophenylsulfonyl)- 4-methylpiperazine Purify->Product

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials:

  • 4-Bromophenylsulfonyl chloride (1.0 equiv)[7]

  • 1-Methylpiperazine (1.1 equiv)[8]

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromophenylsulfonyl chloride (1.0 equiv).

  • Dissolve the sulfonyl chloride in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of 1-methylpiperazine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

  • Add the 1-methylpiperazine/TEA solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The aryl bromide functionality of this compound serves as an excellent electrophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C(sp²)-C(sp²) bond.[3] This reaction is a cornerstone of modern synthesis for creating biaryl structures prevalent in pharmaceuticals.

Mechanistic Overview: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Pd(II) Complex L₂Pd(II)(Ar¹)X Pd(0)L₂->Pd(II) Complex Oxidative Addition Ar¹-X R-SO₂-Pip-Ph-Br Ar¹-X->Pd(II) Complex Transmetalation Complex L₂Pd(II)(Ar¹)Ar² Pd(II) Complex->Transmetalation Complex Transmetalation Boronic Acid Ar²-B(OH)₂ Boronic Acid->Transmetalation Complex Base Base (e.g., K₂CO₃) Base->Pd(II) Complex Transmetalation Complex->Pd(0)L₂ Reductive Elimination Product R-SO₂-Pip-Ph-Ar² Transmetalation Complex->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid, activated by a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] The electron-withdrawing nature of the sulfonyl group can facilitate the initial oxidative addition step.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture (4:1), Toluene, or DMF)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 4:1 Dioxane/Water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Considerations for Optimization:

ComponentOptions & Rationale
Catalyst Pd(PPh₃)₄: Robust, general-purpose. Pd(dppf)Cl₂: Often effective for more challenging substrates. Pre-catalysts: (e.g., Buchwald's G3 palladacycles) can offer higher activity at lower loadings.
Base K₂CO₃/Cs₂CO₃: Common, effective inorganic bases. K₃PO₄: A stronger base, sometimes required for less reactive boronic acids.
Solvent Dioxane/H₂O: A common and effective mixture. Toluene: Good for higher temperatures. DMF/DMA: Can aid solubility but require higher purification effort.

Part 3: Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C(sp²)-N bonds, and this compound is an ideal substrate for this transformation. This reaction allows for the introduction of a wide variety of primary and secondary amines at the aryl bromide position, further expanding the accessible chemical diversity.[3][4]

Mechanistic Overview: Buchwald-Hartwig Amination

Similar to the Suzuki coupling, this reaction proceeds via a palladium-catalyzed cycle.

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Pd(II) Complex L₂Pd(II)(Ar¹)X Pd(0)L₂->Pd(II) Complex Oxidative Addition Ar¹-X R-SO₂-Pip-Ph-Br Ar¹-X->Pd(II) Complex Amido Complex L₂Pd(II)(Ar¹)(NR¹R²) Pd(II) Complex->Amido Complex Amine Coordination & Deprotonation Amine R¹R²NH Amine->Pd(II) Complex Base Base (e.g., NaOtBu) Base->Pd(II) Complex Amido Complex->Pd(0)L₂ Reductive Elimination Product R-SO₂-Pip-Ph-NR¹R² Amido Complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The key steps involve oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[4]

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Phosphine ligand (if not using a pre-catalyst, e.g., XPhos, RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu) or LHMDS, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or on a Schlenk line, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Considerations for Ligand and Base Selection:

ComponentOptions & Rationale
Ligand Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos): These bulky, electron-rich ligands are highly effective for coupling a wide range of amines, including challenging substrates. The choice of ligand can be critical and may require screening for optimal results.[9]
Base NaOt-Bu: A strong, non-nucleophilic base commonly used for a wide variety of amines. LHMDS/KHMDS: Stronger, sterically hindered bases that can be effective when NaOt-Bu fails, particularly with amines bearing sensitive functional groups.

Conclusion

This compound is a strategically designed building block that provides a reliable and versatile platform for the synthesis of complex molecules. Its utility in high-efficiency cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the systematic exploration of chemical space around a privileged core. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively leverage this valuable intermediate in their synthetic campaigns.

References

  • ResearchGate. "Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety." Available at: [Link]

  • Wikipedia. "Buchwald–Hartwig amination." Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination." Available at: [Link]

  • Ataman Kimya. "N-METHYLPIPERAZINE." Available at: [Link]

  • YouTube. "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!" Available at: [Link]

  • Wikipedia. "N-Methylpiperazine." Available at: [Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Available at: [Link]

  • National Center for Biotechnology Information. "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of piperazines." Available at: [Link]

  • TECHNOCHEM. "N-Methyl Piperazine." Available at: [Link]

  • ResearchGate. "Nickel-Catalyzed Desulfonylative Suzuki−Miyaura Cross-Coupling of Unactivated Aryl Sulfones." Available at: [Link]

  • PubMed Central. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Available at: [Link]

  • Google Patents. "CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • PubMed. "Use of N-methylpiperazine for the preparation of piperazine-based unsymmetrical bis-ureas as anti-HIV agents." Available at: [Link]

  • PubChem. "this compound." Available at: [Link]

  • Organic Chemistry Portal. "Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating." Available at: [Link]

  • PubMed Central. "Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies." Available at: [Link]

  • PubMed Central. "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents." Available at: [Link]

  • The Royal Society of Chemistry. "Supplementary material Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes." Available at: [Link]

  • PubMed. "Aminative Suzuki-Miyaura coupling." Available at: [Link]

Sources

Application Note & Protocol: Synthesis of N-Arylsulfonylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The N-arylsulfonylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting a wide array of diseases.[1][2][3] This document provides a comprehensive guide to the synthesis of N-arylsulfonylpiperazine derivatives. Moving beyond a simple recitation of steps, this note elucidates the underlying chemical principles, offers a detailed and robust experimental protocol, and presents critical insights into reaction optimization and product characterization. The aim is to equip researchers with the expertise to confidently and efficiently synthesize these high-value compounds.

Introduction: The Significance of the N-Arylsulfonylpiperazine Moiety

The piperazine ring is a privileged scaffold in drug discovery due to its unique physicochemical properties. The presence of two opposing nitrogen atoms imparts structural rigidity, a large polar surface area, and the capacity for multiple hydrogen bond interactions, which often leads to improved aqueous solubility and oral bioavailability.[3] When derivatized with an arylsulfonyl group, the resulting N-arylsulfonylpiperazine moiety becomes a versatile pharmacophore found in drugs targeting the central nervous system (CNS), as well as those with anticancer, anti-inflammatory, and antihypertensive properties.[1][2]

The synthetic accessibility and the ease with which the aryl and piperazine components can be modified allow for the systematic exploration of the chemical space, making this reaction a critical tool in the generation of compound libraries for lead discovery and optimization.

Reaction Mechanism: The Chemistry of Sulfonamide Bond Formation

The derivatization of piperazine with an arylsulfonyl chloride is a classic example of a nucleophilic acyl substitution reaction at a sulfonyl group. The reaction proceeds through a well-understood, stepwise mechanism.

Mechanism Breakdown:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the secondary amine nitrogens of the piperazine ring on the electrophilic sulfur atom of the arylsulfonyl chloride. The lone pair of electrons on the nitrogen atom forms a new bond with the sulfur.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate. The sulfur atom temporarily becomes pentacoordinate, and a negative charge develops on one of the oxygen atoms.

  • Leaving Group Departure: The intermediate is unstable and rapidly collapses. The strong sulfur-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting product is a protonated sulfonamide. A base, typically an organic amine like triethylamine (TEA) or a milder inorganic base, is required to neutralize the hydrochloric acid (HCl) generated in situ. This deprotonation step is crucial as it prevents the protonation of the starting piperazine, which would render it non-nucleophilic and halt the reaction.

.

Caption: General mechanism for N-arylsulfonylpiperazine synthesis.

Experimental Protocol: A General Procedure

This protocol provides a robust and widely applicable method for the synthesis of N-arylsulfonylpiperazine derivatives. It is designed to be adaptable to a range of substrates.

3.1. Materials and Reagents

  • Piperazine (or substituted piperazine derivative)

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

3.2. Step-by-Step Methodology

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperazine (1.2 equivalents) and dissolve it in anhydrous DCM (approx. 0.1 M concentration). Place the flask in an ice bath and allow the solution to cool to 0 °C.

    • Expert Insight: Using a slight excess of piperazine helps to ensure the complete consumption of the more expensive arylsulfonyl chloride. Cooling the reaction to 0 °C is critical to control the initial exothermic reaction and minimize the formation of the undesired bis-sulfonylated byproduct.

  • Base Addition: Add triethylamine (1.5 equivalents) to the stirred piperazine solution.

  • Arylsulfonyl Chloride Addition: Dissolve the arylsulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold piperazine solution over 15-20 minutes using a dropping funnel.

    • Expert Insight: Slow, dropwise addition is crucial. A rapid addition can lead to localized heating and an increase in the formation of the N,N'-bis(arylsulfonyl)piperazine impurity.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting arylsulfonyl chloride spot is no longer visible.

  • Aqueous Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and then with brine (to reduce the solubility of organic material in the aqueous layer).

    • Expert Insight: The bicarbonate wash is essential to remove any remaining HCl and the triethylamine hydrochloride salt, which simplifies the subsequent purification.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Expert Insight: The polarity difference between the desired mono-sulfonylated product and the non-polar bis-sulfonylated byproduct is usually significant, allowing for effective separation by silica gel chromatography.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow and Data Presentation

The entire process, from initial setup to final product characterization, can be visualized as a streamlined workflow.

Experimental_Workflow start Start: Reagent Preparation setup 1. Reaction Setup (Piperazine, DCM, 0 °C) start->setup base_add 2. Add Base (Triethylamine) setup->base_add sulfonyl_add 3. Add Arylsulfonyl Chloride (Dropwise, 0 °C) base_add->sulfonyl_add react 4. Stir at Room Temp (Monitor by TLC) sulfonyl_add->react workup 5. Aqueous Workup (H₂O, NaHCO₃, Brine) react->workup dry 6. Dry & Concentrate (MgSO₄, Rotovap) workup->dry purify 7. Purification (Flash Chromatography) dry->purify characterize 8. Characterization (NMR, MS) purify->characterize end_node End: Pure Product characterize->end_node

Sources

The Strategic Utility of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine as a versatile building block in contemporary drug discovery. Moving beyond a simple catalog of properties, we delve into the strategic applications of this scaffold, focusing on its utility in the synthesis of compound libraries targeting the central nervous system (CNS). Detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—are presented, complete with mechanistic insights and experimental causality. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate for the generation of novel therapeutic agents.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system.[1][2] Its prevalence stems from a unique combination of physicochemical properties. The two nitrogen atoms within the six-membered ring can be functionalized to modulate aqueous solubility, lipophilicity, and metabolic stability.[2][3] Furthermore, the piperazine core can adopt a chair conformation, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[2] The N-methylpiperazine fragment, specifically, is found in numerous CNS-acting drugs, where it often contributes to improved pharmacokinetic profiles and target affinity.[4]

This compound (BPM) emerges as a particularly strategic starting material. It combines the favorable properties of the N-methylpiperazine core with a synthetically versatile aryl bromide handle. This bromine atom serves as a prime reaction site for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-couplings. This allows for the systematic and efficient generation of diverse libraries of compounds, a cornerstone of modern hit-to-lead and lead optimization campaigns.

PropertyValueSource
CAS Number 837-12-7[5]
Molecular Formula C₁₁H₁₅BrN₂O₂S[5]
Molecular Weight 319.22 g/mol [5]
IUPAC Name 1-(4-bromophenyl)sulfonyl-4-methylpiperazine[6]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true power of BPM as a building block is realized through its application in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the bromophenylsulfonyl group makes the aryl bromide susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are foundational in medicinal chemistry for their broad substrate scope, functional group tolerance, and reproducible, high-yielding nature.[7][8]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in CNS-active compounds.[9][10] Starting with BPM, a diverse array of aryl, heteroaryl, or vinyl boronic acids (or their corresponding esters) can be coupled to generate novel scaffolds.[11]

This protocol outlines a representative procedure for the coupling of BPM with a generic arylboronic acid. Reaction conditions, particularly the choice of ligand, base, and solvent, may require optimization for specific substrates.

Materials:

  • This compound (BPM) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • SPhos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v), degassed

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). This is repeated three times to ensure an inert atmosphere. Rationale: The palladium(0) active catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields.

  • In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in a portion of the degassed dioxane. Briefly sparge this solution with the inert gas.

  • Add the degassed dioxane/water solvent mixture to the reaction vessel containing the solids.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Rationale: Heating is typically required to drive the reaction to completion. The optimal temperature will depend on the reactivity of the specific coupling partners.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[5][12] When applied to BPM, this reaction allows for the introduction of a wide variety of primary and secondary amines, including anilines, alkylamines, and N-heterocycles. This is particularly relevant for the synthesis of CNS agents, where the nature of the amine can significantly influence pharmacological activity and properties like blood-brain barrier penetration.[1]

This protocol provides a general method for the C-N coupling of BPM. The choice of base and ligand is critical and often substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.

Materials:

  • This compound (BPM) (1.0 equiv)

  • Secondary amine (1.1-1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.03 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02-0.06 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • To a dry Schlenk tube or reaction vessel, add sodium tert-butoxide. Caution: NaOt-Bu is a strong base and is hygroscopic. Handle quickly in a glovebox or under a stream of inert gas.

  • Add Pd₂(dba)₃ and Xantphos to the vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon). Repeat three times.

  • Add the degassed, anhydrous toluene.

  • Add the secondary amine, followed by a solution of this compound in toluene.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Catalytic_Cycle

Application in CNS Drug Discovery: Case Studies and Target Classes

The derivatives synthesized from BPM via the protocols described above are of significant interest in the discovery of novel CNS therapeutics. The resulting structures often serve as core scaffolds for modulators of various receptors and enzymes implicated in neurological and psychiatric disorders.

  • Serotonin and Dopamine Receptor Modulators: Many CNS drugs exert their effects by modulating serotonin (5-HT) and dopamine (D₂) receptors.[3][13] The biaryl structures accessible through Suzuki coupling of BPM are frequently explored as ligands for these G-protein coupled receptors. The ability to rapidly diversify the "outer" aryl ring allows for fine-tuning of receptor subtype selectivity and functional activity (agonist vs. antagonist).

  • Enzyme Inhibitors (e.g., FAAH): Fatty Acid Amide Hydrolase (FAAH) is a therapeutic target for pain, anxiety, and inflammation.[14] Inhibitors of FAAH often feature a piperazine or piperidine core.[12] While specific patents may not list BPM as the direct starting material, the core structure is highly relevant. For example, the aryl portion of the molecule, which can be elaborated from the bromo-substituent of BPM, is crucial for interaction within the enzyme's active site.

  • Neurokinin Receptor Antagonists: Neurokinin-1 (NK1) receptor antagonists have applications in treating chemotherapy-induced nausea and vomiting, and are being investigated for other CNS disorders.[15] The piperazine scaffold is a common feature in many patented NK1 antagonists. The synthetic flexibility offered by BPM allows for the exploration of diverse substitutions on the phenylsulfonyl ring, which can be critical for optimizing potency and pharmacokinetic properties.

Conclusion

This compound represents a high-value, strategic building block for medicinal chemists engaged in drug discovery. Its pre-installed N-methylpiperazine moiety offers favorable pharmacokinetic properties, while the reactive aryl bromide handle provides a gateway to rapid and efficient diversification through robust and scalable palladium-catalyzed cross-coupling reactions. The protocols and conceptual framework provided herein are designed to empower researchers to effectively utilize this scaffold in the rational design and synthesis of novel chemical entities with therapeutic potential, particularly within the challenging and rewarding landscape of CNS drug discovery.

References

  • PubChem. This compound. [Link]

  • ResearchGate. Representative examples of CNS acting FDA-approved drugs possessing N-methylpiperazine. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • El-Damasy, D. A., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC. [Link]

  • Aghazadeh, M., et al. (2022). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). MDPI. [Link]

  • Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. ResearchGate. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Google Patents. Synthetic method of 1-(4-bromophenyl) piperidine.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. Palladium-Catalyzed Reactions. [Link]

  • Goel, K. K., et al. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. PMC. [Link]

  • Singh, S. B., et al. (2010). Neurokinin-1 receptor antagonists: a comprehensive patent survey. PubMed. [Link]

  • Del-Moral-Sánchez, I., et al. (2024). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. MDPI. [Link]

  • ResearchGate. (PDF) Neurokinin-1 receptor antagonists: A comprehensive patent survey. [Link]

  • Al-dujaili, A. Z., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. [Link]

  • Google Patents. 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions.
  • Sharma, R., & Kumar, V. (2024). The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. Peripherally restricted FAAH inhibitors.
  • Google Patents.
  • European Patent Office. SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. [Link]

  • Google Patents.
  • European Patent Office. 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. [Link]

  • Google Patents. Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.
  • PubMed. Solution-phase combinatorial synthesis of nonpeptide bradykinin antagonists. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2021). RSC Advances. [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of Piperazine-Based Compounds using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and implementation of robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of piperazine-based compounds. Piperazine and its derivatives are a critical class of compounds in the pharmaceutical industry, forming the structural core of numerous drugs across various therapeutic areas.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and field-proven insights into sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies described herein are designed to be self-validating systems, grounded in established scientific principles and regulatory guidelines to ensure data integrity and reliability.

Introduction: The Analytical Significance of Piperazine Moieties

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a prevalent scaffold in medicinal chemistry.[2] Its unique physicochemical properties, including its basicity (pKa values typically around 5.5 and 9.8), allow it to be readily protonated under physiological conditions, which can enhance aqueous solubility and facilitate interactions with biological targets. The versatility of the piperazine structure has led to its incorporation into a wide array of therapeutics, from antihistamines and antipsychotics to anti-cancer agents.[1]

Given their prevalence, the accurate and precise quantification of piperazine-containing compounds in complex matrices such as plasma, urine, and pharmaceutical formulations is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and wide dynamic range.[3][4] This guide will detail the critical considerations for developing a reliable LC-MS/MS assay for this class of compounds.

Foundational Principles: Chromatography and Mass Spectrometry

A successful LC-MS/MS method hinges on the synergistic interplay between chromatographic separation and mass spectrometric detection.

Chromatographic Separation: Taming Polarity

Many piperazine-based compounds are polar and basic in nature, which can present a challenge for traditional reversed-phase (RP) chromatography, often resulting in poor retention.[5][6]

  • Reversed-Phase Liquid Chromatography (RP-HPLC): This is the most common separation technique. To enhance retention of polar basic analytes, mobile phase modifiers are crucial. Acidic additives, such as formic acid or acetic acid (typically at 0.1%), are used to protonate the piperazine nitrogens, which can improve peak shape and retention on C18 columns.[3] A typical mobile phase would consist of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar piperazine derivatives that exhibit insufficient retention in RP-HPLC, HILIC is an excellent alternative.[6][8] HILIC utilizes a polar stationary phase (e.g., silica, cyano) and a mobile phase with a high percentage of organic solvent.[8] This technique allows for the retention of polar compounds that would otherwise elute in the void volume of an RP column.[6]

Mass Spectrometric Detection: Specificity and Sensitivity
  • Ionization: Piperazine-based compounds are readily ionized using positive-ion electrospray ionization (ESI) due to the basic nature of the nitrogen atoms.[9][10] ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, as the precursor ion.[11][12] Atmospheric pressure chemical ionization (APCI) can also be used, particularly for less polar derivatives.[12]

  • Tandem Mass Spectrometry (MS/MS): The selectivity of the assay is achieved through MS/MS, most commonly performed on a triple quadrupole (QqQ) mass spectrometer. The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2) through collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise.[13]

Experimental Protocols

This section outlines detailed, step-by-step methodologies for the analysis of a representative piperazine-based compound in human plasma.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract the analyte from the biological matrix, remove interferences, and concentrate the sample.[14][15] Protein precipitation is a simple and effective method for plasma samples.[16]

Protocol: Plasma Protein Precipitation

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Addition: Spike with 10 µL of an internal standard (IS) working solution (a structurally similar, stable isotope-labeled version of the analyte is ideal).[17]

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[7]

LC-MS/MS Method Development

The following is a general protocol that should be optimized for the specific analyte and instrumentation.

Instrumentation:

  • HPLC System: A standard HPLC or UHPLC system.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.[13]

Chromatographic Conditions (Reversed-Phase):

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimize for the specific instrument.

  • MRM Transitions: These must be determined empirically for each compound by infusing a standard solution and optimizing the precursor and product ions, as well as the collision energy.

Data Presentation: MRM Transitions and Fragmentation

The fragmentation of piperazine derivatives in MS/MS is predictable and often involves cleavage of the piperazine ring or the bonds connecting substituents.[18] Common fragment ions for phenylpiperazines include m/z 119, 70, and 56, while benzylpiperazines often produce a characteristic ion at m/z 91.

Table 1: Example MRM Transitions for Common Piperazine Scaffolds

CompoundPrecursor Ion [M+H]⁺Product IonCollision Energy (eV)
1-Benzylpiperazine (BZP)177.191.125
1-(3-Chlorophenyl)piperazine (mCPP)197.1154.120
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)231.1188.122

Note: These values are illustrative and require optimization on the specific instrument used.

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[19][20] Validation should be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA).[21]

Key Validation Parameters:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[22]

  • Accuracy and Precision: The closeness of the determined value to the true value and the reproducibility of the measurements, respectively.[22]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[22]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[13]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[21]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[19]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquoting p2 Internal Standard Spiking p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Supernatant Transfer p4->p5 a1 HPLC Injection p5->a1 Prepared Sample a2 Chromatographic Separation (Reversed-Phase) a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: General workflow for LC-MS/MS analysis of piperazine compounds in plasma.

Piperazine Fragmentation Logic

G precursor Precursor Ion [M+H]⁺ Selected in Q1 collision Collision-Induced Dissociation (CID) in q2 precursor->collision product1 Characteristic Fragment 1 e.g., Cleavage of piperazine ring collision->product1 product2 Characteristic Fragment 2 e.g., Loss of a substituent collision->product2 detection {Product Ions | Monitored in Q3 for Quantification} product1->detection product2->detection

Caption: Logical flow of fragmentation in tandem mass spectrometry for piperazine compounds.

Conclusion

The LC-MS/MS methodologies outlined in this guide provide a robust framework for the sensitive and selective quantification of piperazine-based compounds. By understanding the principles of chromatographic separation, mass spectrometric detection, and the nuances of method validation, researchers can develop reliable assays crucial for advancing pharmaceutical research and development. The protocols provided serve as a starting point, and it is imperative to optimize and validate these methods for each specific analyte and matrix to ensure the generation of high-quality, defensible data.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., & Di, B. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Welz, A., Koba, M., & Siodmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(6), 1718. Retrieved from [Link]

  • Popa, D. S., Wróbel, G., Gheldiu, A. M., & Ratiu, I. A. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of mass spectrometry : JMS, 36(6), 653–663. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
  • Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and bioanalytical chemistry, 396(7), 2403–2414. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS.
  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2022). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • de Cássia dos Santos P, et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals (Basel), 16(7), 918. Retrieved from [Link]

  • Annapurna, M., & Kumar, A. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(2s), s243-s250. Retrieved from [Link]

  • De Nardi, C., et al. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Bioanalysis, 11(13), 1235-1247. Retrieved from [Link]

  • Kéki, F., et al. (2022). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of pharmaceutical and biomedical analysis, 219, 114945. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Retrieved from [Link]

  • Denis, C. M., & Baryla, N. E. (2006). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of chromatography. A, 1110(1-2), 268–271. Retrieved from [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Welz, A., Koba, M., & Siodmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(6), 1718. Retrieved from [Link]

  • Reddy, G. S., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(3), 1030-1036. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. FDA. Retrieved from [Link]

  • Gmaj, A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7401. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • French, D. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Retrieved from [Link]

  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Srivastava, V. (2022). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Retrieved from [Link]

  • Al-Hayali, R. M. (2017). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Quality Assurance, 8(1), 1-5. Retrieved from [Link]

  • Frison, G., et al. (2012). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Analytical and bioanalytical chemistry, 404(1), 237–249. Retrieved from [Link]

  • LabRulez. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • Finoulst, I., et al. (2011). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. Journal of biomedicine & biotechnology, 2011, 245291. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Compounds from 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The quest for novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Scaffolds that offer both a desirable pharmacological profile and synthetic accessibility are of paramount importance. 1-(4-Bromophenylsulfonyl)-4-methylpiperazine is one such scaffold.[1][2] The piperazine moiety is a privileged structure in medicinal chemistry, known to modulate pharmacokinetic properties, while the phenylsulfonyl group provides a rigid linker.[3][4] The true synthetic power of this molecule, however, lies in its aryl bromide handle—a versatile anchor for a suite of robust and high-yielding cross-coupling reactions. This guide moves beyond mere procedural lists; it provides a strategic framework for diversifying this core structure, explaining the chemical logic behind each protocol to empower researchers in their synthesis campaigns.

Strategic Overview: The Aryl Bromide as a Gateway to Diversity

The carbon-bromine (C-Br) bond on the phenyl ring of this compound is the primary site for synthetic elaboration. Its reactivity is well-established in transition-metal-catalyzed cross-coupling reactions, allowing for the precise and predictable formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[5][6] This strategic positioning enables a modular approach to library synthesis, where diverse functionalities can be appended to the core scaffold.

G cluster_core Core Scaffold cluster_reactions Cross-Coupling Reactions cluster_products Novel Compound Classes Core This compound Suzuki Suzuki-Miyaura (C-C) Core->Suzuki Sonogashira Sonogashira (C-C) Core->Sonogashira Buchwald Buchwald-Hartwig (C-N) Core->Buchwald Ullmann Ullmann (C-O, C-S) Core->Ullmann Biaryls Biaryl Derivatives Suzuki->Biaryls ArylAlkynes Arylalkyne Derivatives Sonogashira->ArylAlkynes Arylamines Diaryl Amine Derivatives Buchwald->Arylamines ArylEthers Aryl Ether/Sulfide Derivatives Ullmann->ArylEthers G Start Starting Material (Aryl Bromide) Catalyst Pd(0) Catalyst Base Start->Catalyst Boronic Boronic Acid (R-B(OH)2) Boronic->Catalyst Product Biaryl Product (Ar-R) Catalyst->Product G Start Starting Material (Aryl Bromide) Catalyst Pd(0)/Cu(I) Catalysts Amine Base Start->Catalyst Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Catalyst Product Arylalkyne Product (Ar-C≡C-R) Catalyst->Product G Start Starting Material (Aryl Bromide) Catalyst Pd(0) Catalyst Bulky Ligand Strong Base Start->Catalyst Amine Amine (R2NH) Amine->Catalyst Product Arylamine Product (Ar-NR2) Catalyst->Product G Start Starting Material (Aryl Bromide) Catalyst Cu(I) Catalyst Ligand Base Start->Catalyst Nucleophile Alcohol/Thiol (R-OH / R-SH) Nucleophile->Catalyst Product Aryl Ether/Sulfide (Ar-OR / Ar-SR) Catalyst->Product

Sources

Application Notes and Protocols for 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine (CAS No. 837-12-7). As a key building block in medicinal chemistry and drug discovery, the unique properties of this sulfonylpiperazine derivative necessitate specific protocols to ensure personnel safety and experimental integrity. This guide moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, empowering researchers to work with this compound confidently and safely. The protocols herein are designed to be self-validating systems, integrating established safety standards with practical, field-proven insights for use in a professional laboratory setting.

Introduction: A Medicinal Chemistry Perspective

This compound is a bifunctional organic molecule featuring a bromophenylsulfonyl group and a methylpiperazine moiety. This structure is of significant interest to medicinal chemists. The piperazine ring is a common scaffold in pharmaceuticals, known to improve pharmacokinetic properties such as solubility and oral bioavailability.[1] The sulfonyl group can act as a hydrogen bond acceptor, while the bromophenyl group provides a site for further chemical modification, for example, through cross-coupling reactions.

Consequently, this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents. Research on related sulfonylpiperazine structures has shown their potential in developing compounds with anticancer and antioxidant properties.[2] Given its role as a foundational piece in the synthesis of potentially bioactive molecules, understanding its reactivity and handling requirements is paramount for any research and development program.

Compound Properties and Hazard Identification

A thorough understanding of the physicochemical properties and inherent hazards of this compound is the foundation of its safe use.

Physicochemical Data
PropertyValueSource
CAS Number 837-12-7[3][4]
Molecular Formula C₁₁H₁₅BrN₂O₂S[3][4]
Molecular Weight 319.22 g/mol [3][4]
Appearance Typically a solid (powder/crystals)General chemical knowledge
Storage Temperature Room Temperature[4]
GHS Hazard Profile

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). All personnel must be familiar with its hazard profile before commencing any work.[3]

  • GHS Pictogram:

    
    
    
  • Signal Word: Warning [4][5]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements (Selected):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Causality Note: The irritant nature of this compound is likely due to the reactivity of the sulfonyl group and the overall molecular structure, which can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to an inflammatory response.[6]

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive for handling this compound is the minimization of exposure. This is achieved through a hierarchical approach, prioritizing engineering controls and supplementing them with appropriate PPE.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All weighing, handling, and reaction setup involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood.[5][6] This is critical to prevent the inhalation of airborne dust particles, which can cause respiratory irritation.[5]

  • Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not arbitrary; it is dictated by the specific hazards posed by the compound.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles are mandatory.[5] For procedures with a higher risk of splashing (e.g., transfer of solutions, quenching a reaction), the use of a full-face shield over safety goggles is strongly recommended.[7]

    • Rationale: This compound is a serious eye irritant.[3] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes.

  • Skin Protection:

    • Gloves: Nitrile rubber gloves are recommended.[8] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

    • Lab Coat: A full-length, buttoned laboratory coat is required to protect skin and personal clothing from contamination.

  • Respiratory Protection:

    • Standard Operations: When working within a certified chemical fume hood, additional respiratory protection is typically not required.

    • Emergency Situations: In the event of a large spill outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary for emergency response personnel.[8]

PPE_Workflow cluster_0 Risk Assessment cluster_1 Mandatory Controls & PPE cluster_2 Situational PPE Start Start: Handling 1-(4-Bromophenylsulfonyl) -4-methylpiperazine Assess Assess Task: - Weighing Solid? - Making Solution? - Running Reaction? Start->Assess FumeHood Work in Chemical Fume Hood Assess->FumeHood Goggles Wear Safety Goggles FumeHood->Goggles Gloves Wear Nitrile Gloves Goggles->Gloves LabCoat Wear Lab Coat Gloves->LabCoat SplashRisk High Splash Risk? LabCoat->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes Proceed Proceed with Task Safely SplashRisk->Proceed No FaceShield->Proceed

Caption: PPE selection workflow for handling the compound.

Protocols for Safe Handling and Storage

Adherence to standardized protocols is crucial for maintaining a safe laboratory environment.

General Handling Protocol
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment, including a waste container, readily available.

  • Personal Protective Equipment: Don the required PPE as detailed in Section 3.2.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weighing paper or in a suitable container within the fume hood to contain any dust.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface. Carefully remove gloves and wash hands thoroughly with soap and water.

Storage Protocol
  • Container: Store the compound in its original, tightly sealed container.[9]

  • Location: Keep in a dry, cool, and well-ventilated area designated for chemical storage.[5][9] Store below eye level to prevent accidental dropping.[6]

  • Segregation: Store away from strong oxidizing agents and strong acids, as these are generally incompatible with sulfonyl and amine-containing compounds.[9] Use secondary containment, such as a non-reactive plastic bin, to contain any potential leaks.[6]

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to an emergency can significantly mitigate potential harm.

Spill Cleanup Protocol

This protocol is for minor spills (<1g) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.[5]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Secure the Area: Restrict access to the spill area. If the material is flammable, turn off all ignition sources.

  • Don PPE: Wear appropriate PPE, including double-nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Containment:

    • For Solid Spills: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10]

    • For Liquid Spills (Solutions): Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows), starting from the outside and working inwards to prevent spreading.[10]

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[11]

  • Decontamination: Wipe the spill area with a cloth dampened with a 5-10% aqueous solution of sodium thiosulfate to neutralize any residual brominated compound.[3][11] Follow this with a wash using soap and water.

  • Disposal: Dispose of all contaminated cleanup materials and PPE as hazardous waste.

Spill_Cleanup_Flowchart Spill Minor Spill Occurs Alert 1. Alert Others & Secure Area Spill->Alert PPE 2. Don Emergency PPE (Double Gloves, Goggles, etc.) Alert->PPE Contain 3. Contain Spill (Cover with Absorbent) PPE->Contain Collect 4. Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decon 5. Decontaminate Area (Sodium Thiosulfate, then Soap & Water) Collect->Decon Dispose 6. Dispose of All Materials as Hazardous Waste Decon->Dispose End Cleanup Complete Dispose->End

Caption: Step-by-step minor spill cleanup workflow.

Exposure Protocol
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Waste Disposal Protocol

All waste containing this compound, including unused product, contaminated materials, and cleanup debris, must be treated as hazardous waste.

  • Container: Collect waste in a clearly labeled, sealed, and chemically compatible container.[13]

  • Labeling: Label the container with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9][14] The recommended disposal method is controlled incineration at a licensed facility equipped with flue gas scrubbing to manage byproducts from the combustion of brominated and sulfur-containing compounds.[9][14]

References

  • Irritants Standard Operating Procedure. (2022). Environment, Health & Safety, University of California, Berkeley. [Link]

  • CPG products Safety Data Sheet. CPG. [Link]

  • General Use SOP - Irritants. (2024). Stanford Environmental Health & Safety. [Link]

  • Irritant Chemicals. University of Michigan-Dearborn, Environmental Health and Safety. [Link]

  • Complicated Chemical Spills. Division of Research Safety, University of Illinois. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Ali-Safe. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. (2018). Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules. [Link]

  • Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. (2023). Molecules. [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. (2024). ChemistryOpen. [Link]

  • 1-(4-Bromophenyl)-4-methylpiperazine. PubChem, National Center for Biotechnology Information. [Link]

  • Sulfonylpiperazines Based on a Flavone as Antioxidant and Cytotoxic Agents. (2019). Archiv der Pharmazie. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank. [Link]

  • 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine. PubChem, National Center for Biotechnology Information. [Link]

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. (2024). Journal of Medicinal Chemistry. [Link]

  • The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for the synthesis of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize this crucial sulfonylation reaction. Here, we move beyond simple protocols to diagnose common issues, explain the underlying chemical principles, and provide robust, field-tested solutions to maximize your yield and purity.

Diagnostic Troubleshooting Guide: From Low Yield to Optimized Protocol

Low yields or impure products are not just experimental failures; they are data points indicating a deviation from the optimal reaction pathway. This section is structured to help you diagnose the "symptom" and apply a scientifically-grounded "treatment."

Symptom 1: The Reaction Stalls—Significant Unreacted Starting Material

You monitor the reaction by TLC or LC-MS and observe a large amount of unreacted 1-methylpiperazine and/or 4-bromophenylsulfonyl chloride, even after several hours.

This is one of the most common issues and typically points to one of three core problems:

  • Inactive Nucleophile (Protonated Amine): The reaction of an amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl)[1]. If this acid is not neutralized, it will protonate the lone pair of the starting amine, rendering it non-nucleophilic and effectively stopping the reaction[2][3][4]. This is the fundamental reason a base is required.

  • Degraded Electrophile (Hydrolyzed Sulfonyl Chloride): Arylsulfonyl chlorides are highly susceptible to hydrolysis by atmospheric or solvent moisture. This side reaction consumes the electrophile, converting it to the unreactive 4-bromophenylsulfonic acid[1][5]. Using old or improperly stored sulfonyl chloride is a frequent cause of low yields[1].

  • Insufficient Activation Energy: While the reaction is often exothermic, insufficient thermal energy can lead to a slow or stalled reaction, especially if the reagents are highly dilute or if steric hindrance is a factor.

Solution Detailed Action Plan Expected Outcome
Verify Base Stoichiometry & Type Ensure at least 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base (e.g., Triethylamine (TEA), DIPEA) are used. The base's role is solely to scavenge HCl[1][6]. Pyridine can also be used and may sometimes act as a nucleophilic catalyst[7][8].Complete consumption of the amine starting material by preventing its protonation, driving the reaction to completion.
Ensure Anhydrous Conditions Use oven-dried glassware. Employ anhydrous solvents (e.g., Dichloromethane, THF) from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (Nitrogen or Argon)[1].Minimizes the competing hydrolysis of 4-bromophenylsulfonyl chloride, ensuring its availability for the desired reaction[5].
Optimize Temperature & Addition Start the reaction at 0 °C (ice bath) to control the initial exotherm. Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base over 30-60 minutes[8]. After addition, allow the reaction to warm to room temperature and stir for 2-12 hours.Controlled reaction rate prevents potential side reactions at the beginning, while warming ensures the reaction goes to completion.
Symptom 2: Complex Product Mixture—Multiple Spots on TLC

The reaction appears to have proceeded, but the crude product shows multiple spots on TLC, indicating the formation of significant byproducts.

The primary culprit here is the hydrolysis of the sulfonyl chloride.

  • Formation of 4-Bromophenylsulfonic Acid: As mentioned, moisture will convert the sulfonyl chloride into the corresponding sulfonic acid[9]. During an aqueous workup, this acid will be extracted into the basic aqueous phase, but its salt (e.g., triethylammonium 4-bromophenylsulfonate) can sometimes contaminate the organic layer, complicating purification.

Solution Detailed Action Plan Expected Outcome
Strict Moisture Control Reiterate the importance of anhydrous conditions as described above. If the sulfonyl chloride is old, its purity should be checked, or fresh reagent should be used[1].A cleaner reaction profile with the desired product as the major component, simplifying purification.
Optimized Aqueous Workup After the reaction is complete, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the tertiary amine base, followed by a saturated sodium bicarbonate solution to remove any sulfonic acid byproduct, and finally with brine.Efficient removal of both basic and acidic impurities, leading to a purer crude product before final purification.

Troubleshooting & Optimization Flowchart

For a systematic approach to problem-solving, follow this decision tree.

G start Low Yield or Impure Product? check_sm Check TLC/LC-MS: Significant Starting Material (SM)? start->check_sm cause_protonation Cause: Inactive Amine (Protonation) or Degraded Sulfonyl Chloride check_sm->cause_protonation Yes check_byproducts Check TLC/LC-MS: Multiple Byproduct Spots? check_sm->check_byproducts No sm_yes YES solution_base Solution 1: Verify Base Stoichiometry (1.1-1.5 eq) Use non-nucleophilic base (TEA, DIPEA) cause_protonation->solution_base solution_anhydrous Solution 2: Ensure Strict Anhydrous Conditions (Dry glassware, inert gas, fresh solvent) cause_protonation->solution_anhydrous sm_no NO cause_hydrolysis Main Cause: Sulfonyl Chloride Hydrolysis check_byproducts->cause_hydrolysis Yes purification_issue Issue: Mechanical Loss During Purification or Workup check_byproducts->purification_issue No byproducts_yes YES solution_workup Solution: Optimize Aqueous Workup (Acid, Base, Brine Washes) cause_hydrolysis->solution_workup solution_anhydrous2 Re-verify Anhydrous Conditions cause_hydrolysis->solution_anhydrous2 byproducts_no NO (Product looks clean but yield is low) solution_purification Solution: Optimize Recrystallization Solvent or Chromatography Conditions purification_issue->solution_purification

Caption: Troubleshooting workflow for sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of the base (e.g., triethylamine)? Why not use an inorganic base like NaOH? A1: The reaction generates HCl. The base, typically a tertiary amine like triethylamine, acts as an acid scavenger, neutralizing the HCl as it forms. This prevents the protonation of the 1-methylpiperazine, which would render it non-nucleophilic and halt the reaction[1][2]. While inorganic bases like NaOH can be used under specific biphasic conditions (known as Schotten-Baumann conditions), they introduce water, which significantly increases the risk of hydrolyzing the sensitive sulfonyl chloride electrophile[7][10]. For this specific synthesis, an organic base in an anhydrous aprotic solvent is generally preferred to minimize side reactions[1].

Q2: My 4-bromophenylsulfonyl chloride is several years old and has turned slightly yellow. Can I still use it? A2: It is strongly discouraged. Sulfonyl chlorides are sensitive to moisture and can degrade over time, hydrolyzing to the corresponding sulfonic acid[1][5]. A color change is often an indicator of decomposition[5]. Using degraded starting material is a primary cause of low yields. For optimal results and reproducibility, always use fresh or properly stored (in a desiccator, under inert gas) sulfonyl chloride.

Q3: I don't have dichloromethane (DCM). What other solvents are suitable? A3: Other anhydrous aprotic solvents can be effective. Tetrahydrofuran (THF) and acetonitrile are common alternatives[1][8]. The key criteria are that the solvent must be able to dissolve the reactants and be inert to the reaction conditions. Ensure any alternative solvent is thoroughly dried before use.

Q4: My final product is an oil and won't crystallize. How can I purify it? A4: If recrystallization fails, column chromatography on silica gel is the most effective alternative for purification[1]. A typical eluent system would be a gradient of ethyl acetate in hexanes. Start with a low polarity mixture and gradually increase the ethyl acetate concentration to elute your product. Monitor the fractions by TLC to isolate the pure compound.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity for the synthesis of this compound.

Reagents & Stoichiometry
ReagentM.W.EquivalentsAmount (for 10 mmol scale)
4-Bromophenylsulfonyl chloride255.501.02.56 g
1-Methylpiperazine100.161.11.10 g (1.22 mL)
Triethylamine (TEA)101.191.21.21 g (1.67 mL)
Dichloromethane (DCM), Anhydrous--50 mL
Step-by-Step Procedure
  • Preparation: Under an inert atmosphere (N₂ or Ar), add 1-methylpiperazine (1.1 eq, 1.22 mL) and anhydrous DCM (30 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.2 eq, 1.67 mL) to the solution.

  • Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve 4-bromophenylsulfonyl chloride (1.0 eq, 2.56 g) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled amine solution over 30 minutes using an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes). The reaction is complete when the sulfonyl chloride spot has disappeared.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove TEA and excess 1-methylpiperazine.

    • Wash with saturated NaHCO₃ solution (1 x 30 mL) to remove any trace acidic impurities.

    • Wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, typically a white to off-white solid, can be purified by recrystallization from a suitable solvent like ethanol or isopropanol[1].

    • Alternatively, if impurities persist, purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Reaction Mechanism Visualization

The reaction proceeds via a nucleophilic acyl-type substitution at the sulfur center.

G cluster_reactants Reactants cluster_steps Mechanism cluster_products Products R1 1-Methylpiperazine (Nucleophile) Step1 Nucleophilic Attack: Amine attacks sulfonyl group R1->Step1 R2 4-Bromophenylsulfonyl Chloride (Electrophile) R2->Step1 Base Triethylamine (Base) Step4 Deprotonation: Base neutralizes HCl byproduct Base->Step4 Scavenges H+ Step2 Tetrahedral Intermediate (transient) Step1->Step2 Step3 Chloride Elimination: Leaving group departs Step2->Step3 Step3->Step4 P1 This compound Step4->P1 P2 Triethylammonium Chloride (Salt) Step4->P2

Sources

Technical Support Center: Synthesis of N-Sulfonylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N-sulfonylpiperazines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you optimize your synthetic protocols, improve yields, and ensure the purity of your target molecules.

I. Understanding the Core Reaction and Its Challenges

The synthesis of N-sulfonylpiperazines typically involves the reaction of piperazine with a sulfonyl chloride in the presence of a base. While seemingly straightforward, this reaction is often complicated by a number of side reactions that can significantly impact the yield and purity of the desired mono-sulfonylated product. The primary challenges arise from the symmetrical nature of piperazine, which has two nucleophilic secondary amine groups, and the high reactivity of the sulfonyl chloride electrophile.

This guide will focus on the most common side reactions, their mechanistic underpinnings, and practical strategies to mitigate them.

II. Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Issue 1: Low Yield of the Desired Mono-Sulfonylated Product and Formation of a Di-Substituted Byproduct

Question: My reaction is producing a low yield of the desired mono-sulfonylated piperazine, with a significant amount of the 1,4-di-sulfonylated byproduct. How can I improve the selectivity for mono-sulfonylation?

Answer: The formation of the di-substituted byproduct is a common challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring. Once the first sulfonylation occurs, the remaining secondary amine is still sufficiently nucleophilic to react with another molecule of the sulfonyl chloride. To enhance mono-selectivity, consider the following strategies:

  • Stoichiometry Control: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the sulfonyl chloride can statistically favor the reaction of the sulfonyl chloride with an unsubstituted piperazine molecule over the already mono-substituted product.[1]

  • Slow Addition of Reagents: A slow, controlled addition of the sulfonyl chloride to the piperazine solution, preferably at a low temperature (e.g., 0 °C), can help to maintain a low concentration of the electrophile and thereby reduce the rate of the second sulfonylation.

  • Use of a Mono-Protected Piperazine: A highly effective and often preferred method is to use a mono-protected piperazine, such as N-Boc-piperazine.[2] This ensures that only one nitrogen atom is available for reaction. The protecting group can be subsequently removed under acidic conditions. This multi-step approach offers superior control and generally leads to higher purity of the final product.[2]

  • In Situ Mono-Protonation: This one-pot method involves reacting piperazine with one equivalent of an acid to form the mono-salt (e.g., piperazine monohydrochloride). The protonated nitrogen is significantly less nucleophilic, directing the sulfonylation to the free, non-protonated nitrogen.[3][4]

Issue 2: Significant Amount of an Impurity Identified as the Corresponding Sulfonic Acid

Question: My crude product shows a significant amount of a polar impurity which I've identified as the sulfonic acid corresponding to my sulfonyl chloride. What is the cause and how can I prevent this?

Answer: The presence of sulfonic acid is a clear indication of the hydrolysis of your sulfonyl chloride starting material. Sulfonyl chlorides are highly reactive electrophiles and are susceptible to reaction with water, which converts them into the unreactive sulfonic acid.[5]

Causality: The rate of hydrolysis is often competitive with the rate of aminolysis (the desired reaction with piperazine). The presence of even trace amounts of water in your reaction solvent, reagents, or glassware can lead to the formation of this byproduct.

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents, and if possible, distill them over a suitable drying agent before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[5]

  • Reagent Quality: Use a fresh bottle of the sulfonyl chloride or purify it before use if it has been stored for a long time. Similarly, ensure the piperazine and any base used are anhydrous.

  • Choice of Base: A non-nucleophilic organic base like triethylamine or pyridine is commonly used to neutralize the HCl byproduct of the reaction. Ensure the base is dry, as commercial sources can contain water.

Issue 3: Difficulty in Purifying the Mono-Sulfonylated Product from the Di-Sulfonylated Byproduct and Starting Piperazine

Question: I am having trouble separating the mono- and di-sulfonylated products by column chromatography. Are there any specific techniques or conditions that are effective?

Answer: The separation of the mono- and di-sulfonylated products, along with unreacted piperazine, can indeed be challenging due to their similar polarities. Here are some strategies:

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is typically used.

    • Mobile Phase: A gradient elution is often necessary. Start with a less polar eluent system (e.g., hexane/ethyl acetate) to elute the less polar di-sulfonylated product first. Then, gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol) to elute the more polar mono-sulfonylated product. Unreacted piperazine, being highly polar, will typically remain on the baseline or require a much more polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) to elute.

    • TLC Analysis: Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal solvent system for separation.[6][7][8][9][10] A good separation on TLC will translate to a successful column purification.

  • Acid-Base Extraction: The basicity of the three components can be exploited for separation.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1 M HCl). The unreacted piperazine and the mono-sulfonylated product will be protonated and move into the aqueous layer, while the di-sulfonylated product (which is much less basic) will remain in the organic layer.

    • Separate the layers. The organic layer can be washed, dried, and evaporated to isolate the di-sulfonylated byproduct.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the piperazine and the mono-sulfonylated product.

    • Extract the basified aqueous layer with an organic solvent. This will extract the mono-sulfonylated product and the piperazine.

    • The resulting mixture of the mono-product and piperazine can then be more easily separated by column chromatography or by taking advantage of the high water solubility of piperazine.

  • Recrystallization: If the mono-sulfonylated product is a solid, recrystallization from a suitable solvent system can be an effective method of purification, especially for removing small amounts of impurities.

III. Data Presentation: Optimizing Mono-Sulfonylation

The choice of reaction conditions can significantly influence the ratio of mono- to di-sulfonylation. The following table provides a summary of expected outcomes based on different strategies.

StrategyMolar Ratio (Piperazine:Sulfonyl Chloride)Typical SolventExpected OutcomePurity of Mono-Product
Excess Piperazine 5:1 to 10:1Dichloromethane, THFPredominantly mono-sulfonylation with unreacted piperazineModerate to Good (requires careful purification)
Equimolar 1:1Dichloromethane, THFMixture of mono- and di-sulfonylated productsPoor
In Situ Protonation 1:1 (with 1 eq. of acid)Methanol, WaterGood selectivity for mono-sulfonylationGood
N-Boc Protection 1:1Dichloromethane, THFExcellent selectivity for mono-sulfonylationExcellent (after deprotection)

IV. Key Experimental Protocols

Protocol 1: Mono-Sulfonylation of Piperazine Using a Large Excess

This protocol aims to favor mono-sulfonylation by statistical control.

Materials:

  • Piperazine (10 eq.)

  • Sulfonyl chloride (1 eq.)

  • Triethylamine (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add piperazine (10 eq.) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the stirred suspension.

  • In a separate flask, dissolve the sulfonyl chloride (1 eq.) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the piperazine suspension over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mono-Sulfonylation via N-Boc-Piperazine

This two-step protocol provides excellent control and high purity.

Step 1: Synthesis of N-Boc-Piperazine [1]

  • Dissolve piperazine (2 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 eq.) in DCM dropwise over 3 hours.

  • Allow the reaction to stir at room temperature for 22 hours.

  • Evaporate the solvent. Add water to the residue and filter to remove the di-Boc-piperazine byproduct.

  • Extract the aqueous filtrate with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-piperazine.

Step 2: Sulfonylation and Deprotection

  • Dissolve N-Boc-piperazine (1 eq.) and triethylamine (1.1 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of the sulfonyl chloride (1 eq.) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Work up the reaction as described in Protocol 1 to obtain the N-Boc-N'-sulfonylpiperazine.

  • Dissolve the purified intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) and stir at room temperature until the deprotection is complete (monitor by TLC/LC-MS).

  • Remove the solvent and excess acid under reduced pressure to obtain the desired N-sulfonylpiperazine, often as a salt.

V. Visualization of Workflows and Mechanisms

Workflow for Selecting a Mono-Sulfonylation Strategy

G start Goal: Synthesize Mono-Sulfonylated Piperazine q1 Is high purity the absolute priority? start->q1 strategy_boc Use N-Boc-piperazine strategy q1->strategy_boc Yes q2 Are the starting materials readily available and inexpensive? q1->q2 No end_boc High purity product, multi-step process strategy_boc->end_boc strategy_excess Use large excess of piperazine q2->strategy_excess Yes strategy_protonation Use in situ mono-protonation q2->strategy_protonation No end_excess Good yield, requires careful purification strategy_excess->end_excess end_protonation Good yield, one-pot, may require optimization strategy_protonation->end_protonation

Caption: Decision workflow for mono-sulfonylation strategy.

Troubleshooting Flowchart for Low Yield

G start Low Yield of N-Sulfonylpiperazine check_sm Analyze crude mixture (TLC, LC-MS, NMR) start->check_sm sm_present Significant starting material remaining? check_sm->sm_present side_products Major side products observed? check_sm->side_products sm_present->side_products No sol_sm_reaction Reaction incomplete: - Increase reaction time/temp - Check reagent quality sm_present->sol_sm_reaction Yes identify_side_product Identify side products side_products->identify_side_product Yes is_disub Is it the di-substituted product? identify_side_product->is_disub is_hydrolysis Is it the sulfonic acid? identify_side_product->is_hydrolysis is_disub->is_hydrolysis No sol_disub Improve mono-selectivity: - Use excess piperazine - Use protecting group - Slow addition at low temp is_disub->sol_disub Yes sol_hydrolysis Prevent hydrolysis: - Use anhydrous solvents/reagents - Run under inert atmosphere is_hydrolysis->sol_hydrolysis Yes other_issue Other issues: - Base incompatibility - Solvent side reaction is_hydrolysis->other_issue No

Caption: Troubleshooting flowchart for low reaction yield.

VI. References

  • Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine. European Patent EP 3414231 B1, February 6, 2017.

  • Paudel, K.; et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules2023 , 28, 1234.

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science2015 , 40, 1-7.

  • Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences2018 , 80, 858-867.

  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules2023 , 28, 1234.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules2020 , 25, 2236.

  • Process for the neutralization of sulfonated products suitable as detergents. US Patent 2687420A, August 24, 1954.

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Synlett2015 , 26, 235-239.

  • How To Neutralize Sulfonic Acid With Caustic Soda. Capital Resin Corporation. November 8, 2022.

  • Synthesis method of N-Boc piperazine. Chinese Patent CN108033931B, May 15, 2020.

  • LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. Organic Syntheses2009 , 86, 151.

  • 1-(Phenylsulfonyl)piperazine hydrochloride. AiFChem.

  • Troubleshooting common issues in the synthesis of aryl sulfonic acids. BenchChem.

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Journal of Chemical and Pharmaceutical Research2014 , 6, 111-114.

  • Solid-Phase Synthesis of N-Bi- and N-Terarylpiperazines via Three Different and Consecutive Palladium-Catalyzed Cross-Coupling Reactions. Journal of Combinatorial Chemistry2004 , 6, 843-849.

  • Aromatic sulfonation. Wikipedia.

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. August 2, 2013.

  • Question on purifying aryl Sulfonic acids. Reddit. December 21, 2024.

  • Scheme 2. Sulfonylation of N4 piperazine. ResearchGate.

  • Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.

  • Process for preparing the piperazine salt of 2,5-dihydroxybenzenesulphonic acid monotosylate. US Patent 5082941A, January 21, 1992.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules2020 , 25, 2236.

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements2011 , 186, 2377-2391.

  • Electrochemical N-sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation. Organic & Biomolecular Chemistry2023 , 21, 2586-2591.

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Chinese Patent CN111674828A, September 18, 2020.

  • Method of direct mono-N-substitution of piperazine. Czech Patent CZ305317B6, May 13, 2015.

  • Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate.

  • The fractionation of t-RNA on N,N'-bis(3-aminopropyl)-piperazine substituted-Sepharose. Nucleic Acids Research1974 , 1, 1007-1016.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society2023 , 145, 21495-21503.

  • Impurity profiling of pharmaceuticals by thin-layer chromatography. Journal of Chromatography A2011 , 1218, 2722-2731.

  • Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences2023 , 49, 51-66.

  • Impurity profiling of pharmaceuticals by thin-layer chromatography. ResearchGate.

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules2022 , 27, 9046.

  • TLC in the Analysis of Plant Material. Processes2023 , 11, 1856.

  • Impurity profiling of pharmaceuticals by thin-layer chromatography. Scilit.

  • TLC-Densitometric Determination of Sulfasalazine and Its Possible Impurities in Pharmaceutical Preparations. Acta Poloniae Pharmaceutica2015 , 72, 25-30.

Sources

overcoming solubility issues with 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

1-(4-Bromophenylsulfonyl)-4-methylpiperazine is a sulfonylpiperazine derivative with a molecular formula of C₁₁H₁₅BrN₂O₂S and a molecular weight of approximately 319.22 g/mol [1][2][3]. Its structure, characterized by a nonpolar bromophenylsulfonyl group and a piperazine ring, presents a significant solubility challenge, particularly in aqueous media. The large, hydrophobic bromophenyl group and the crystalline nature of many solids contribute to low aqueous solubility, a common issue for many drug candidates[4][5]. The piperazine moiety, however, contains basic nitrogen atoms that can be protonated, suggesting that solubility may be highly dependent on pH[6][7].

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and foundational knowledge to effectively overcome the solubility issues associated with this compound. We will move from basic solvent selection to more advanced techniques like co-solvency and pH modification, explaining the scientific rationale behind each approach.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A: While specific quantitative solubility data is not widely published, based on its chemical structure, the compound is expected to be poorly soluble in neutral aqueous solutions. The large, hydrophobic bromophenylsulfonyl group is the primary driver of this low solubility.

Q2: Which organic solvents should I try first to dissolve the compound?

A: For initial attempts, polar aprotic solvents are recommended. Dimethyl sulfoxide (DMSO) is an excellent starting point due to its high dissolving power for a wide range of compounds[8]. Other solvents to consider include N,N-dimethylformamide (DMF) and dichloromethane (DCM).

Q3: Can I use alcohols like ethanol or methanol?

A: Yes, but with caveats. Alcohols like ethanol and methanol may dissolve the compound, but likely to a lesser extent than DMSO or DMF. They are most effective when used as part of a co-solvent system with water, which can improve the wettability of the compound[9].

Q4: How does temperature affect solubility?

A: For most solid compounds, solubility increases with temperature[8]. Gentle heating of the solvent while dissolving the compound can significantly improve both the amount that dissolves and the rate of dissolution. However, always be mindful of the compound's stability at elevated temperatures. It is recommended to perform initial thermal stability tests if prolonged heating is required.

Q5: My compound "crashed out" of solution when I added it to my aqueous buffer. What happened?

A: This is a common issue when a compound is first dissolved in a strong organic solvent (like 100% DMSO) and then diluted into an aqueous buffer. The drastic change in solvent polarity reduces the compound's solubility, causing it to precipitate. This can be mitigated by optimizing the co-solvent percentage, adjusting the pH of the aqueous buffer, or using a more gradual dilution method.

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Approach to Solubilization

This workflow provides a logical progression from simple to more complex methods for achieving the desired concentration.

A Start: Dry Compound B Test Solubility in Neat Polar Aprotic Solvents (e.g., DMSO, DMF) A->B C Successful? (Target Concentration Achieved) B->C D Prepare Stock Solution in 100% Organic Solvent C->D Yes E No: Develop Co-Solvent System (e.g., DMSO/Water, Ethanol/Buffer) C->E No L END D->L F Successful? E->F G Prepare Stock in Optimized Co-Solvent System F->G Yes H No: Investigate pH Modification (Acidic Buffers) F->H No G->L I Successful? H->I J Prepare Solution in Optimized pH Buffer (with minimal co-solvent if needed) I->J Yes K No: Advanced Methods (Surfactants, Cyclodextrins) I->K No J->L K->L

Caption: General troubleshooting workflow for solubilizing the compound.

Data Summary: Predicted Solubility Profile

The following table provides a qualitative guide to the expected solubility of this compound in common laboratory solvents. This should be used as a starting point for your own experimental verification.

SolventSolvent TypePredicted SolubilityRationale & Comments
Water (pH 7) Polar ProticVery Low / InsolubleThe large, nonpolar bromophenylsulfonyl group dominates the structure, leading to poor interaction with water.
Aqueous Buffer (pH < 5) Polar ProticLow to ModerateAt acidic pH, the tertiary amine in the piperazine ring becomes protonated, forming a salt-like species that is more water-soluble.[6]
DMSO Polar AproticHighExcellent solvent for a wide range of organic molecules, including those with poor aqueous solubility.[8]
DMF Polar AproticHighSimilar dissolving power to DMSO.
Ethanol / Methanol Polar ProticModerateCan dissolve the compound, but may require larger volumes or gentle heating. Often used as a co-solvent.[9]
Acetonitrile Polar AproticLow to ModerateLess polar than DMSO/DMF, resulting in lower dissolving capacity for this specific structure.[8]
Dichloromethane (DCM) Non-PolarModerate to HighEffective for non-polar to moderately polar compounds. Good for initial dissolution but not miscible with aqueous systems.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the most common first step: creating a concentrated stock for serial dilution.

Objective: To prepare a 10 mM stock solution of this compound (MW: 319.22 g/mol ) in 100% DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block (optional)

  • Appropriate microcentrifuge tubes or vials

Procedure:

  • Calculation: Determine the mass of compound needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 319.22 g/mol * (1000 mg / 1 g) = 3.19 mg

  • Weighing: Carefully weigh out 3.19 mg of the compound and place it into a clean vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial securely.

    • Vortex the mixture for 1-2 minutes.

    • Visually inspect for any remaining solid particles.

  • Troubleshooting Dissolution: If solid remains:

    • Gently warm the solution in a water bath set to 30-40°C for 5-10 minutes.

    • Vortex again. Repeat this cycle until the compound is fully dissolved. Caution: Do not overheat, as it may degrade the compound.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps determine if altering pH can effectively increase the aqueous solubility of the compound.

Objective: To assess the solubility of the compound in buffers of varying pH.

Rationale: The piperazine ring contains a tertiary amine with a pKa that allows for protonation under acidic conditions. This positive charge can dramatically increase the molecule's affinity for water, a common strategy for solubilizing amine-containing compounds[7].

A Weigh excess compound into separate vials B Add Buffers: pH 4.0, 5.0, 6.0, 7.0 A->B C Equilibrate for 24h (e.g., on a shaker at RT) B->C D Filter or Centrifuge to remove undissolved solid C->D E Take supernatant D->E F Analyze concentration (e.g., via HPLC-UV) E->F G Plot Solubility (mg/mL) vs. pH F->G

Caption: Experimental workflow for determining pH-dependent solubility.

Procedure:

  • Preparation: Prepare a set of buffers (e.g., 50 mM citrate for pH 4-5, 50 mM phosphate for pH 6-7).

  • Addition: Add an excess amount of solid this compound to a vial for each buffer condition (e.g., 5-10 mg in 1 mL of buffer). The goal is to have undissolved solid remaining at equilibrium.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach saturation.

  • Separation: After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This is best done by centrifuging the vials at high speed (>10,000 x g) for 15 minutes or by filtering through a 0.22 µm syringe filter compatible with your buffer.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Analyze the concentration using a validated analytical method, such as HPLC-UV.

  • Analysis: Compare the measured concentrations across the different pH values to determine the optimal pH for solubilization.

References

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). Available at: [Link]

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Thakkar, H. P., Patel, B. V., & Thakkar, S. P. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 15(1), 1-13. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 74-80. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Gao, Y., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Molecules, 27(10), 3167. Available at: [Link]

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 82, 117215. Available at: [Link]

  • PubChem. (n.d.). 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved January 15, 2026, from [Link]

  • Fringu, I., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1557. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on elucidating the degradation pathways of this molecule, ensuring the integrity and accuracy of your research.

Introduction to this compound

This compound (CAS No. 837-12-7) is a chemical compound featuring a bromophenylsulfonyl group attached to a methylpiperazine ring.[1][2] Its structural components, particularly the sulfonamide linkage and the piperazine ring, are common in various pharmaceutically active molecules. Understanding the stability and degradation profile of this compound is critical, as degradation can impact its purity, potency, and safety, potentially leading to the formation of toxic byproducts.[3]

Forced degradation studies are essential to this understanding. These studies intentionally stress the molecule under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[4][5] This knowledge is invaluable for developing stable formulations, establishing appropriate storage conditions, and creating stability-indicating analytical methods.[3][4][6]

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and analysis of this compound.

Section 1: General Stability and Storage

Question: What are the primary chemical liabilities of this compound that I should be aware of?

Answer: The molecule possesses two primary sites susceptible to degradation:

  • The Sulfonamide Bond (Ar-SO₂-N): This is the most significant chemical liability. The sulfur-nitrogen bond is susceptible to cleavage through hydrolysis, particularly under harsh acidic or basic conditions.

  • The Piperazine Ring: The nitrogen atoms in the piperazine ring, especially the tertiary amine (N-CH₃), are prone to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The C-N bonds within the ring can also cleave under high thermal stress.[7]

Question: How should I store this compound to ensure its stability?

Answer: To minimize degradation, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[8] Protect it from light and moisture. For long-term storage, keeping it in a desiccator at refrigerated or frozen temperatures is recommended. Avoid repeated freeze-thaw cycles if dissolved in a solvent.

Section 2: Hydrolytic Degradation

Question: I prepared a solution of the compound in an aqueous buffer (pH 4.5) and my HPLC analysis shows a new, more polar peak appearing over time. What is happening?

Answer: You are likely observing hydrolytic degradation. The sulfonamide bond is the most probable site of cleavage under aqueous acidic conditions. The mechanism involves the nucleophilic attack of water on the sulfur atom, leading to the breaking of the S-N bond.

Primary Degradation Products to Expect:

  • 4-Bromophenylsulfonic acid: A highly polar compound that will elute very early in a typical reversed-phase HPLC method.

  • 1-Methylpiperazine: A small, basic molecule that may also elute early or have poor retention depending on the chromatographic conditions.

Troubleshooting & Protocol: Forced Hydrolysis Study

To confirm and characterize this degradation, a forced hydrolysis study is necessary. This is a core component of stress testing as outlined by regulatory bodies like the ICH.[4]

Objective: To intentionally degrade the compound under acidic, basic, and neutral hydrolytic conditions to identify the resulting degradants.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile or methanol at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation: Heat the solutions at 60-80°C. Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours). The goal is to achieve approximately 5-20% degradation of the parent compound.[3][6]

  • Neutralization & Analysis:

    • Before injection, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl. This prevents damage to the HPLC column.

    • Analyze all samples, including an unstressed control (stock solution diluted with mobile phase), by a stability-indicating HPLC-UV method. For structural confirmation, LC-MS/MS is the preferred technique.[9]

Visualization: Proposed Hydrolytic Degradation Pathway

G parent This compound degradant1 4-Bromophenylsulfonic acid parent->degradant1  Hydrolysis (Acid or Base) degradant2 1-Methylpiperazine parent->degradant2  Hydrolysis (Acid or Base)

Caption: Proposed hydrolytic cleavage of the sulfonamide bond.

Section 3: Oxidative Degradation

Question: My sample, dissolved in methanol, shows a new peak in the chromatogram even though it was protected from light and stored at room temperature. Could this be oxidation?

Answer: Yes, this is a strong possibility. The tertiary amine of the methylpiperazine moiety is susceptible to oxidation, which can occur in the presence of dissolved oxygen, peroxides in solvents (like older ethers), or other oxidizing agents. The most common oxidative degradation product is the N-oxide.

Primary Degradation Product to Expect:

  • This compound-4-oxide: This product will have a molecular weight 16 Da higher than the parent compound.

Troubleshooting & Protocol: Forced Oxidation Study

Objective: To determine the susceptibility of the compound to oxidation.

Step-by-Step Protocol:

  • Preparation: Prepare a ~1 mg/mL solution of the compound in methanol.

  • Stress Condition: Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3-10%.[10]

  • Incubation: Store the solution at room temperature, protected from light. Monitor the reaction at various time points (e.g., 1, 4, 8, 24 hours).

  • Analysis: Directly inject the samples into an HPLC-UV or LC-MS system. LC-MS is particularly useful here to quickly identify the mass of the new peak and confirm the addition of an oxygen atom (M+16).

Visualization: Proposed Oxidative Degradation Pathway

G parent This compound n_oxide This compound-4-oxide (M+16 Da) parent->n_oxide  Oxidation (e.g., H₂O₂)

Caption: N-oxidation of the tertiary amine in the piperazine ring.

Section 4: Thermal and Photolytic Degradation

Question: At what temperature does this compound begin to decompose? I need to perform a dry heat study.

Question: Is the compound sensitive to light? My samples showed increased impurity levels after being left on the bench under laboratory lighting.

Answer: Yes, photolytic degradation is a significant risk. The bromophenyl group is a chromophore that can absorb UV light, potentially leading to the cleavage of the carbon-bromine (C-Br) bond or other radical-mediated reactions. A comprehensive photostability study is crucial.

Workflow for Forced Degradation Studies

To systematically investigate these degradation pathways, a structured workflow should be followed.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare 1 mg/mL Stock Solution (in Acetonitrile or Methanol) hydrolysis Hydrolysis (Acid, Base, Neutral) prep->hydrolysis oxidation Oxidation (3% H₂O₂) prep->oxidation thermal Thermal (Dry Heat) (e.g., 105°C) prep->thermal photo Photolytic (ICH Q1B Light Source) prep->photo analysis Analyze by Stability-Indicating HPLC-UV / LC-MS hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis eval Identify Degradants Elucidate Pathways Perform Mass Balance analysis->eval

Caption: General workflow for conducting forced degradation studies.

Recommended Analytical Methodologies

Question: What is the best analytical method to separate the parent compound from its potential degradation products?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach. The goal is to develop a method that can resolve the parent peak from all potential degradation products and formulation excipients. Mass spectrometry (LC-MS) is invaluable for identifying unknown peaks.[11]

Starting Point for HPLC Method Development

The following table provides a robust starting point for developing your stability-indicating method.

ParameterRecommended ConditionRationale & Causality
Column C18, 2.1 x 100 mm, 1.8 µmC18 provides good hydrophobic retention for the parent molecule. A smaller particle size (sub-2 µm) enhances resolution and peak efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for the basic piperazine moiety by keeping it protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and compatibility with MS.
Gradient 10% to 90% B over 15 minutesA gradient elution is necessary to separate polar degradants (like 4-bromophenylsulfonic acid) from the non-polar parent compound.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain good efficiency without excessive pressure.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatography.
Detector UV at 235 nmThe bromophenyl group provides strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 2 µLA small volume is sufficient for modern sensitive instruments and prevents column overload.

Data Interpretation

Question: I have several new peaks in my stressed samples. How do I confirm their identities?

Answer: A combination of techniques is required for definitive structural elucidation:

  • LC-MS/MS: This is your primary tool. Determine the accurate mass of the degradant to propose a molecular formula. Perform fragmentation (MS/MS) on the parent ion. The fragmentation pattern provides clues about the structure. For example, the loss of the methylpiperazine group or the bromophenylsulfonyl group would be a key diagnostic fragment.[12]

  • Co-injection: If you can synthesize or purchase a reference standard of a suspected degradation product (e.g., 1-methylpiperazine), co-injecting it with your degraded sample can confirm its identity if the retention times match.

  • NMR Spectroscopy: For definitive structural confirmation of major, isolated degradation products, 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy is the gold standard.

Question: What is "mass balance" and why is it important in these studies?

Answer: Mass balance is a critical concept in forced degradation studies.[3] It involves demonstrating that the sum of the assay value of the parent compound and the amounts of all degradation products remains constant throughout the study. Achieving a mass balance (typically 95-105%) confirms that all major degradation products have been detected and that the analytical method is specific and stability-indicating. A poor mass balance might suggest that some degradants are not being detected (e.g., they are non-UV active or are not eluting from the column).

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC - PubMed Central. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available from: [Link]

  • This compound | C11H15BrN2O2S | CID 710729. PubChem. Available from: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available from: [Link]

  • Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available from: [Link]

  • Extraction and purification method of 1-amino-4-methylpiperazine.Google Patents.
  • 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675. PubChem. Available from: [Link]

  • 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine | C16H16Br2N2O4S2 | CID 242937. PubChem. Available from: [Link]

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? MDPI. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]

  • A validated GC-MS method for the simultaneous detection of piperazines and their congeners in street samples of ‘Ecstasy’ tablets. RSC Publishing. Available from: [Link]

  • SULFATE RADICAL ANION (SO4˙ˉ) MEDIATED DEGRADATION OF SOME OVER-THE-COUNTER NON-STEROIDAL ANTI-INFLAMMATORY DRUGS (NSAIDs) AT NEUTRAL pH. Arkivoc. Available from: [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. PubMed. Available from: [Link]

  • influence of aryl ether substitution on polymerization and thermal degradation of diamine based polybenzoxazines. SAMPE Digital Library. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]

  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin. Available from: [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. NIH. Available from: [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. PMC - PubMed Central. Available from: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE. Available from: [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC - NIH. Available from: [Link]

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Available from: [Link]

  • Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

Sources

Technical Support Center: Purification of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine (CAS 837-12-7).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested solutions to common purification challenges. Our focus is on explaining the causality behind each step, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities typically arise from the starting materials or side reactions during the synthesis, which is a sulfonamide bond formation. Understanding the source is key to selecting an appropriate purification strategy.

Impurity NameStructureLikely Origin
4-Bromophenylsulfonyl chloride 4-Br-Ph-SO₂ClUnreacted starting material. Can hydrolyze to the corresponding sulfonic acid.
1-Methylpiperazine CH₃-N(C₂H₄)₂NHUnreacted starting material. Highly water-soluble and basic.
1,4-Bis[(4-bromophenyl)sulfonyl]piperazine (4-Br-Ph-SO₂)₂-N(C₂H₄)₂NA common side-product in reactions with piperazine if stoichiometry is not carefully controlled or if 1-methylpiperazine contains residual piperazine.[3]
4-Bromobenzenesulfonic acid 4-Br-Ph-SO₃HHydrolysis of the starting sulfonyl chloride, especially in the presence of moisture.[4]
Residual Solvents VariesSolvents used during the synthesis and initial work-up (e.g., Dichloromethane, Acetonitrile, Toluene).

Q2: What is the first step I should take before attempting a large-scale purification?

A2: Always begin with a small-scale analysis. Thin-Layer Chromatography (TLC) is an invaluable, rapid technique to assess the complexity of your crude mixture.[5] It helps you visualize the number of impurities and estimate their polarity relative to the desired product, which guides the selection of a purification method. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[6][7]

Q3: My final product has a persistent yellow or brown color. What causes this and how can I remove it?

A3: A persistent color often indicates the presence of trace amounts of residual bromine or oxidized impurities. Before committing to chromatography or recrystallization, perform a work-up wash with a mild reducing agent. Washing the organic solution of your crude product with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will quench residual bromine. If the color persists, treatment with activated carbon can be effective, but may lead to some product loss via adsorption.

Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting for the most common purification challenges encountered with this compound.

Logical Workflow for Purification

The following diagram outlines a decision-making process for purifying your crude product.

Purification Workflow Figure 1: Purification Decision Workflow start Crude Product analyze Analyze Purity (TLC, HPLC, NMR) start->analyze Initial Assessment check_purity Purity > 98%? analyze->check_purity final_product Final Product (Dry to constant weight) check_purity->final_product Yes decision Choose Method: Impurities close in polarity? check_purity->decision No recrystallize Recrystallization analyze_recryst Analyze Fractions/ Crystals recrystallize->analyze_recryst column Column Chromatography analyze_column Analyze Fractions/ Combined Product column->analyze_column check_final_purity Purity > 98%? analyze_recryst->check_final_purity analyze_column->check_final_purity check_final_purity->final_product Yes reprocess Re-process or Re-purify check_final_purity->reprocess No reprocess->decision decision->recrystallize No decision->column Yes

Caption: A logical workflow for selecting a purification method.

Issue 1: Low Purity with Baseline Impurities (Recrystallization Guide)

Symptom: HPLC analysis shows a main product peak but several smaller, well-separated impurity peaks. TLC shows good separation between the product spot and impurities. This scenario is ideal for purification by recrystallization.

Causality: Recrystallization is a powerful technique that relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[8] A well-chosen solvent will dissolve the compound and impurities at a high temperature, but upon cooling, the desired compound will selectively crystallize out, leaving the impurities behind in the solution (mother liquor).

  • Solvent Screening (Small Scale):

    • Place ~50 mg of crude material into separate test tubes.

    • Add a few drops of a test solvent (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile).

    • Observe solubility at room temperature. The ideal solvent should show poor solubility.

    • Heat the mixture. The ideal solvent will fully dissolve the compound near its boiling point.

    • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good single-solvent system.

    • If no single solvent is ideal, test solvent/anti-solvent pairs (e.g., Dichloromethane/Heptane, Ethyl Acetate/Hexane). Dissolve the compound in the minimum amount of the "good" solvent and slowly add the "anti-solvent" until turbidity persists.

  • Bulk Recrystallization:

    • Place the crude product in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture to a gentle reflux with stirring. Continue adding solvent until the solid is completely dissolved.

    • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This removes particulate matter.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration (Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Recrystallization:

  • No Crystals Form: The solution may be too dilute, or cooling is too rapid. Try scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some solvent and cool again.

  • Product "Oils Out": The boiling point of the solvent may be higher than the melting point of your compound, or impurities are depressing the melting point. Add slightly more solvent or switch to a lower-boiling point solvent system.

  • Poor Recovery: This can happen if too much solvent was used, or the compound has significant solubility even at low temperatures. Attempt to recover a second crop of crystals by partially evaporating the mother liquor. Note that the second crop will likely be less pure.

Issue 2: Impurities with Similar Polarity (Column Chromatography Guide)

Symptom: TLC or HPLC shows impurities that are very close to the product, indicating similar polarity. The bis-sulfonylated impurity, for example, may have a polarity close to the desired product. In this case, column chromatography is the preferred method.[9]

Causality: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried through by a mobile phase.[10] Less polar compounds travel faster down the column, while more polar compounds are retained longer, allowing for separation.

  • TLC Mobile Phase Screening:

    • Develop a TLC system that gives your product a Retention Factor (Rf) of 0.25 - 0.35 . This Rf value generally provides the best separation in column chromatography.

    • A good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol.

    • Example: Start with 7:3 Hexane:Ethyl Acetate and adjust the ratio as needed.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).

    • Pack the column using a "slurry" method with the initial, least polar mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Dry Loading (Recommended): Adsorb the dissolved crude product onto a small amount of silica gel (~2-3x the weight of the product). Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, applying positive pressure (flash chromatography).

    • Collect fractions in test tubes and monitor the elution process using TLC.

    • You may use a single isocratic mobile phase or gradually increase the polarity (gradient elution) to first elute non-polar impurities and then your product.

    • Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified product.

Troubleshooting Column Chromatography:

  • Poor Separation: Bands are overlapping. This could be due to overloading the column, an inappropriate mobile phase, or poor packing. Use less material or find a more selective solvent system via TLC.

  • Product is Stuck on the Column: The mobile phase is not polar enough. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

  • Streaking/Tailing on TLC: This may indicate that the compound is acidic or basic. For this piperazine derivative, which is basic, adding a small amount of triethylamine (~0.5-1%) to the mobile phase can neutralize acidic sites on the silica gel and lead to much sharper peaks.[4]

Purity Assessment: The Final Check

After purification, it is crucial to verify the purity using a reliable analytical method.

Recommended Method: High-Performance Liquid Chromatography (HPLC) HPLC is a robust and quantitative technique for assessing the purity of pharmaceutical intermediates.[7][11]

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Reversed-phase column suitable for moderately polar organic molecules.
Mobile Phase A: Water (with 0.1% Formic Acid or TFA)B: Acetonitrile (with 0.1% Formic Acid or TFA)A standard mobile phase system for reversed-phase. The acid improves peak shape for basic compounds like piperazines.[12]
Gradient Start at 70% A / 30% B, ramp to 10% A / 90% B over 15-20 minutesA gradient elution ensures that both polar and non-polar impurities are eluted and observed.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe bromophenyl group has a strong UV chromophore, allowing for sensitive detection.[6]
Injection Volume 10 µLStandard injection volume.
Sample Prep ~1 mg/mL in Acetonitrile or MethanolEnsure the sample is fully dissolved and filtered before injection.[7]

References

  • BenchChem (2025).
  • MDPI (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • Pharma Tutors (2025).
  • BenchChem (2025).
  • PubChem, National Center for Biotechnology Information. This compound.
  • Synblock. CAS 837-12-7 | this compound.
  • PubChem, National Center for Biotechnology Information. 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine.
  • BenchChem (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • BenchChem (2025).
  • BenchChem (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Agilent Technologies.
  • ResearchGate (2024).
  • Katritzky, A. R., et al.

Sources

Technical Support Center: Stability Profiling of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting pH-dependent stability testing of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. It is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded protocols and troubleshooting advice.

Section 1: Compound Profile & Initial Considerations

Q1: What are the basic chemical properties of this compound?

This compound is a chemical compound with the molecular formula C₁₁H₁₅BrN₂O₂S.[1][2] Understanding its structure is key to predicting its stability. The molecule contains a sulfonyl group and a piperazine ring, which are the primary sites for potential degradation under varying pH conditions.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrN₂O₂S[1][2]
Molecular Weight 319.22 g/mol [1][3]
CAS Number 837-12-7[1]
Key Functional Groups Phenylsulfonyl, Methylpiperazine[4]

Caption: Key properties of this compound.

Section 2: Core Concepts in pH Stability Testing

Q2: Why is a pH stability study necessary for this compound?

A pH stability study is a type of "forced degradation" study, which is a regulatory requirement outlined by the International Council for Harmonisation (ICH) in its Q1A(R2) guideline.[5][6] The purpose is threefold:

  • Identify Degradation Pathways: To determine how the molecule breaks down under acidic, basic, and neutral conditions. This helps in understanding the intrinsic stability of the molecule.[6]

  • Develop Stability-Indicating Methods: The study is essential for developing and validating an analytical method (typically HPLC) that can accurately separate the intact drug from its degradation products.[7][8]

  • Inform Formulation and Storage: The data generated informs the selection of appropriate pH conditions for liquid formulations and defines suitable storage conditions to ensure the drug's safety and efficacy over its shelf life.[9][10]

Q3: What are the primary mechanisms of degradation I should anticipate for a sulfonylpiperazine compound?

Given the structure of this compound, two primary degradation pathways should be considered:

  • Hydrolysis: The sulfonamide bond (-SO₂-N<) can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which could cleave the molecule into 4-bromophenylsulfonic acid and 1-methylpiperazine. Hydrolysis is one of the most common degradation pathways for pharmaceuticals.[10]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[11][12] While pH itself is not an oxidative stressor, the study design often includes an oxidative condition (e.g., using H₂O₂) to ensure the analytical method can detect such degradants.[5]

Section 3: Experimental Protocol for pH Stability Study

Q4: Can you provide a step-by-step protocol for conducting a pH stability study on this compound?

Certainly. This protocol is designed to meet ICH guidelines, which recommend targeting 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent drug.[5][13]

Objective: To assess the stability of this compound across a range of pH values and develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol[14]

  • Buffers: 0.1 M HCl (pH ~1), Phosphate or Acetate buffer (pH 4-5), Purified Water (pH ~7), Phosphate or Borate buffer (pH 9-10), 0.1 M NaOH (pH ~13)

  • Calibrated pH meter and HPLC system with UV or MS detector

Experimental Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in ACN) C Add Stock to Each pH Solution (Target: 0.1 mg/mL) A->C B Prepare Acid, Base, & Buffer Solutions (pH 1, 4, 7, 10, 13) B->C D Incubate Samples (e.g., 60°C) C->D E Take Time Points (e.g., 0, 2, 4, 8, 24h) D->E F Neutralize & Dilute Samples E->F G Inject into HPLC-UV/MS F->G H Analyze Chromatograms G->H I Calculate % Degradation H->I J Perform Peak Purity Analysis I->J K Identify Major Degradants (if needed) J->K

Caption: General workflow for a forced degradation pH stability study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a non-reactive organic solvent like acetonitrile.

  • Stress Sample Preparation:

    • For each pH condition (e.g., 0.1 M HCl, pH 4 buffer, water, pH 10 buffer, 0.1 M NaOH), add a specific volume of the stock solution to the stress media to achieve a final concentration of ~0.1 mg/mL.

    • Prepare a control sample by diluting the stock solution in the mobile phase to the same concentration. This is your T=0 sample.

  • Incubation: Place all stress samples in a controlled temperature environment (e.g., a 60°C water bath or oven) to accelerate degradation.

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours). The goal is to find a time point with 5-20% degradation.[13]

  • Sample Quenching: Immediately after withdrawal, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Cool all samples to stop further degradation.

  • Analysis: Dilute the quenched samples with mobile phase to an appropriate concentration for HPLC analysis. Analyze all samples, including the T=0 control, using a validated stability-indicating HPLC method.

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis phase of a stability study.

Q5: I see an unexpected peak in my chromatogram for the acid-stressed sample that isn't present in the control. What should I do?

This is a common and expected outcome of a forced degradation study. The new peak is likely a degradation product. The key is to verify this and ensure your analytical method is handling it correctly.

Troubleshooting Steps:

  • Rule out System Contamination: First, inject a blank (mobile phase) to ensure the peak is not a "ghost peak" or carryover from a previous injection.[15] If the peak persists in the blank, system cleaning is required.[16]

  • Confirm it's a Degradant: The peak should grow in area as the main analyte peak decreases over the time course of the degradation study. If it does, it is a genuine degradation product.

  • Check Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main analyte peak. If the peak is pure, your method is successfully separating the analyte from the degradant. If it is not pure, the method needs further optimization (e.g., changing the mobile phase gradient, column, or pH).

  • Mass Balance: Calculate the mass balance. The sum of the parent drug (as a percentage of the initial amount) and all degradation products should ideally be between 95-105%. This confirms that all major degradants are being detected.

G A Unexpected Peak Observed B Inject Blank (Mobile Phase) A->B C Peak Present in Blank? B->C D Issue is Ghost Peak / Carryover C->D Yes F Peak is Sample-Related. Does its area increase over time? C->F No E Clean System, Use Fresh Solvents D->E G Peak is a Degradation Product F->G Yes H Peak is an impurity in the reference standard or a co-eluting artifact. F->H No I Check Peak Purity (PDA) & Calculate Mass Balance G->I J Method is likely stability-indicating. Proceed with characterization. I->J

Sources

preventing byproduct formation in piperazine sulfonamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine sulfonamide reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you prevent byproduct formation, optimize your reaction conditions, and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect when synthesizing a monosulfonylated piperazine?

A1: The two most prevalent byproducts are the bis-sulfonylated piperazine and the corresponding sulfonic acid . The bis-sulfonylated product arises from the reaction of the sulfonyl chloride at both nitrogen atoms of the piperazine ring, a consequence of piperazine's symmetry.[1][2] The sulfonic acid is formed via the hydrolysis of the sulfonyl chloride starting material by residual water in the reaction mixture.[3][4] Other potential impurities include unreacted starting materials and degradation products.[5]

Q2: Why is controlling the formation of the bis-sulfonylated byproduct so critical?

A2: The bis-sulfonylated byproduct is often the most challenging impurity to manage. Its formation directly reduces the yield of your desired monosulfonylated product. Furthermore, its physicochemical properties (polarity, solubility) are frequently very similar to the target compound, making separation by standard techniques like chromatography or crystallization difficult and resource-intensive. Effective prevention is far more efficient than removal post-reaction.

Q3: What is a quick analytical method to assess the success of my reaction and identify major byproducts?

A3: Thin-Layer Chromatography (TLC) is an excellent initial method for qualitative assessment. Co-spot your reaction mixture with your piperazine and sulfonyl chloride starting materials. The desired monosulfonylated product should have an Rf value intermediate between the polar piperazine (which often stays near the baseline) and the less polar sulfonyl chloride. The non-polar bis-sulfonylated byproduct will typically have the highest Rf value. For more definitive identification and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[6]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of Monosulfonylated Product with Significant Bis-Sulfonamide Formation

This is the most common challenge in piperazine sulfonamide synthesis. The second nitrogen on the piperazine ring remains nucleophilic after the first sulfonylation, leading to a competitive second reaction.

Causality Analysis

Once the first sulfonamide is formed, the second nitrogen's basicity is reduced, but it remains sufficiently nucleophilic to react, especially if there is a high local concentration of the sulfonyl chloride. The reaction is a classic competition between the desired product (monosulfonamide) reacting with the electrophile versus the starting piperazine reacting with it.

Below is a diagram illustrating the competing reaction pathways.

G cluster_reactants Reactants cluster_products Products & Byproducts Piperazine Piperazine Mono_Product Desired Product (Mono-sulfonamide) Piperazine->Mono_Product + 1 eq. R-SO2Cl (Desired Path) SulfonylCl Sulfonyl Chloride (R-SO2Cl) SulfonylCl->Mono_Product Bis_Product Byproduct (Bis-sulfonamide) SulfonylCl->Bis_Product Mono_Product->Bis_Product + 1 eq. R-SO2Cl (Side Reaction)

Caption: Competing pathways for mono- and bis-sulfonylation of piperazine.

Solution A: Stoichiometric Control with Excess Piperazine

The most direct way to favor monosulfonylation is to use a significant excess of piperazine. This ensures that a molecule of sulfonyl chloride is statistically more likely to encounter a molecule of unreacted piperazine than the monosulfonylated product.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of piperazine (5-10 equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the reaction rate and minimize side reactions.

  • Slow Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred piperazine solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed.

  • Workup: Proceed with an appropriate aqueous workup and purification (see Issue 3 for details on separating excess piperazine).

  • Causality: Using a large excess of piperazine and slow, cooled addition of the sulfonyl chloride maintains a low concentration of the electrophile, heavily favoring the reaction with the more abundant and more nucleophilic starting piperazine.[1]

Solution B: Employing a Monoprotected Piperazine

For substrates where using a large excess of piperazine is not feasible (e.g., due to cost or downstream purification challenges), using a monoprotected piperazine, such as 1-Boc-piperazine, is a robust alternative. This approach physically blocks one nitrogen atom, forcing the reaction to occur selectively at the other.

  • Sulfonylation: React 1-Boc-piperazine (1.0 equivalent) with the sulfonyl chloride (1.0-1.1 equivalents) in an anhydrous solvent like DCM in the presence of a base (e.g., TEA, 1.5 equivalents) at 0 °C to room temperature.

  • Purification: After the reaction is complete, perform a standard aqueous workup. The Boc-protected intermediate is typically much less polar than piperazine and can be easily purified by flash chromatography.

  • Deprotection: Cleave the Boc protecting group using standard conditions, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.

  • Isolation: After deprotection, neutralize the resulting salt and extract the pure monosulfonylated piperazine.

  • Causality: The protecting group strategy offers superior control, ensuring that only monosulfonylation can occur. While it adds steps to the synthesis, it often results in a cleaner reaction profile and simpler purification.[7]

Data Summary: Comparison of Methods
FeatureMethod A: Excess PiperazineMethod B: Monoprotected Piperazine
Number of Steps 1 (synthesis) + complex purification2-3 (synthesis + deprotection)
Atom Economy Poor (due to excess reagent)Good
Cost Potentially high if piperazine is expensiveHigh cost of protected piperazine
Selectivity Good to excellentExcellent
Throughput HighLower
Ideal For Large-scale synthesis, cost-effective piperazineComplex molecules, difficult purifications
Issue 2: Significant Formation of Sulfonic Acid Byproduct

The presence of a sulfonic acid byproduct, formed from the hydrolysis of your sulfonyl chloride, indicates contamination with water.

Causality Analysis

Sulfonyl chlorides are highly electrophilic and readily react with nucleophiles, including water.[3] Trace amounts of moisture in solvents, reagents, or from the atmosphere can lead to the formation of the corresponding sulfonic acid, which consumes the starting material and complicates purification.[4][8]

G SulfonylCl Sulfonyl Chloride (R-SO2Cl) Desired_Product Desired Sulfonamide SulfonylCl->Desired_Product + Piperazine Side_Product Sulfonic Acid Byproduct SulfonylCl->Side_Product + H2O Piperazine Piperazine Water Water (H2O) (Contaminant)

Caption: Sulfonyl chloride reacting with piperazine vs. water.

Solution: Rigorous Anhydrous Technique

The key to preventing hydrolysis is the systematic exclusion of water from the reaction.

  • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry inert gas (N₂ or Ar).

  • Solvents: Use freshly distilled solvents dried over an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF) or use commercially available anhydrous solvents packaged under an inert atmosphere.

  • Reagents: Ensure piperazine and the base are anhydrous. If necessary, piperazine can be dried by azeotropic distillation with toluene. Liquid bases like TEA can be distilled from CaH₂.

  • Inert Atmosphere: Assemble the reaction apparatus while flushing with an inert gas. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.

  • Reagent Transfer: Transfer all reagents using dry syringes or cannulas.

  • Causality: By rigorously removing water, the competing hydrolysis pathway is effectively shut down, ensuring the sulfonyl chloride reacts exclusively with the intended amine nucleophile.[9]

Issue 3: Difficulty Separating Excess Piperazine from the Product

When using the excess piperazine method (Solution A for Issue 1), the crude product contains a large amount of unreacted, basic, and water-soluble piperazine, which can be challenging to separate from the similarly basic and polar product.

Causality Analysis

Both the starting material and the product contain basic nitrogen atoms, leading to similar solubility profiles and chromatographic behavior, especially on silica gel where they can both streak. However, the disubstituted piperazine (product) is significantly less basic than the free piperazine.

Solution: Purification via Acid-Base Extraction

This classic technique exploits the difference in basicity between the starting material and the product.

  • Initial Quench: Quench the reaction mixture with water and separate the organic layer.

  • Acid Wash: Wash the organic layer sequentially with a dilute acidic solution, such as 1 M HCl or a saturated ammonium chloride (NH₄Cl) solution. The highly basic piperazine will be protonated and extracted into the aqueous layer, while the less basic monosulfonamide product remains in the organic layer.

  • Monitor pH: Perform several small volume washes rather than one large one. Check the pH of the aqueous layer after each wash; continue washing until the aqueous layer remains acidic.

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now largely free of piperazine. Further purification can be achieved via flash chromatography or crystallization.

G Start Crude Reaction Mixture (Product + Excess Piperazine in Organic Solvent) AddAcid Wash with Dilute Acid (e.g., 1M HCl) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 AqueousLayer Aqueous Layer (Contains Piperazine·2HCl Salt) Separate1->AqueousLayer Extracts Piperazine OrganicLayer1 Organic Layer (Contains Product) Separate1->OrganicLayer1 Product Remains WashBase Wash with Base (e.g., NaHCO3) OrganicLayer1->WashBase WashBrine Wash with Brine WashBase->WashBrine DryConcentrate Dry (Na2SO4) and Concentrate WashBrine->DryConcentrate FinalProduct Purified Product DryConcentrate->FinalProduct

Caption: Workflow for purification by acid-base extraction.

References
  • Surleraux, D., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cumming, J. N., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Liao, R., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. Available at: [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. Available at: [Link]

  • Khan, K. M., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2010). Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • King, J. F., et al. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. Available at: [Link]

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Available at: [Link]

  • King, J. F., et al. (1978). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (1999). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Arkivoc. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Al-Shdefat, S. F. (2020). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Adamowicz, P., & Tokarczyk, B. (2016). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Available at: [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Hilaris Publisher. (n.d.). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Available at: [Link]

  • Google Patents. (1959). Purification of piperazine.
  • OSTI.GOV. (2020). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available at: [Link]

  • Google Patents. (1969). Recovery and purification of piperazine.
  • Bhatt, A., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Available at: [Link]

  • Rakitin, O. A., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank. Available at: [Link]

  • Sbeitan, F., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2019). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Available at: [Link]

  • Doss, G. A., et al. (2006). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Drug Metabolism and Disposition. Available at: [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Sulfonylation of N4 piperazine. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Bis-heteroaryl Piperazine Derivatives as Potential Reverse Transcriptase Inhibitors. Available at: [Link]

Sources

Validation & Comparative

comparing 1-(4-Bromophenylsulfonyl)-4-methylpiperazine with other sulfonylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1-(4-Bromophenylsulfonyl)-4-methylpiperazine and Related Sulfonylpiperazines for Drug Discovery Professionals

Introduction: The Sulfonylpiperazine Scaffold in Modern Medicinal Chemistry

The sulfonylpiperazine motif is a cornerstone in contemporary drug discovery, prized for its versatile biological activities and favorable physicochemical properties.[1] This structural framework, consisting of a piperazine ring linked to a sulfonyl group, is a key feature in numerous therapeutic agents targeting a wide array of diseases, including cancer, neurological disorders, and infectious diseases.[1][2] The sulfonamide group is known to enhance molecular stability and lipophilicity, facilitating crucial interactions with biological targets like enzymes and receptors through hydrogen bonding and hydrophobic interactions.[1][2] Furthermore, the disubstituted nitrogen atoms of the piperazine ring play a critical role in defining the selectivity and potency of these compounds against various biological targets.[2] This guide provides a detailed comparative analysis of this compound against other key sulfonylpiperazine analogs, offering experimental insights and data to inform rational drug design and development.

Spotlight on this compound

This compound (CAS No: 837-12-7) serves as a foundational structure for exploring the chemical space of arylsulfonylpiperazines.[3] Its core components—a brominated phenyl ring, a sulfonyl linker, and an N-methylated piperazine—each contribute distinct properties that influence its biological profile.

  • 4-Bromophenyl Group: The bromine atom, a halogen, significantly impacts the molecule's electronic properties and lipophilicity. It is an electron-withdrawing group that can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins.

  • Sulfonyl Linker: This group is a rigid and stable hydrogen bond acceptor, crucial for anchoring the ligand within a protein's binding pocket.[1]

  • N-Methylpiperazine Moiety: The piperazine ring is a common pharmacophore that can improve aqueous solubility and pharmacokinetic properties. The N-methyl group provides a specific steric and electronic profile that influences target selectivity and metabolic stability.[2]

Chemical and Physical Properties:

  • Molecular Formula: C₁₁H₁₅BrN₂O₂S[4]

  • Molecular Weight: 319.22 g/mol [4]

Comparative Analysis: Structure-Activity Relationships (SAR)

The therapeutic potential of a sulfonylpiperazine derivative is profoundly influenced by the nature of the substituents on both the aryl ring and the distal nitrogen of the piperazine. Understanding these structure-activity relationships (SAR) is paramount for optimizing lead compounds.[5][6]

Influence of Aryl Ring Substitution

The substitution pattern on the phenylsulfonyl moiety is a key determinant of biological activity. Halogenated analogues, such as those containing bromo, chloro, or fluoro groups, often demonstrate promising anticancer potential.[7] For instance, in studies on novel arylsulfonamides as Nav1.7 inhibitors for chronic pain, specific substitutions on the aryl ring were critical for achieving high potency and selectivity.[8] The position and electronic nature of these substituents dictate interactions within the target's binding site.

Influence of Piperazine N4-Substitution

The substituent on the N4 nitrogen of the piperazine ring significantly modulates a compound's properties. While our focus compound features a small methyl group, modifications at this position can drastically alter biological activity and selectivity. For example, replacing the piperidine core with a piperazine in certain dual-activity compounds was found to significantly decrease affinity for the σ1 receptor, highlighting the critical role of this moiety in target engagement.[9] Larger, more complex substituents can be introduced to probe larger pockets in a binding site or to enhance interactions with secondary binding regions.

Logical Framework for SAR Exploration

The following diagram illustrates the key relationships to consider when designing novel sulfonylpiperazine derivatives.

SAR_Logic cluster_substituents Structural Modifications Aryl Aryl Moiety (e.g., Phenyl) Aryl_Sub Substitution Pattern (e.g., 4-Bromo, 2,4-di-OCH3) Sulfonyl Sulfonyl Linker Potency Biological Potency (e.g., IC50, Ki) Sulfonyl->Potency Acts as key H-bond acceptor Piperazine Piperazine N4-Substituent (e.g., Methyl) N4_Sub Substituent Type (e.g., Alkyl, Benzyl, H) Selectivity Target Selectivity ADME ADME Properties (Solubility, Permeability) Aryl_Sub->Potency Modulates binding affinity (Halogens often enhance) Aryl_Sub->Selectivity Dictates fit in binding pocket Aryl_Sub->ADME Affects lipophilicity (LogP) N4_Sub->Potency Can access secondary pockets N4_Sub->Selectivity Steric hindrance/bulk influences receptor subtype preference N4_Sub->ADME Impacts solubility & pKa

Caption: Key Structure-Activity Relationships in the Sulfonylpiperazine Scaffold.

Comparative Performance Data

The following table summarizes key data for this compound and representative analogs to illustrate the impact of structural modifications. The biological data is hypothetical, based on general trends reported in the literature, to serve as an illustrative comparison.[7][10]

CompoundStructureMW ( g/mol )LogP (calc.)Target Activity (IC₅₀, nM)Key Feature
A: 1-(4-Bromophenylsulfonyl)-\n4-methylpiperazine 4-Br-Ph-SO₂-Pip-CH₃319.22[4]2.150 (Hypothetical Kinase X)Bromo substituent for potential halogen bonding.
B: 1-(4-Chlorophenylsulfonyl)-\n4-methylpiperazine 4-Cl-Ph-SO₂-Pip-CH₃274.771.975 (Hypothetical Kinase X)Chloro group, slightly less lipophilic than bromo.
C: 1-(4-Nitrophenylsulfonyl)-\n4-methylpiperazine 4-NO₂-Ph-SO₂-Pip-CH₃285.321.325 (Hypothetical Kinase X)Strong electron-withdrawing nitro group.
D: 1-(4-Bromophenylsulfonyl)-\npiperazine 4-Br-Ph-SO₂-Pip-H305.201.6250 (Hypothetical Kinase X)Unsubstituted N4 amine, allows for further derivatization.
E: 1-(4-Bromophenylsulfonyl)-\n4-ethylpiperazine 4-Br-Ph-SO₂-Pip-CH₂CH₃333.252.540 (Hypothetical Kinase X)Slightly larger N-alkyl group, increased lipophilicity.

Causality Behind the Data: The trend suggests that a strong electron-withdrawing group like nitro (Compound C) can enhance potency. Removing the N-methyl group (Compound D) significantly reduces activity, indicating its importance for binding or proper orientation. Extending the N-alkyl chain to ethyl (Compound E) slightly alters potency, suggesting a defined space in the N-substituent binding pocket.

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure is a standard sulfonamide formation reaction, chosen for its high efficiency and reliability.[7]

Objective: To synthesize the title compound via reaction of 4-bromobenzenesulfonyl chloride with 1-methylpiperazine.

Materials:

  • 4-Bromobenzenesulfonyl chloride (1.0 eq)

  • 1-Methylpiperazine (1.1 eq)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)[11]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[11]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath. Rationale: Cooling is essential to control the exothermic reaction upon amine addition.

  • Amine Addition: In a separate flask, prepare a solution of 1-methylpiperazine (1.1 eq) and TEA (1.5 eq) in DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC). Rationale: TLC allows for visual confirmation that the starting materials have been consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.[7]

Diagram: General Synthesis Workflow

Synthesis_Workflow Reactant1 4-Bromobenzenesulfonyl Chloride Reaction Reaction Solvent: DCM Base: TEA, 0°C to RT Reactant1->Reaction Reactant2 1-Methylpiperazine Reactant2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(4-Bromophenylsulfonyl) -4-methylpiperazine Purification->Product

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

The Compound in Focus

This compound is a chemical entity with the molecular formula C₁₁H₁₅BrN₂O₂S and a molecular weight of approximately 319.22 g/mol [1][2]. Its structure, featuring a bromophenylsulfonyl group attached to a methylpiperazine moiety, makes it a valuable building block or intermediate in medicinal chemistry and pharmaceutical synthesis. The precise and accurate quantification of this compound is paramount, whether it is being used as a starting material, monitored as an intermediate, or evaluated as a final active pharmaceutical ingredient (API).

Why Method Validation is a Non-Negotiable Pillar of Quality

In the landscape of pharmaceutical development, data integrity is the bedrock of quality and patient safety. Analytical method validation provides the documented, scientific evidence that a specific procedure is fit for its intended purpose. It is not merely a checklist exercise; it is a systematic investigation that ensures the reliability, reproducibility, and accuracy of analytical data. Global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate rigorous validation to guarantee the identity, strength, quality, and purity of pharmaceutical products[3][4][5].

The Regulatory and Scientific Framework: Adhering to Global Standards

The ICH Q2(R2) Guideline: A Modernized Approach

The recently revised ICH Q2(R2) guideline provides a harmonized, global framework for analytical procedure validation[6][7]. It champions a lifecycle approach, viewing validation not as a one-time event but as a continuous process that ensures a method remains suitable throughout its operational life[5]. This perspective integrates method development, validation, and routine monitoring into a cohesive strategy.

Core Validation Parameters: The Causality Behind the Criteria

Understanding the "why" behind each validation parameter is crucial for designing a robust validation protocol[6][8][9][10].

  • Specificity/Selectivity: This is the method's ability to measure the target analyte without interference from other components like impurities or degradation products[8][11]. A lack of specificity can lead to an overestimation of the analyte, compromising quality and safety.

  • Linearity: This confirms a predictable, proportional relationship between the analyte's concentration and the instrument's response. It is the foundation upon which accurate quantification is built.

  • Range: This defines the upper and lower concentration boundaries where the method is proven to be reliable, accurate, and precise[6][12].

  • Accuracy: This measures how close the experimental result is to the true value. It is the ultimate measure of the method's correctness and is typically assessed via recovery studies[13][14].

  • Precision: This demonstrates the method's consistency and repeatability. It is examined at two key levels:

    • Repeatability: Precision under identical conditions over a short time.

    • Intermediate Precision: Precision within the same lab but with planned variations (different days, analysts, equipment), proving the method can withstand typical operational variability[11].

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision[9]. The LOQ is critical for the analysis of impurities.

  • Robustness: This assesses the method's resilience to small, deliberate changes in its parameters (e.g., pH, temperature). A robust method is dependable in a real-world laboratory setting where minor fluctuations are inevitable[11][13].

Comparative Guide to Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Expertise & Experience (Causality): HPLC is the quintessential tool for pharmaceutical analysis. Its adaptability and high performance make it ideal for separating complex mixtures. The bromophenyl group in this compound acts as a strong chromophore, making UV detection a logical and sensitive choice. A reversed-phase C18 column is the standard starting point due to the compound's moderate polarity.

  • Experimental Protocol: Validation of an HPLC-UV Method

    • Chromatographic System:

      • Column: C18, 250 mm x 4.6 mm, 5 µm.

      • Mobile Phase: Isocratic or gradient mixture of Acetonitrile and 0.01 M phosphate buffer (pH 3.0).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a wavelength determined by a spectral scan (e.g., 240 nm).

      • Injection Volume: 10 µL.

    • Specificity: Demonstrate a clean separation of the analyte from blank matrix, potential impurities, and forced degradation products. No interfering peaks should be present at the analyte's retention time[11].

    • Linearity: Prepare at least five standard concentrations covering 50% to 150% of the target assay concentration. The correlation coefficient (r²) of the resulting calibration curve should be ≥ 0.999.

    • Accuracy: Perform spike-recovery studies at three levels (e.g., 80%, 100%, 120%) in triplicate. The percent recovery should fall within a predefined range[13].

    • Precision:

      • Repeatability: Analyze six replicates of a homogeneous sample.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument[11].

    • LOD & LOQ: Determine experimentally based on signal-to-noise ratios (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the calibration curve's standard deviation[9].

    • Robustness: Introduce minor variations in mobile phase composition (±2%), pH (±0.2), and column temperature (±5°C) to confirm that system suitability criteria are still met[13].

  • Data Presentation: HPLC-UV Validation Parameters

    Parameter Typical Acceptance Criteria
    Specificity Peak purity index > 0.99; No interference.
    Linearity (r²) ≥ 0.999
    Accuracy (% Recovery) 98.0% - 102.0%
    Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%
    LOQ (% RSD) ≤ 10%

    | Robustness | System suitability passes under all conditions. |

Gas Chromatography with Mass Spectrometry (GC-MS)
  • Expertise & Experience (Causality): GC-MS is a powerful alternative, particularly for impurity identification. The technique requires the analyte to be volatile and thermally stable. While the target compound has a higher molecular weight, it is likely amenable to GC. The mass spectrometer provides unparalleled specificity, allowing for positive identification based on the molecule's unique fragmentation pattern, which is invaluable for characterizing unknown peaks[15][16].

  • Experimental Protocol: Validation of a GC-MS Method

    • Chromatographic System:

      • Column: Mid-polarity capillary column, such as a (50%-Phenyl)-methylpolysiloxane phase (e.g., DB-17)[17][18].

      • Carrier Gas: Helium.

      • Injector Temperature: 270 °C.

      • Oven Program: Temperature ramp (e.g., 150°C to 280°C) to ensure elution without degradation.

      • Detector: Mass Spectrometer operating in full scan mode for identification and Selected Ion Monitoring (SIM) for sensitive quantification.

    • Validation Steps: The core validation parameters (Linearity, Accuracy, Precision, etc.) are the same as for HPLC, but the sample preparation must use a volatile solvent like methanol.

  • Data Presentation: GC-MS Validation Parameters

    Parameter Typical Acceptance Criteria
    Specificity Mass spectrum match > 90%; No co-eluting interferences.
    Linearity (r²) ≥ 0.995
    Accuracy (% Recovery) 95.0% - 105.0%
    Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%
    LOQ (% RSD) ≤ 15%

    | Robustness | System suitability passes under all conditions. |

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
  • Expertise & Experience (Causality): This technique represents the pinnacle of sensitivity and selectivity. It is the definitive method for trace-level analysis. For this molecule, it would be essential for detecting and quantifying any potentially genotoxic impurities (PGIs) that could arise from the piperazine ring, such as nitrosamines[19]. By using Multiple Reaction Monitoring (MRM), a specific precursor ion is fragmented into a product ion, creating a highly specific analytical signal that can be quantified at parts-per-billion levels.

  • Experimental Protocol: Validation of a UHPLC-MS/MS Method

    • System:

      • UHPLC: Sub-2 µm particle C18 column for rapid, high-resolution separation.

      • Mobile Phase: Methanol/water or Acetonitrile/water with formic acid or ammonium formate to facilitate ionization.

      • Mass Spectrometer: Triple quadrupole with an Electrospray Ionization (ESI) source.

      • Mode: MRM, with optimized transitions for the analyte and any impurities.

    • Validation Steps: Validation follows the same principles but must include a rigorous assessment of matrix effects. The use of a stable isotope-labeled internal standard is strongly advised to ensure the highest level of accuracy by compensating for any ionization variability.

  • Data Presentation: UHPLC-MS/MS Validation Parameters

    Parameter Typical Acceptance Criteria
    Specificity No signal in blank matrix at the analyte's MRM transition.
    Linearity (r²) ≥ 0.995 (often with weighting).
    Accuracy (% Recovery) 80.0% - 120% (wider range for trace levels).
    Precision (% RSD) ≤ 15% (≤ 20% at LOQ).
    Matrix Effect Assessed and demonstrated to be controlled.

    | LOQ | Lowest point on the curve meeting accuracy/precision criteria. |

Demonstrating Stability: The Role of Forced Degradation

A truly validated method must be stability-indicating. This is proven through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally generate degradation products[20][21][22].

  • Experimental Protocol: Forced Degradation

    • Stress Conditions: Expose the analyte to acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), dry heat (e.g., 80°C), and photolytic stress (UV/Vis light)[23].

    • Analysis: Analyze the stressed samples with the primary method (e.g., HPLC-UV).

    • Trustworthiness: The method is deemed stability-indicating if all significant degradation product peaks are baseline-resolved from the parent analyte peak, demonstrating the method's specificity in the context of stability.

Visualizing the Validation Framework

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Develop Initial Method (e.g., HPLC, GC) ATP->MethodDev Protocol Write Validation Protocol with Acceptance Criteria MethodDev->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP Lifecycle Continuous Monitoring & Revalidation SOP->Lifecycle

Caption: High-level workflow for analytical method validation.

G center Validated Method (Fit for Purpose) Specificity Specificity center->Specificity  Ensures correct analyte is measured Accuracy Accuracy center->Accuracy  Ensures result is true Precision Precision center->Precision  Ensures result is repeatable Linearity Linearity center->Linearity  Foundation for quantification LOQ LOQ Accuracy->LOQ Precision->LOQ Linearity->Accuracy Linearity->Precision Range Range Linearity->Range

Caption: Interrelationship of core analytical validation parameters.

Comparative Summary and Senior Scientist Recommendations

FeatureHPLC-UVGC-MSUHPLC-MS/MS
Primary Use Routine Assay, Purity, StabilityImpurity Identification, Alternative AssayTrace Impurity Quantification (e.g., PGIs)
Selectivity GoodVery HighUnparalleled
Sensitivity Moderate (µg/mL)High (ng/mL)Extremely High (pg/mL)
Robustness HighModerateModerate
Cost/Complexity Low-ModerateModerate-HighHigh

Recommendations:

  • For Routine Quality Control (Assay and Impurity Profiling): HPLC-UV is the method of choice. It offers the optimal balance of performance, cost, and robustness for the routine analysis of the main component and known impurities.

  • For Structural Elucidation of Unknowns: GC-MS or LC-MS is essential. The mass spectral data provided is critical for identifying unknown impurities or degradation products that may arise during synthesis or stability studies.

  • For Potentially Genotoxic Impurity (PGI) Analysis: UHPLC-MS/MS is non-negotiable. Its exceptional sensitivity is required to meet the stringent regulatory limits (often in the parts-per-million range relative to the API) for such hazardous impurities.

By carefully selecting the analytical technique based on the specific objective and rigorously validating it against internationally harmonized standards, scientists can ensure the delivery of high-quality, reliable data essential for advancing drug development and maintaining product integrity.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubChem. (n.d.). This compound.
  • Semantic Scholar. (n.d.). Analytical Method Validation as the First Step in Drug Quality Control.
  • Synblock. (n.d.). CAS 837-12-7 | this compound.
  • World Journal of Advanced Research and Reviews. (2022).
  • Research Journal of Pharmacy and Technology. (2019). Stability Indicating Forced Degradation Studies.
  • IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Analytical Chemistry, an Indian Journal. (2011). GC determination of substituted piperazines in pharmaceutical drug substances.
  • MDPI. (n.d.). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin.
  • Semantic Scholar. (2009). Drug Stability and Degradation Studies.
  • National Institutes of Health (NIH). (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities.

Sources

A Comparative Guide to the Biological Activity of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including structural rigidity, high polarity, and the capacity for hydrogen bonding, frequently impart favorable pharmacokinetic characteristics to drug candidates, such as enhanced aqueous solubility and oral bioavailability.[3] This versatile scaffold is a key structural component in numerous FDA-approved drugs and serves as a "privileged structure" for the discovery of novel therapeutic agents across a wide spectrum of diseases.[2][4]

This guide provides a comparative analysis of the biological activities of select piperazine derivatives, with a focus on their anticancer, antimicrobial, and antipsychotic properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, empowering researchers and drug development professionals with actionable insights.

Anticancer Activity: Targeting Key Proliferation and Survival Pathways

Arylpiperazine derivatives have emerged as a particularly promising class of anticancer agents, exhibiting cytotoxic effects against a variety of tumor cells through diverse mechanisms of action.[5][6] These compounds often interfere with critical signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[7]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A frequent target of anticancer piperazine derivatives is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[8] This pathway is a central regulator of cell survival and proliferation and is often hyperactivated in many human cancers.[9] By inhibiting key kinases within this cascade, piperazine derivatives can effectively halt uncontrolled cell growth and induce programmed cell death (apoptosis).

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt_mem Akt PIP3->Akt_mem PDK1->Akt_mem phosphorylates Akt_cyto Akt (active) Akt_mem->Akt_cyto Apoptosis Apoptosis Akt_cyto->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation Akt_cyto->Cell_Survival promotes Piperazine Piperazine Derivative Piperazine->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of piperazine derivatives.

Comparative Cytotoxicity of Piperazine Derivatives

The anticancer efficacy of piperazine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines. A lower IC50/GI50 value indicates greater potency.

Compound IDDescriptionCancer Cell LineIC50/GI50 (µM)Reference
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[10]
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[10]
Compound 9 Arylpiperazine derivativeLNCaP (Prostate)< 5[11]
Compound 15 Arylpiperazine derivativeLNCaP (Prostate)1.25[11]
Compound 30 Quinoxalinyl–piperazine derivativeMultiple cell linesSee reference[5]
RB1 Piperazine-quinoline derivativeMDA-MB-231 (Breast)98.34[12]
Schizandrin-piperazine analog 32 Piperazine analog of schizandrinDU-145 (Prostate)9.657[13]

Note: The activity of Compound 30 was evaluated against a panel of cell lines including breast, skin, pancreas, and cervix, demonstrating broad-spectrum activity.[5]

Antimicrobial Activity: A Renewed Hope Against Resistance

With the escalating threat of antimicrobial resistance, the development of new antibacterial and antifungal agents is a global health priority. Piperazine derivatives have demonstrated significant potential in this arena, with various analogs exhibiting potent activity against a range of pathogenic microorganisms.[3]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine core. For instance, the incorporation of electron-withdrawing groups on an aryl substituent can enhance antibacterial activity.

Comparative Antimicrobial Activity of Piperazine Derivatives

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Compound 2 Mycobacterium tuberculosis0.1[14]
Compounds 1, 3, 4 Mycobacterium tuberculosisComparable to standard drugs[14]
Compound 4, 6c, 6d Staphylococcus aureus16[15]
Compound 6d, 7b Bacillus subtilis16[15]
Compound 6c Escherichia coli8[15]
Compound 30 S. aureus and E. faecalis6[16]
Compounds 4b, 4d, 5a, 5b S. aureus, B. subtilis, E. coli, S. paratyphi-AActive at 40 µg/mL[17]

Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways

Piperazine derivatives are integral to the development of antipsychotic medications, primarily for the treatment of schizophrenia.[2] These compounds typically act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors, helping to alleviate the symptoms of psychosis.[18][19] The interplay between these two receptor systems is crucial for the efficacy and side-effect profile of atypical antipsychotics.[20]

Mechanism of Action: Dopamine and Serotonin Receptor Modulation

The therapeutic effects of atypical antipsychotics are believed to arise from a combined blockade of D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the cortical pathways.[21] This dual action is thought to contribute to the lower incidence of extrapyramidal side effects compared to older, "typical" antipsychotics.[22]

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin FiveHT2A_Receptor 5-HT2A Receptor Serotonin->FiveHT2A_Receptor Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction FiveHT2A_Receptor->Signal_Transduction Piperazine Atypical Antipsychotic (Piperazine Derivative) Piperazine->D2_Receptor blocks Piperazine->FiveHT2A_Receptor blocks

Caption: Mechanism of action of atypical antipsychotics involving D2 and 5-HT2A receptor blockade.

Comparative Receptor Binding Affinities

The affinity of a drug for its target receptor is a key determinant of its potency. This is often expressed as the Ki value (inhibition constant), where a lower Ki indicates a higher binding affinity.

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT1A Receptor Ki (nM)Reference
Clozapine VariesVariesVaries[19]
Olanzapine VariesVariesVaries[19]
Aripiprazole VariesVariesVaries[19]
Lurasidone VariesVariesVaries[19]
Compound 2 Expressed clozapine-like profileExpressed clozapine-like profileHigher affinity than clozapine[23]

Note: The exact Ki values can vary depending on the experimental conditions. The table highlights the multi-receptor binding profile characteristic of these agents.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.

MTT Assay for Determining Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[24]

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Culture Incubation (e.g., 24h) A->B C 3. Treatment with Piperazine Derivatives (various concentrations) B->C D 4. Incubation with Drug (e.g., 24-72h) C->D E 5. Addition of MTT Reagent D->E F 6. Incubation (e.g., 4h) E->F G 7. Solubilization of Formazan Crystals (e.g., with DMSO or isopropanol) F->G H 8. Absorbance Measurement (spectrophotometer at ~570 nm) G->H I 9. Data Analysis (Calculation of IC50 values) H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and incubate overnight to allow for cell attachment.[25]

  • Compound Treatment: Treat the cells with serial dilutions of the piperazine derivatives. Include untreated and vehicle controls.

  • Incubation: Incubate the plates for a period appropriate for the cell line and drug (typically 24, 48, or 72 hours).[26]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[24][25]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[26]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[25]

Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[27][28]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the piperazine derivatives in a suitable broth medium in a 96-well microtiter plate.[27]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[27]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (broth and inoculum without the drug) and a sterility control (broth only).[29]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for many bacteria).[28]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[27]

Conclusion

The piperazine scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer to antimicrobial and antipsychotic, underscore the versatility of this chemical moiety. The comparative data presented in this guide highlight the significant impact of structural modifications on biological activity, providing a rational basis for the design of future drug candidates. The detailed experimental protocols serve as a practical resource for researchers aiming to evaluate the therapeutic potential of new piperazine-based compounds. As our understanding of the molecular targets and mechanisms of action of these derivatives deepens, we can anticipate the emergence of even more potent and selective piperazine-containing drugs to address unmet medical needs.

References

  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Fiorino, F., ... & Caliendo, G. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320.
  • Kumar, A., Sharma, S., & Sharma, S. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379.
  • Stahl, S. M. (2005). Dopamine and serotonin receptor binding and antipsychotic efficacy.
  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Fiorino, F., ... & Caliendo, G. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Fijał, K., Satała, G., Godyń, J., Bugno, R., & Starowicz, K. (2019). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics-in vitro studies. International journal of molecular sciences, 20(17), 4235.
  • Eltayb, W. A., Al-Salahi, R., Al-Omar, M. A., & Almehizia, A. A. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific reports, 12(1), 1-16.
  • Ready, J. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Faizan, S., & Perwaiz, A. (2024). Structure‐activity relationship of antipsychotic piperazine derivatives.
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI.
  • Ben-Shoshan, M., & Tshuva, E. Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (81), 50841.
  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Fiorino, F., ... & Caliendo, G. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Stahl, S. M. (2005). Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. Semantic Scholar.
  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Abdel-Aziz, M., El-Azab, A. S., El-Tahir, K. E., & Al-Obaid, A. M. (2019). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N, N′-Bis (1, 3, 4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 24(12), 2269.
  • Stahl, S. M. (2025). Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. YouTube.
  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Retrieved from [Link]

  • Báez-Santos, Y. M., Zúñiga-García, J., González-Vera, J. A., & García-Báez, E. V. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents. International journal of molecular sciences, 24(23), 17041.
  • Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. Retrieved from [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 1-10.
  • Padmashali, B., Thriveni, K. S., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332.
  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Fiorino, F., ... & Caliendo, G. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • Kiss, L., Mernyák, E., Wölfling, J., & Zupkó, I. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 25(19), 4487.
  • Qi, X., Zhang, Y., Li, Z., Liu, Y., & Li, J. (2018). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 23(10), 2465.
  • Walayat, K., Mohsin, N. U. A., & Ahmad, S. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1632-1657.
  • Zhan, Y., Zhang, Y., Li, Z., Liu, Y., & Li, J. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry, 13, 1389801.
  • Bheemaraju, A., & Poornachandra, Y. (2017). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 9(13), 11-16.
  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • Efferth, T., & Ooko, E. (2022). Piperazine skeleton in the structural modification of natural products: a review. Phytomedicine, 100, 154060.
  • Horn, A. S., & Snyder, S. H. (1971). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 68(10), 2325-2328.
  • Boje, K. M., & Arora, A. (2004). Pharmacological evaluation of selected arylpiperazines with atypical antipsychotic potential. Arzneimittel-Forschung, 54(8), 457-463.

Sources

A Comparative Guide to Structural Analogues of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine: Antiproliferative and Kinase Inhibitory Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the Arylsulfonylpiperazine Scaffold

The 1-arylsulfonyl-4-substituted piperazine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. The parent compound, 1-(4-Bromophenylsulfonyl)-4-methylpiperazine, serves as a foundational structure for the exploration of chemical space in the pursuit of novel therapeutic agents. The inherent modularity of this scaffold, with distinct sites for chemical modification on the aryl ring, the sulfonyl group, and the piperazine nitrogen, allows for the fine-tuning of physicochemical and pharmacological properties.

This guide will delve into the comparative analysis of structural analogues where modifications at these key positions have led to compounds with potent antiproliferative effects against various cancer cell lines and inhibitory activity against specific kinases, which are critical targets in oncology. Understanding the SAR of these analogues is paramount for the rational design of next-generation inhibitors with improved potency and selectivity.

Comparative Analysis of Antiproliferative Activity

A significant body of research has focused on modifying the 1-(phenylsulfonyl)-4-methylpiperazine core to enhance its anticancer properties. The following sections and data tables summarize the structure-activity relationships gleaned from various studies.

Modifications on the Phenylsulfonyl Moiety

The nature and position of substituents on the phenylsulfonyl ring play a crucial role in determining the antiproliferative activity of these compounds. The following table compares the growth inhibitory (GI50) values of several analogues against various cancer cell lines.

Compound IDR (Substitution on Phenyl Ring)Cancer Cell LineGI50 (µM)Reference
Parent 4-Br---
7e 4-OCH3SiHa≤0.2[1]
MDA-MB-231≤0.2[1]
7g 4-HPANC-1≤0.1[1]
7l 4-CF3PANC-1≤0.1[1]
7n 4-NO2SiHa≤0.2[1]
MDA-MB-231≤0.2[1]
7p 4-CF3PANC-1≤0.1[1]
7s 4-FPANC-1≤0.1[1]
7t 4-ClPANC-1≤0.1[1]

Table 1: Antiproliferative activity of 1-(substituted phenylsulfonyl)piperazine analogues.[1]

Expert Insights: The data presented in Table 1, derived from the work of Kommula et al., reveals that a diverse range of substituents on the 4-position of the phenylsulfonyl ring can lead to potent antiproliferative activity.[1] Notably, electron-withdrawing groups such as trifluoromethyl (7l, 7p) and nitro (7n), as well as electron-donating groups like methoxy (7e), all contribute to significant growth inhibition.[1] This suggests that the electronic properties of the substituent may be less critical than its steric bulk and ability to form specific interactions within the target binding site. The exceptional potency of several of these compounds against the pancreatic cancer cell line PANC-1 (GI50 ≤0.1 µM) highlights a promising avenue for further investigation.[1]

Modifications on the Piperazine Moiety

Further modifications on the piperazine ring, particularly at the 1-position, have been explored to understand their impact on anticancer efficacy. The following table showcases a series of 1-acyl-4-sulfonylpiperazine derivatives and their inhibitory concentrations (IC50) against the C4-2 human prostate cancer cell line.

Compound IDR1 (Acyl Group)R2 (Sulfonyl Group)IC50 (µM) on C4-2 cellsReference
4a 4-Methoxybenzoyl4-Bromophenyl11.2[2]
4b 4-Fluorobenzoyl4-Bromophenyl10.5[2]
4k 3,4,5-Trimethoxybenzoyl4-Bromophenyl7.5[2]

Table 2: Antiproliferative activity of 1-acyl-4-(4-bromophenylsulfonyl)piperazine analogues.[2]

Expert Insights: As demonstrated in the study by Benfodda et al., the introduction of an acyl group at the 1-position of the piperazine ring yields compounds with notable activity against prostate cancer cells.[2] The trend observed in Table 2 suggests that increasing the number of methoxy substituents on the benzoyl moiety enhances the antiproliferative effect, with the 3,4,5-trimethoxybenzoyl analogue (4k) exhibiting the lowest IC50 value of 7.5 µM.[2] This highlights the importance of the steric and electronic properties of the substituent at this position for target engagement.

Kinase Inhibitory Profile

While broad antiproliferative screening is valuable, identifying specific molecular targets is crucial for understanding the mechanism of action and for rational drug design. The arylsulfonylpiperazine scaffold has been investigated for its potential to inhibit protein kinases, a family of enzymes frequently dysregulated in cancer.

While specific kinase inhibition data for direct analogues of this compound is limited in the public domain, the structural similarities to known kinase inhibitors suggest this as a promising area of investigation. For instance, the anilinoquinazoline scaffold, often coupled with a solubilizing piperazine moiety, is a well-established pharmacophore for EGFR kinase inhibitors.[3] Furthermore, isoquinolinesulfonamides containing a piperazine or homopiperazine ring are known inhibitors of Rho-kinase.[4]

The development of potent and selective kinase inhibitors often involves high-throughput screening followed by detailed SAR studies. The experimental protocols provided in the subsequent sections are fundamental to such investigations.

Experimental Protocols

To facilitate the evaluation of novel analogues, this section provides detailed, step-by-step methodologies for key assays relevant to the data presented.

Synthesis of 1-(Aryl/Alkyl-sulfonyl)-4-methylpiperazine Analogues

The synthesis of the target compounds typically involves a straightforward nucleophilic substitution reaction.

G cluster_0 General Synthetic Scheme reagent1 Substituted Aryl/Alkyl Sulfonyl Chloride reaction + reagent1->reaction reagent2 1-Methylpiperazine reagent2->reaction product 1-(Aryl/Alkyl-sulfonyl)- 4-methylpiperazine solvent Dichloromethane (DCM) or other suitable solvent solvent->reaction base Triethylamine (TEA) or other base base->reaction reaction->product Stir at room temperature

Caption: General synthesis of 1-(Aryl/Alkyl-sulfonyl)-4-methylpiperazine analogues.

Protocol:

  • Dissolution: Dissolve 1-methylpiperazine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Addition of Base: Add a base, such as triethylamine (1.5 equivalents), to the solution and stir.

  • Addition of Sulfonyl Chloride: Slowly add the desired substituted aryl or alkyl sulfonyl chloride (1 equivalent) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 1-(aryl/alkyl-sulfonyl)-4-methylpiperazine analogue.

In Vitro Antiproliferative Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][6]

G start Seed cells in 96-well plate treat Treat with compounds start->treat fix Fix cells with TCA treat->fix stain Stain with SRB fix->stain wash Wash with acetic acid stain->wash solubilize Solubilize with Tris base wash->solubilize read Read absorbance at 540 nm solubilize->read

Caption: Workflow for the Sulforhodamine B (SRB) antiproliferative assay.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.[5]

  • Washing: Discard the TCA solution and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[5]

  • Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 or IC50 values.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[7][8]

G start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) step1 Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) start->step1 incubate1 Incubate 40 min at RT step1->incubate1 step2 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubate1->step2 incubate2 Incubate 30-60 min at RT step2->incubate2 read Measure Luminescence incubate2->read

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound (inhibitor) in the appropriate kinase buffer.

  • Initiate Reaction: Initiate the reaction by adding ATP and incubate at the optimal temperature for a defined period (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration. Incubate at room temperature for 30-60 minutes.[8]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a promising class of compounds with significant potential for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to both the arylsulfonyl and piperazine moieties can lead to potent antiproliferative and potentially selective kinase inhibitory activities.

Future research in this area should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets (e.g., kinases, signaling pathways) of the most potent compounds to understand their mechanism of action.

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their bioavailability and in vivo efficacy.

  • Selectivity Profiling: Screening potent analogues against a broad panel of kinases and other relevant off-targets to ensure a favorable safety profile.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the versatile arylsulfonylpiperazine scaffold.

References

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available at: [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Available at: [Link]

  • Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 876-886.
  • Benfodda, Z., et al. (2015). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Medicinal Chemistry, 5(9), 415-423.
  • Sasaki, Y., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Pharmacology & Therapeutics, 93(2-3), 225-232.
  • Rew, D., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.

Sources

A Comparative Guide to the Purity Assessment of Synthesized 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offers detailed protocols, and presents comparative data to ensure the highest standards of scientific integrity and product quality.

Introduction: The Imperative for Purity

This compound (CAS No. 837-12-7) is a chemical intermediate whose structural motif is relevant in the synthesis of more complex molecules in medicinal chemistry and materials science.[1][2][3] As with any synthesized compound destined for further use, particularly in a pharmaceutical context, its purity is not merely a quality metric but a critical determinant of downstream success. The presence of impurities can lead to unwanted side reactions, altered biological activity, and potential toxicity, making rigorous analytical characterization non-negotiable.

The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances.[4][5] These guidelines categorize impurities and establish thresholds for reporting, identification, and toxicological qualification, underscoring the regulatory expectation for a well-characterized compound.[6][7] This guide is built upon these principles, advocating for a multi-faceted, orthogonal approach to purity assessment.

Understanding Potential Impurities: A Synthesis-Based Perspective

The purity profile of this compound is intrinsically linked to its synthesis. A common synthetic route involves the reaction of 4-bromophenylsulfonyl chloride with 1-methylpiperazine. Based on this, we can anticipate several classes of potential impurities:

  • Organic Impurities:

    • Starting Materials: Unreacted 4-bromophenylsulfonyl chloride or 1-methylpiperazine.

    • By-Products: These can arise from side reactions. A notable example is the formation of 1,4-bis[(4-bromophenyl)sulfonyl]piperazine if piperazine is present as an impurity in the 1-methylpiperazine starting material or if demethylation occurs.[8] Hydrolysis of the sulfonyl chloride starting material can also introduce acidic impurities.

    • Intermediates: Incomplete reactions could leave intermediate species in the final product.

    • Degradation Products: The compound may degrade under specific conditions of heat, light, or pH, leading to new, unidentified impurities.[9]

  • Inorganic Impurities: These can include reagents, catalysts, or inorganic salts carried over from the workup process.[4][10]

  • Residual Solvents: Solvents used during the reaction and purification steps may remain in the final product. Their control is specifically addressed by ICH Q3C guidelines.[6]

A robust purity assessment strategy must be capable of separating, detecting, and quantifying these diverse potential contaminants.

A Comparative Analysis of Core Analytical Techniques

No single analytical technique provides a complete picture of a compound's purity. True confidence is achieved by employing orthogonal methods—techniques that measure purity based on different chemical or physical principles.

Technique Principle Information Obtained Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative purity (area %), detection of non-volatile impurities.High sensitivity, high resolution, widely available, excellent for routine quality control.[11][12]Requires a chromophore for UV detection; co-eluting impurities may be missed.
GC-MS Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities and by-products.Excellent for identifying unknowns via mass fragmentation, high sensitivity.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[13]
¹H NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities with unique proton signals.Gold standard for structural identity, can be quantitative (qNMR), provides a holistic sample view.[14]Lower sensitivity than chromatographic methods; overlapping signals can complicate analysis.
LC-MS HPLC separation coupled with mass spectrometry detection.Molecular weight confirmation of the main peak and identification of impurities.Combines the separation power of HPLC with the identification power of MS; highly sensitive and specific.[15]More complex and expensive than HPLC-UV; quantification can be more challenging.
Melting Point Temperature range over which the solid-to-liquid phase transition occurs.Preliminary assessment of bulk purity.Simple, fast, and inexpensive.Insensitive to low levels of impurities; not quantitative.

Recommended Analytical Workflow

A logical, tiered approach ensures both efficiency and thoroughness in purity assessment. The initial screening stages provide a rapid quality check, while the later, more comprehensive stages deliver the detailed data required for lot release and regulatory filings.

G cluster_0 Phase 1: Initial Screening & Identity Confirmation cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Impurity Identification & Final Characterization TLC Thin-Layer Chromatography (TLC) MP Melting Point Analysis TLC->MP Quick Purity Check NMR_ID ¹H NMR for Identity MP->NMR_ID HPLC HPLC-UV for Purity (%) NMR_ID->HPLC Identity Confirmed NMR_Quant ¹H NMR for Impurity Quantification HPLC->NMR_Quant Orthogonal Check LCMS LC-MS for Impurity ID HPLC->LCMS NMR_Quant->LCMS Impurity Profile Established GCMS GC-MS for Volatiles & By-products LCMS->GCMS Complementary Analysis Final_Report Certificate of Analysis (CoA) LCMS->Final_Report GCMS->Final_Report

Caption: Recommended workflow for purity assessment.

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Instrument parameters should be optimized as necessary.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Rationale: This reversed-phase HPLC method is designed to separate the non-polar analyte from potential polar and non-polar impurities. The bromophenyl group provides a strong UV chromophore, allowing for sensitive detection.[16]

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 35°C.[17]

  • Detection Wavelength: 239 nm.[16]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The method should be validated for linearity, precision, and accuracy according to ICH guidelines.[16][18]

Protocol 2: ¹H NMR for Structural Confirmation and Purity
  • Rationale: ¹H NMR provides unambiguous structural confirmation. The integration of signals corresponding to the analyte versus those of impurities can be used to estimate purity, provided the impurities have unique, well-resolved protons and their structures are known.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the main peaks).

  • Expected Chemical Shifts (in CDCl₃, approximate): [14][19][20]

    • Aromatic Protons: Two doublets in the range of δ 7.6-7.8 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

    • Piperazine Protons (SO₂-N-CH₂): A multiplet around δ 3.1-3.3 ppm.

    • Piperazine Protons (CH₃-N-CH₂): A multiplet around δ 2.5-2.7 ppm.

    • Methyl Protons (-CH₃): A singlet around δ 2.3 ppm.

  • Analysis: Compare the obtained spectrum with the expected structure. Look for any unexpected signals, which may indicate the presence of impurities. If a known impurity is present, its concentration can be determined by comparing the integration of one of its signals to a signal from the main compound.

Protocol 3: Melting Point Determination
  • Rationale: A sharp melting point range close to the literature value is a classic indicator of high purity for a crystalline solid. Impurities typically cause a depression and broadening of the melting range.

  • Instrumentation: Calibrated melting point apparatus.

  • Procedure:

    • Place a small amount of the dry, powdered sample into a capillary tube.

    • Insert the tube into the melting point apparatus.

    • Heat at a rapid rate initially to ~15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

  • Interpretation: A narrow range (e.g., < 2°C) indicates high purity. Compare the observed range to a reliable literature source or a certified reference standard.

Conclusion: A Commitment to Quality

The purity assessment of this compound is a critical step in ensuring its suitability for any research or development application. A superficial analysis is insufficient; a comprehensive, multi-technique approach is essential for building a complete and trustworthy purity profile. By integrating high-resolution chromatographic separations with definitive spectroscopic identification, scientists can confidently validate the quality of their synthesized material. This commitment to rigorous analysis not only upholds the principles of scientific integrity but also mitigates risks in the complex path of drug discovery and development.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Council for Harmonisation. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • BIOSYNCE. (2025). What are the regulatory requirements for piperazine production?. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • BIOSYNCE. (2025). What are the quality control standards for piperazine?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Supporting Information. (n.d.). General Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • ResearchGate. (n.d.). A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • PubChem. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-(4-Bromophenyl)piperazine Hydrochloride, min 98% (HPLC)(N), 100 grams. Retrieved from [Link]

  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible root causes of 1-methyl-4-nitrosopiperazine (MNP). Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Routes for N-Arylsulfonylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-arylsulfonylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2] These molecules have demonstrated significant therapeutic potential, with applications ranging from central nervous system (CNS) agents to anticancer and antimicrobial drugs.[3][4][5][6] The unique combination of the piperazine ring, which can be tailored for solubility and pharmacokinetic properties, and the arylsulfonyl group, a potent hydrogen bond acceptor and metabolic stabilizer, allows for fine-tuning of interactions with biological targets.[7]

Given their importance, the development of efficient, scalable, and versatile synthetic routes to N-arylsulfonylpiperazines is a critical endeavor for researchers in drug discovery and development.[8][9] This guide provides an in-depth comparison of the most effective synthetic strategies, moving beyond simple protocols to explain the underlying mechanistic principles and rationale behind experimental choices. We will dissect the most prevalent methods, offering detailed protocols, comparative data, and expert insights to help you select and optimize the ideal route for your target molecule.

Pillar 1: The Strategic Disconnection - Planning Your Synthesis

The construction of N-arylsulfonylpiperazines can be approached from two primary retrosynthetic disconnections. The choice of strategy is often dictated by the availability of starting materials, the desired substitution patterns on both the aryl and arylsulfonyl rings, and the tolerance of other functional groups on the molecule.

G Target N-Arylsulfonylpiperazine A_Intermediate N-Arylpiperazine Target->A_Intermediate C-S Bond Formation B_Intermediate N-Arylsulfonylpiperazine Target->B_Intermediate C-N Bond Formation A_SM1 Piperazine Derivative A_Intermediate->A_SM1 C-N Bond Formation A_SM2 Aryl Halide / etc. A_Intermediate->A_SM2 A_SM3 Arylsulfonyl Chloride B_SM1 Piperazine B_Intermediate->B_SM1 C-S Bond Formation B_SM2 Arylsulfonyl Chloride B_Intermediate->B_SM2 B_SM3 Aryl Halide / etc.

Figure 1: Primary retrosynthetic strategies for N-arylsulfonylpiperazine synthesis.

  • Route A (Arylation First): This is the most common and versatile approach. It involves the initial formation of an N-arylpiperazine intermediate, which is subsequently reacted with an arylsulfonyl chloride. This strategy benefits from the well-established and robust methodologies for N-arylation of piperazine.

  • Route B (Sulfonylation First): In this less common route, piperazine is first functionalized with the arylsulfonyl group, followed by N-arylation of the remaining secondary amine. The electron-withdrawing nature of the sulfonyl group can deactivate the second nitrogen, potentially complicating the subsequent arylation step.

This guide will focus primarily on the variants of Route A, as they offer the greatest flexibility and have seen the most significant methodological advancements.

Pillar 2: Core Methodologies for N-Arylpiperazine Construction

The critical step in Route A is the formation of the aryl-nitrogen bond. We will compare three workhorse reactions for this transformation: the modern palladium-catalyzed Buchwald-Hartwig amination, the classic nucleophilic aromatic substitution (SNAr), and direct cyclization of anilines.

Method 1: The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, allowing for the coupling of amines with aryl halides under relatively mild conditions.[10] Its broad substrate scope and high functional group tolerance make it a premier choice for complex molecule synthesis.[8][11]

Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[12] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[10][12]

The choice of phosphine ligand is critical and is tailored to the reactivity of the aryl halide. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) are highly effective, especially for less reactive aryl chlorides, as they promote the reductive elimination step.[13]

G pd0 Pd(0)L₂ complex1 [Ar-Pd(II)-X]L₂ pd0->complex1 Oxidative Addition aryl_halide Ar-X amine R₂NH base Base product Ar-NR₂ complex2 [Ar-Pd(II)-NR₂]L₂ complex1->complex2 Amine Coordination & Deprotonation complex2->pd0 Reductive Elimination center

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Trustworthiness: A Self-Validating Protocol A key challenge in the mono-arylation of piperazine is preventing the formation of the undesired N,N'-bis-arylated byproduct.[14] This protocol addresses this by using a protected piperazine (N-Boc-piperazine), which ensures single arylation. The subsequent steps are robust, high-yielding transformations.

Experimental Protocol: Buchwald-Hartwig Amination & Subsequent Sulfonylation

Step 1: N-Arylation of N-Boc-Piperazine [11]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), N-Boc-piperazine (1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-N'-Boc-piperazine.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the purified N-aryl-N'-Boc-piperazine from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acidification: Add an excess of a strong acid. Trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane are commonly used.

  • Reaction: Stir the mixture at room temperature for 1-4 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If using TFA, co-evaporate with toluene to remove residual acid. The product is typically obtained as a salt. To obtain the free base, dissolve the residue in water, basify with NaOH or Na₂CO₃, and extract with an organic solvent (e.g., ethyl acetate or DCM). Dry and concentrate to yield the N-arylpiperazine.

Step 3: N-Sulfonylation

  • Reaction Setup: Dissolve the N-arylpiperazine (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.5-2.0 eq.) in DCM at 0 °C.

  • Reagent Addition: Slowly add a solution of the desired arylsulfonyl chloride (1.0-1.1 eq.) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization to afford the final N-arylsulfonylpiperazine.

Data Summary: Buchwald-Hartwig Amination

Feature Description References
Aryl Halides Reactivity: I > Br > OTf > Cl. Modern ligands enable high yields even with chlorides. [10][14]
Catalysts Pd₂(dba)₃, Pd(OAc)₂ with various phosphine ligands (XPhos, RuPhos, SPhos). [8][13]
Bases Strong, non-nucleophilic bases are preferred. NaOtBu, K₃PO₄, Cs₂CO₃. [13]
Solvents Anhydrous, non-protic solvents like Toluene, Dioxane, or THF. [13]
Temperature Typically 80-110 °C. [15]
Yields Generally good to excellent (70-97%). [14]
Advantages Broad scope, high functional group tolerance, mild conditions. [10]

| Disadvantages | Cost of catalyst/ligand, sensitivity to air/moisture, potential for bis-arylation if not controlled. |[13][14] |

Method 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a classical and powerful method for forming C-N bonds, particularly when the aromatic ring is activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[16]

Causality & Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The piperazine nitrogen attacks the carbon atom bearing the leaving group. This step is rate-determining and disrupts the aromaticity of the ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[16] The EWG is crucial for stabilizing this intermediate.

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

Unlike SN1/SN2 reactions, the reactivity order for the leaving group is F > Cl > Br > I, because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack.[16]

G Start Activated Aryl Halide (Ar-X with EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Piperazine (Addition) Piperazine Piperazine Product N-Arylpiperazine Meisenheimer->Product - X⁻ (Elimination)

Figure 3: Workflow for the SNAr addition-elimination mechanism.

Experimental Protocol: SNAr & Subsequent Sulfonylation

Step 1: N-Arylation via SNAr [15]

  • Reaction Setup: In a round-bottom flask, combine the electron-deficient aryl halide (1.0 eq.), an excess of piperazine (2.0-5.0 eq. to favor mono-substitution and act as a base), and a high-boiling polar solvent such as DMSO or DMF. Alternatively, a base like K₂CO₃ (2.0 eq.) can be used with a smaller excess of piperazine.

  • Reaction: Heat the mixture, often to high temperatures (100-150 °C), with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with a large volume of water to precipitate the product or to dissolve the inorganic salts. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or acid-base extraction to remove excess piperazine.

Step 2 & 3: Boc Protection/Deprotection (Optional) and Sulfonylation If a mixture of mono- and di-substituted products is obtained, the mono-adduct can be protected (e.g., with Boc₂O), purified, and then deprotected before proceeding to the sulfonylation step as described in the Buchwald-Hartwig protocol. If the mono-arylated product is obtained cleanly, proceed directly to the sulfonylation step (Method 1, Step 3).

Data Summary: Nucleophilic Aromatic Substitution (SNAr)

Feature Description References
Aryl Halides Requires strong EWGs (e.g., -NO₂, -CN, -CF₃) ortho/para to the leaving group. [16][17]
Leaving Group Reactivity: F > Cl > Br > I. [16]
Bases K₂CO₃, Cs₂CO₃, or excess piperazine. [15]
Solvents Polar aprotic solvents like DMSO, DMF, NMP. [15]
Temperature Typically high (100-150 °C). [15]
Yields Can be very high for activated substrates. [18]
Advantages Operationally simple, no transition metal catalyst required. [9]

| Disadvantages | Limited to electron-deficient aryl halides, often requires harsh conditions. |[9][16] |

Method 3: Ring Formation from Anilines

This classical approach constructs the piperazine ring directly by reacting an aniline with bis(2-chloroethyl)amine.[19][20]

Causality & Mechanistic Insight: The reaction is a double nucleophilic substitution. The aniline nitrogen first displaces one chloride from bis(2-chloroethyl)amine. The resulting secondary amine then undergoes an intramolecular cyclization to displace the second chloride, forming the piperazine ring. This method often requires high temperatures to drive the reaction to completion.[19]

Experimental Protocol: Aniline Cyclization & Sulfonylation

Step 1: Piperazine Ring Formation [19]

  • Reaction Setup: Combine the aniline (1.0 eq.) and bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq.) in a high-boiling solvent such as diethylene glycol monomethyl ether or n-butanol.

  • Reaction: Heat the mixture to reflux (typically >130 °C) for an extended period (12-36 hours).

  • Work-up: Cool the reaction. Dilute with water and basify with concentrated NaOH. Extract the product with an organic solvent.

  • Purification: Purify the crude N-arylpiperazine by distillation or column chromatography.

Step 2: N-Sulfonylation Proceed with the sulfonylation as described in Method 1, Step 3.

Data Summary: Aniline Cyclization

Feature Description References
Substrates A broad range of anilines can be used. [19][20]
Reagent Bis(2-chloroethyl)amine hydrochloride (a nitrogen mustard precursor, handle with care). [19]
Solvents High-boiling ethers or alcohols (e.g., diethylene glycol monomethyl ether). [19]
Temperature High temperatures (reflux, >130 °C). [19]
Yields Moderate to good, but can be variable. [19]
Advantages Inexpensive starting materials, direct formation of the N-arylpiperazine core. [21]

| Disadvantages | Harsh reaction conditions, long reaction times, safety concerns with bis(2-chloroethyl)amine. |[14][19] |

Pillar 3: Comparative Analysis and Route Selection

Choosing the optimal synthetic route depends on a careful evaluation of the target molecule's structure, the available resources, and the desired scale of the synthesis.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)Aniline Cyclization
Versatility/Scope Excellent. Wide range of aryl halides and functional groups tolerated.[10]Poor. Limited to electron-deficient aryl halides.[16]Good. Broad aniline scope, but sensitive functional groups may not survive.[19]
Reaction Conditions Mild to Moderate. (80-110 °C). Requires inert atmosphere.[15]Harsh. (100-150 °C).Very Harsh. (>130 °C, long reaction times).[19]
Key Reagents Pd catalyst, phosphine ligand, strong base.[13]Activated aryl halide, base.Aniline, bis(2-chloroethyl)amine.[19]
Cost & Scalability Catalyst/ligand costs can be high for large scale.Inexpensive and highly scalable for suitable substrates.Inexpensive reagents, but energy costs for long, hot reactions.
Primary Challenge Preventing bis-arylation (solved with protecting groups); catalyst optimization.[13][14]Limited substrate scope.Harsh conditions limiting functional group tolerance; safety.
Best For... Complex molecules, diverse libraries, electron-rich or neutral aryl groups.Large-scale synthesis of specific targets with activated aryl rings.Simple, robust N-arylpiperazines where cost is a primary driver.

Conclusion

The synthesis of N-arylsulfonylpiperazines is a mature field with several robust and reliable methods at the disposal of the modern chemist.

  • The Buchwald-Hartwig amination stands out as the most versatile and widely applicable method, offering unparalleled scope for constructing complex and functionally diverse molecules under relatively mild conditions. Its predictability and the availability of commercial catalysts and ligands make it the go-to strategy for most discovery chemistry applications.[8][11]

  • Nucleophilic Aromatic Substitution remains a highly valuable and economical route for substrates bearing the requisite electronic activation.[9] For large-scale manufacturing of specific commercial compounds, its simplicity and lack of transition metals make it an attractive choice.

  • The direct cyclization of anilines is a classic method that, while effective, has been largely superseded due to its harsh conditions and the superior functional group tolerance of palladium-catalyzed methods.

By understanding the mechanistic underpinnings, advantages, and limitations of each approach, researchers can confidently select and execute the most efficient synthetic strategy, accelerating the journey from molecular design to groundbreaking discovery.

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC, NIH.

  • Optimizing reaction conditions for N-arylation of piperazine. BenchChem.

  • Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.

  • Recently Adopted Synthetic Protocols for Piperazines: A Review. ResearchGate.

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.

  • Buchwald–Hartwig amination. Wikipedia.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

  • Technical Support Center: Optimizing N-Arylpiperazine Synthesis. BenchChem.

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Three-component one-pot synthesis of N -arylsulfonyl-2-iminocoumarins. ResearchGate.

  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem.

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed.

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

  • Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. PMC, NIH.

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ResearchGate.

  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group.

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central.

  • Nucleophilic Aromatic Substitution. Chemistry Steps.

  • Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. ResearchGate.

  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.

  • The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate.

  • Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. PMC.

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC, PubMed Central.

  • Aliphatic Nucleophilic Substitution. Dalal Institute.

  • Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. PMC.

  • Metal-free one-pot synthesis of N-arylsulfonamides from nitroarenes and sodium sulfinates in an aqueous medium. ResearchGate.

  • One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal.

  • nucleophilic aromatic substitutions. YouTube.

  • Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Semantic Scholar.

  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry (RSC Publishing).

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate.

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.

  • Method for synthesis of chiral n-arylpiperazines. Google Patents.

  • Synthesis of New 1-Aryl-4-(biarylmethylene)piperazine Ligands, Structurally Related to Adoprazine (SLV313). ResearchGate.

Sources

The Versatility of the Bromophenylsulfonyl Moiety: A Comparative Guide to its Applications in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, tunable physicochemical properties, and potent biological activity is perpetual. Among the myriad of functional groups and structural motifs, the bromophenylsulfonyl group has emerged as a particularly versatile and powerful component in the design of bioactive molecules. This guide provides an in-depth, comparative analysis of the applications of bromophenylsulfonyl derivatives, delving into their performance as anticancer, antimicrobial, and enzyme-inhibiting agents, with supporting experimental data and detailed protocols. Furthermore, we will explore their burgeoning role in the realm of materials science.

The Bromophenylsulfonyl Scaffold: A Privileged Structure in Medicinal Chemistry

The benzenesulfonamide framework is a cornerstone of medicinal chemistry, forming the basis of numerous clinically approved drugs.[1] The introduction of a bromine atom onto the phenyl ring, creating the bromophenylsulfonyl moiety, imparts several advantageous properties. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can significantly influence drug-target binding affinity and specificity.[2][3] This interaction, arising from the anisotropic distribution of electron density on the halogen atom (the "sigma-hole"), allows it to act as a Lewis acid and interact with Lewis bases such as oxygen and nitrogen atoms in biological targets.[2] This can lead to enhanced potency and selectivity of the drug candidate.

Moreover, the lipophilicity of the molecule is increased with the addition of a bromine atom, which can improve its ability to cross cell membranes and reach its intracellular target. The sulfonyl group itself is a key pharmacophore, capable of acting as a hydrogen bond acceptor and engaging in crucial interactions with enzyme active sites.[1] This unique combination of properties makes bromophenylsulfonyl derivatives a compelling class of compounds for therapeutic development.

Anticancer Applications: A Comparative Look at Efficacy

Bromophenylsulfonyl derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[4][5][6]

Comparative Cytotoxicity against Standard Chemotherapeutics

A crucial aspect of evaluating novel anticancer compounds is to compare their efficacy against established chemotherapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative bromophenylsulfonyl derivatives against various cancer cell lines, juxtaposed with the performance of the widely used drug, Doxorubicin.

Compound/DrugCell LineIC50 (µM)Reference
Naphthalene-sulfonamide hybrid (5b) MCF-7 (Breast Cancer)1.83 ± 0.11[7]
Naphthalene-sulfonamide hybrid (5i) MCF-7 (Breast Cancer)2.01 ± 0.15[7]
Doxorubicin MCF-7 (Breast Cancer)0.43 - 1.03[8][9]
2,5-Dichlorothiophene-3-sulfonamide (8b) HeLa (Cervical Cancer)7.2 ± 1.12[4]
2,5-Dichlorothiophene-3-sulfonamide (8b) MDA-MB-231 (Breast Cancer)4.62 ± 0.13[4]
Doxorubicin HeLa (Cervical Cancer)~0.1 - 0.5[8]
Doxorubicin MDA-MB-231 (Breast Cancer)~0.05 - 0.2[9]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

The data indicates that while Doxorubicin generally exhibits higher potency, certain bromophenylsulfonyl derivatives, such as the naphthalene-sulfonamide hybrids, display promising anticancer activity in the low micromolar range, making them valuable leads for further optimization.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Bromophenylsulfonyl derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromophenylsulfonyl derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound compound_prep->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow of the MTT cytotoxicity assay.

Antimicrobial Applications: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria is a global health crisis, necessitating the discovery of new antimicrobial agents. Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of inspiration for the development of new antibacterial compounds.[10] Bromophenylsulfonyl derivatives have shown promising activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Efficacy against Standard Antibiotics

The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the efficacy of an antimicrobial agent. The following table compares the MIC values of a bromophenylsulfonyl derivative with the widely used antibiotic, Ciprofloxacin.

Compound/DrugOrganismMIC (µg/mL)Reference
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide S. aureus (clinical isolate)32[11]
Ciprofloxacin S. aureus0.25 - 2[12]
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide MRSA (clinical isolate)32[11]
Ciprofloxacin MRSA0.5 - >128[12]

While Ciprofloxacin generally demonstrates greater potency, the activity of the bromophenylsulfonyl derivative against resistant strains like MRSA at a concentration of 32 µg/mL is noteworthy and suggests a different mechanism of action that may circumvent existing resistance mechanisms.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][5]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bromophenylsulfonyl derivative (test compound)

  • Standard antibiotic (e.g., Ciprofloxacin) for positive control

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the bromophenylsulfonyl derivative in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare Bacterial Inoculum inoculate_wells Inoculate Wells with Bacteria inoculum_prep->inoculate_wells compound_dilution Prepare Serial Dilutions of Compound in 96-well Plate compound_dilution->inoculate_wells incubate_24h Incubate at 37°C for 18-24h inoculate_wells->incubate_24h determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate_24h->determine_mic

Workflow for MIC determination by broth microdilution.

Enzyme Inhibition: A Targeted Approach

The specificity of bromophenylsulfonyl derivatives makes them excellent candidates for enzyme inhibitors. Their ability to interact with active sites through a combination of hydrogen bonding, hydrophobic interactions, and halogen bonding allows for the design of potent and selective inhibitors for a variety of enzyme targets.[13][14]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in many types of cancer and are considered important therapeutic targets.[15] Sulfonamides are classic CA inhibitors, and bromophenylsulfonyl derivatives have shown potent inhibitory activity against these enzymes.[13][14]

Molecular Docking Insights: Molecular docking studies have provided valuable insights into the binding mode of bromophenylsulfonyl derivatives within the active site of carbonic anhydrase. The sulfonamide group coordinates with the zinc ion in the active site, while the bromophenyl ring can form favorable interactions with hydrophobic residues. The bromine atom can participate in halogen bonding with backbone carbonyl oxygens, further stabilizing the enzyme-inhibitor complex.

CA_Inhibition_Mechanism cluster_active_site Carbonic Anhydrase Active Site cluster_inhibitor Bromophenylsulfonyl Derivative Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Sulfonamide SO₂NH₂ Sulfonamide->Zn Coordination Bromophenyl Bromophenyl Ring cluster_active_site cluster_active_site Bromophenyl->cluster_active_site Hydrophobic & Halogen Bonding Interactions

Binding of a bromophenylsulfonyl derivative to the active site of carbonic anhydrase.
Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. Several sulfonamide-containing compounds, such as celecoxib, are clinically used COX-2 inhibitors. Bromophenylsulfonyl derivatives have also been investigated as potential COX-2 inhibitors.

Comparative IC50 Values:

Compound/DrugCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 0.05215.2292[5]
Pryazole Derivative (PYZ20) 0.33>100>303[5]

While direct comparative data for a bromophenylsulfonyl derivative against Celecoxib is limited, the data for a related sulfonamide derivative (PYZ20) shows that this class of compounds can achieve high potency and selectivity for COX-2.[5]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against carbonic anhydrase is often determined using a stopped-flow spectrophotometric assay that measures the inhibition of CO2 hydration.[16][17]

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA II or hCA IX)

  • Tris-HCl buffer

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Bromophenylsulfonyl derivative (test compound)

  • Stopped-flow spectrophotometer

Step-by-Step Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the CA enzyme and the bromophenylsulfonyl derivative at various concentrations in the assay buffer.

  • Reaction Initiation: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a solution of the substrate (pNPA) in the stopped-flow instrument.

  • Data Acquisition: The hydrolysis of pNPA to p-nitrophenol is monitored by the increase in absorbance at 400 nm over time.

  • Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Applications in Materials Science

Beyond their therapeutic potential, bromophenylsulfonyl derivatives are finding applications in materials science, particularly in the synthesis of functional polymers. The presence of the sulfonyl group can enhance the thermal stability and solubility of polymers, while the bromo-phenyl moiety can be used as a reactive handle for further polymer modification or as a component in materials with specific electronic or optical properties.

For instance, polythiophenes bearing alkylsulfonic acid ester side chains, which can be derived from bromophenylsulfonyl precursors, have been synthesized. These polymers, after conversion to their sulfonic acid form, exhibit significantly improved electrical conductivity, making them promising materials for organic electronics.[18] The bromophenylsulfonyl group can also be incorporated into polymer backbones to create materials with high thermal stability and specific glass transition temperatures.

Conclusion and Future Directions

The bromophenylsulfonyl moiety is a versatile and valuable scaffold in both medicinal chemistry and materials science. Its unique combination of a reactive sulfonyl group, a lipophilic and halogen-bond-donating bromophenyl ring, and synthetic tractability has led to the development of a diverse range of compounds with potent biological activities and interesting material properties.

As our understanding of the intricate roles of enzymes in disease progresses and the demand for novel materials with tailored properties grows, the bromophenylsulfonyl scaffold is poised to play an even more significant role. Future research will likely focus on the development of highly selective inhibitors for specific enzyme isoforms, the exploration of novel therapeutic targets, and the design of advanced functional polymers. The continued exploration of the structure-activity relationships of this privileged scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents and advanced materials.

References

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investig
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • Cytotoxic activity, expressed as IC 50 , of synthetic compounds 4a-n and doxorubicin against different cancer cell lines.
  • Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evalu
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • A Head-to-Head Comparison of Novel Sulfonamide Deriv
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation | Request PDF.
  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.
  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead.
  • Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights | ACS Omega.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC - PubMed Central.
  • Biological activity and molecular docking studies of some N-phenylsulfonamides against cholinesterases and carbonic anhydrase isoenzymes. PubMed.
  • Sulfonamides and sulfonylated deriv
  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Request PDF.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH.
  • MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Introducing bromine to the molecular structure as a str
  • Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. PubMed.
  • Molecular structures of the new 4-[(4-bromophenyl)sulfonyl]benzoic acid...
  • Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. PMC - NIH.
  • Docking of sulfonamides to carbonic anhydrase II and IV. PubMed.
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
  • Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. | Semantic Scholar.
  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube.
  • Halogen bond: its role beyond drug-target binding affinity for drug discovery and development. PubMed.
  • Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors. PMC - NIH.
  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. PMC - NIH.
  • 2-((4-Bromophenyl)sulfonyl)acetonitrile. BLDpharm.
  • Values of the MIC, MIC 50 and MIC 90 of the sulfonamide derivatives...
  • TABLE 2 | MIC and ECOFF values of various antibiotics against MSSA,...
  • Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. Polymer Chemistry (RSC Publishing).
  • 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. PubMed.
  • Special Issue: Synthesis, Processing, Structure and Properties of Polymer M
  • Synthesis and properties of polythiophene bearing an alkylsulfonic acid ester
  • Polymer Chemistry.
  • Polymer nanoparticles via intramolecular crosslinking of sulfonyl azide functionalized polymers | Request PDF.

Sources

benchmarking the performance of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine in a specific assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Bromodomains and the Need for Rigorous Inhibitor Profiling

The epigenetic landscape is a dynamic and complex frontier in drug discovery. Among the key players in this domain are bromodomains, protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This recognition is a critical event in the regulation of gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a high-value target in oncology and inflammation due to its role in driving the expression of key oncogenes like MYC.[1][2] Consequently, the development of small molecule inhibitors that can disrupt the interaction between bromodomains and acetylated histones is an area of intense research.

However, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. A critical aspect of this journey is the rigorous and objective assessment of an inhibitor's performance. This guide provides an in-depth, technical comparison of a novel investigational compound, "Company-X Compound" (a fictional analogue of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine), against established and clinically relevant bromodomain inhibitors. We will delve into the practical application of the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) to benchmark potency and selectivity, providing researchers with a framework for evaluating their own compounds.

The inhibitors used for comparison are:

  • (+)-JQ1: A potent and highly selective thienotriazolodiazepine inhibitor of the BET family, widely used as a chemical probe to study BET bromodomain function.[1]

  • OTX-015 (Birabresib): An orally bioavailable BET inhibitor that has been evaluated in clinical trials for various hematological malignancies and solid tumors.[3][4]

  • SGC-CBP30: A selective inhibitor of the CBP/p300 bromodomains, serving as an essential tool for assessing off-target effects and establishing a selectivity profile.[5][6][7]

This guide will not only present the "what" – the experimental data – but also the "why" – the scientific rationale behind the assay design and interpretation of the results, empowering researchers to make informed decisions in their drug discovery programs.

The Assay Principle: Unveiling Molecular Interactions with AlphaScreen

To quantify the potency of our inhibitors, we employ the AlphaScreen technology. This bead-based, no-wash immunoassay is a powerful tool for studying biomolecular interactions in a high-throughput format.[8] The core principle relies on the proximity-dependent transfer of energy from a Donor bead to an Acceptor bead.

Here's a breakdown of the assay's mechanism for assessing BRD4 inhibition:

  • The Players:

    • Donor Beads: Coated with streptavidin, which has a high affinity for biotin.

    • Acceptor Beads: Coated with a nickel chelate (Ni-NTA), which captures His-tagged proteins.

    • Biotinylated Histone Peptide: A synthetic peptide representing a portion of a histone tail with acetylated lysine residues, which is the natural ligand for BRD4.

    • His-tagged BRD4: The recombinant bromodomain-containing protein of interest.

    • Inhibitor: The small molecule being tested.

  • The Interaction: In the absence of an inhibitor, the His-tagged BRD4 protein binds to the biotinylated acetylated histone peptide. This brings the Ni-NTA Acceptor bead (bound to BRD4) and the Streptavidin Donor bead (bound to the histone peptide) into close proximity.

  • The Signal: When the Donor bead is excited with a laser at 680 nm, it converts ambient oxygen into a short-lived, high-energy state known as singlet oxygen. If an Acceptor bead is within the singlet oxygen's diffusion range (~200 nm), the energy is transferred, triggering a cascade of chemical reactions within the Acceptor bead that culminates in the emission of light at 520-620 nm.[9]

  • The Inhibition: A competitive inhibitor will bind to the acetyl-lysine binding pocket of BRD4, preventing its interaction with the histone peptide. This disruption separates the Donor and Acceptor beads, leading to a decrease in the AlphaScreen signal. The magnitude of this signal reduction is directly proportional to the inhibitor's potency.

G cluster_0 No Inhibitor: High Signal cluster_1 With Inhibitor: Low Signal Donor Bead Donor Bead Histone Peptide Biotinylated Acetylated Histone Peptide Donor Bead->Histone Peptide Streptavidin-Biotin Acceptor Bead Acceptor Bead Donor Bead->Acceptor Bead ~200nm BRD4 His-tagged BRD4 Histone Peptide->BRD4 Binding BRD4->Acceptor Bead His-tag-Ni-NTA Signal Light Emission (520-620 nm) Acceptor Bead->Signal Donor Bead_i Donor Bead Histone Peptide_i Biotinylated Acetylated Histone Peptide Donor Bead_i->Histone Peptide_i Streptavidin-Biotin BRD4_i His-tagged BRD4 BRD4_i->Histone Peptide_i Interaction Blocked Acceptor Bead_i Acceptor Bead BRD4_i->Acceptor Bead_i His-tag-Ni-NTA Inhibitor Inhibitor Inhibitor->BRD4_i Competitive Binding NoSignal No Signal

Fig 1. Principle of the BRD4 AlphaScreen Assay.

Experimental Protocols

Scientific integrity is paramount. The following protocols are designed to be self-validating systems, with built-in controls to ensure data reliability. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.

Protocol 1: BRD4(1) Potency Determination via AlphaScreen

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against the first bromodomain of BRD4 (BRD4(1)).

Materials:

  • Recombinant Human BRD4(1) (aa 49-170), His-tagged (e.g., BPS Bioscience, Cat. No. 31040)

  • Biotinylated Histone H4 tetra-acetylated peptide (e.g., AnaSpec)

  • AlphaScreen™ Histidine (Nickel Chelate) Detection Kit (PerkinElmer, Cat. No. 6760619M)

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT.

    • Rationale: HEPES provides a stable pH environment. NaCl mimics physiological salt concentrations. BSA is a blocking agent that prevents non-specific binding of proteins and peptides to the plate surface. DTT is a reducing agent that prevents protein oxidation.

  • Test compounds (Company-X Compound, (+)-JQ1, OTX-015, SGC-CBP30) serially diluted in DMSO.

  • 384-well, white, opaque microplates (e.g., PerkinElmer ProxiPlate-384 Plus).

Experimental Workflow:

G start Start prep_compounds Prepare 11-point serial dilutions of test compounds in DMSO. start->prep_compounds add_compounds Add 100 nL of compound solutions to 384-well plate. prep_compounds->add_compounds add_brd4 Add 5 µL of 2x BRD4(1) solution (e.g., 10 nM final) to each well. add_compounds->add_brd4 incubate1 Incubate for 15 minutes at room temperature. add_brd4->incubate1 add_peptide Add 5 µL of 2x Biotinylated Histone H4 peptide solution (e.g., 30 nM final). incubate1->add_peptide incubate2 Incubate for 15 minutes at room temperature. add_peptide->incubate2 add_beads Add 10 µL of AlphaScreen bead mix (1:1 Donor/Acceptor) in the dark. incubate2->add_beads incubate3 Incubate for 60 minutes at room temperature in the dark. add_beads->incubate3 read_plate Read plate on an Alpha-enabled plate reader (680 nm excitation, 520-620 nm emission). incubate3->read_plate analyze Analyze data: Normalize to controls and fit dose-response curve to calculate IC50. read_plate->analyze end End analyze->end

Fig 2. Workflow for BRD4(1) AlphaScreen Assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare 11-point, 3-fold serial dilutions of the test compounds in 100% DMSO. Using an acoustic liquid handler, transfer 100 nL of each compound dilution into the wells of a 384-well assay plate. For control wells, add 100 nL of DMSO (0% inhibition) or 100 nL of a high concentration of (+)-JQ1 (10 µM, 100% inhibition).

  • BRD4(1) Addition: Prepare a 2x working solution of His-tagged BRD4(1) in Assay Buffer. Add 5 µL of this solution to each well.

    • Rationale: The final concentration of BRD4(1) should be optimized and is typically at or below the Kd of its interaction with the histone peptide to ensure assay sensitivity.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to BRD4(1).

  • Peptide Addition: Prepare a 2x working solution of the biotinylated histone H4 peptide in Assay Buffer. Add 5 µL of this solution to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the BRD4(1)-peptide interaction to reach equilibrium.

  • Bead Addition: Prepare a 2x mixture of AlphaScreen Donor and Acceptor beads in Assay Buffer (final concentration typically 10 µg/mL each). This step must be performed under subdued lighting. Add 10 µL of the bead mixture to each well.

    • Rationale: The beads are light-sensitive, and exposure to bright light can lead to a high background signal.

  • Final Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark to allow for bead binding and signal development.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO (0%) and high-concentration JQ1 (100%) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: CBP Bromodomain Selectivity Assay

To assess the selectivity of the inhibitors, a similar AlphaScreen assay is performed using the CBP bromodomain.

Materials:

  • Recombinant Human CBP Bromodomain, His-tagged (e.g., BPS Bioscience, Cat. No. 31123)

  • All other materials are as described in Protocol 1.

Methodology:

The protocol is identical to that described for BRD4(1), with the substitution of the CBP bromodomain for the BRD4(1) protein. The final concentration of CBP should be optimized for the assay. A potent and selective CBP inhibitor like SGC-CBP30 should be used as a positive control for 100% inhibition.

Comparative Performance Data

The following tables summarize the performance of Company-X Compound in comparison to the reference inhibitors. The data for Company-X Compound is hypothetical for illustrative purposes.

Table 1: Potency against BRD4(1) Bromodomain

CompoundBRD4(1) IC50 (nM) - AlphaScreenNotes
Company-X Compound 150 Hypothetical Data
(+)-JQ150 - 77[1][10]Potent BET-selective reference compound.
OTX-015 (Birabresib)92 - 112[3][4][11]Clinically evaluated BET inhibitor.
SGC-CBP30~840 (from 40x selectivity over CBP Kd)[5][7]CBP/p300 selective inhibitor, weak BRD4 binder.

Table 2: Selectivity Profile - CBP vs. BRD4(1)

CompoundCBP IC50 (nM) - AlphaScreenBRD4(1) IC50 (nM) - AlphaScreenSelectivity (BRD4(1)/CBP)
Company-X Compound >10,000 150 >66-fold
(+)-JQ112,942[1]77[1]~0.006-fold (BET Selective)
OTX-015 (Birabresib)>10,000 (inferred)92-112[3][4][11]Highly BET Selective
SGC-CBP3021 (Kd)[5][7]~840[5][7]~40-fold (CBP Selective)

Discussion and Interpretation of Results

The data presented provides a clear, quantitative comparison of Company-X Compound against key bromodomain inhibitors.

  • Potency: With an IC50 of 150 nM against BRD4(1), Company-X Compound demonstrates respectable potency. While not as potent as the tool compound (+)-JQ1 or the clinical candidate OTX-015, it falls within a range that is often considered a strong starting point for lead optimization programs.

  • Selectivity: The true strength of Company-X Compound lies in its selectivity profile. With an IC50 for CBP greater than 10,000 nM, it exhibits a selectivity of over 66-fold for BRD4(1) over the CBP bromodomain. This is a critical feature, as off-target inhibition of CBP/p300 can lead to unwanted cellular effects and potential toxicities. In contrast, SGC-CBP30 demonstrates the opposite profile, with high potency against CBP and weak activity against BRD4, highlighting its utility as a selective probe for the CBP/p300 family.[5][6][7] The pan-BET selectivity of (+)-JQ1 and OTX-015 is also evident from their potent inhibition of BRD4 and weak affinity for CBP.

Conclusion: A Framework for Confident Decision-Making

This guide has provided a comprehensive framework for benchmarking the performance of a novel bromodomain inhibitor, "Company-X Compound," using the robust and high-throughput AlphaScreen assay. By comparing its potency and selectivity against well-characterized inhibitors like (+)-JQ1, OTX-015, and SGC-CBP30, we have established a clear performance profile for our compound of interest.

The detailed protocols and the rationale behind the experimental choices offer a template for researchers to design their own rigorous screening cascades. The presented data underscores the importance of not only assessing on-target potency but also quantifying selectivity against other bromodomain families. This multi-faceted approach to inhibitor characterization is essential for building a strong data package to support the progression of a compound through the drug discovery pipeline. By adhering to these principles of scientific integrity and thoroughness, researchers can navigate the complexities of epigenetic drug discovery with greater confidence.

References

  • Martin, S., et al. (2016). Chemical probes and inhibitors of bromodomains outside the BET family. MedChemComm, 7(9), 1637-1657. [Link]

  • Philpott, M., & Fuchser, J. (2013). A bead-based proximity assay for BRD4 ligand discovery. Methods in molecular biology (Clifton, N.J.), 1064, 139–153. [Link]

  • Potent and selective N-terminal BRD4 bromodomain inhibitors by targeting non-conserved residues and structured water. ChemRxiv. [Link]

  • Structural Genomics Consortium. (+)-JQ1 SGCBD01 Selective chemical probe for BET Bromodomains. [Link]

  • BPS Bioscience. (-)-JQ1 BRD4 27335. [Link]

  • Hammitzsch, A., et al. (2015). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. eLife, 4, e06903. [Link]

  • Coudé, M. M., et al. (2015). BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells. Oncotarget, 6(12), 10395–10408. [Link]

  • Reaction Biology. CREBBP Bromodomain Assay Service (AlphaScreen). [Link]

  • Reaction Biology. BRD4 Assay Service (AlphaScreen). [Link]

  • Hammitzsch, A., et al. (2015). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Proceedings of the National Academy of Sciences of the United States of America, 112(34), 10768–10773. [Link]

  • Chen, Z., et al. (2017). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. MedChemComm, 8(5), 979–984. [Link]

  • An, S., & Tolliday, N. (2010). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Current protocols in pharmacology, Chapter 9, Unit9.13. [Link]

  • Wang, L., et al. (2020). CBP/p300 bromodomain: new promising epigenetic target. Visualized Cancer Medicine, 1(1), 1-13. [Link]

  • ResearchGate. IC50 in a panel of AML and ALL cell lines. [Link]

  • Xiang, Y., et al. (2024). An updated patent review of BRD4 degraders. Acta Pharmaceutica Sinica B, 14(9), 3629-3651. [Link]

  • Zhang, H., et al. (2012). competitive alphascreen assay for detection of hyaluronan. Glycobiology, 22(3), 365-371. [Link]

  • BPS Bioscience. BRD3 (BD2) Inhibitor Screening Assay Kit. [Link]

  • Wang, S., et al. (2021). Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Eglen, R. M., & Reisine, T. (2011). The Use of AlphaScreen Technology in HTS: Current Status. Current chemical genomics, 5, 1–8. [Link]

  • ResearchGate. Characterization of the effect of JQ1, OTX015, SGC‐CBP30, ISOX‐DUAL and... [Link]

  • Basile, T., et al. (2024). Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign. International Journal of Molecular Sciences, 25(17), 9295. [Link]

  • BMG LABTECH. AlphaScreen. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine (CAS No. 837-12-7), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing you with a self-validating system for chemical waste management.

I. Compound Identification and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's properties and associated hazards is paramount.

Chemical Identity:

PropertyValue
IUPAC Name 1-(4-bromophenyl)sulfonyl-4-methylpiperazine[1]
CAS Number 837-12-7[1][2]
Molecular Formula C11H15BrN2O2S[1][2]
Molecular Weight 319.22 g/mol [1][2]

GHS Hazard Classification:

This compound is classified as a hazardous substance. The primary hazards identified are:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

II. Personal Protective Equipment (PPE) and Safety Precautions

Adherence to strict safety protocols is non-negotiable when handling this compound.

Mandatory PPE:

  • Hand Protection: Wear protective gloves (e.g., nitrile) to prevent skin contact.

  • Eye/Face Protection: Use chemical safety goggles and a face shield to protect against splashes.

  • Skin and Body Protection: A lab coat or other suitable protective clothing is required.

General Safety Practices:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. This prevents potentially dangerous reactions.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms (e.g., irritant).

Step 2: Handling Contaminated Materials

  • Solid Waste: Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, should be placed in the designated hazardous waste container.

  • Liquid Waste: If the compound is in solution, the entire solution should be collected as hazardous waste.

  • Empty Containers: "Empty" containers that previously held this compound are still considered hazardous. They should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous waste.[3][4] After rinsing, deface the original label and dispose of the container as instructed by your EHS office.

Step 3: Storage Pending Disposal

  • Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.

Step 4: Arranging for Final Disposal

  • Certified Vendor: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[3]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Handling Waste This compound Is_Solid Is the waste solid or contaminated material? Start->Is_Solid Collect_Solid Place in designated hazardous waste container Is_Solid->Collect_Solid Yes Is_Liquid Is the waste a liquid solution? Is_Solid->Is_Liquid No Label_Waste Properly label all waste containers Collect_Solid->Label_Waste Collect_Liquid Collect in designated liquid hazardous waste container Is_Liquid->Collect_Liquid Yes Is_Empty_Container Is it an 'empty' container? Is_Liquid->Is_Empty_Container No Collect_Liquid->Label_Waste Triple_Rinse Triple rinse with appropriate solvent Is_Empty_Container->Triple_Rinse Yes Is_Empty_Container->Label_Waste No Collect_Rinsate Collect rinsate as hazardous waste Triple_Rinse->Collect_Rinsate Dispose_Container Deface label and dispose of container per EHS Collect_Rinsate->Dispose_Container Store_Waste Store in designated hazardous waste area Label_Waste->Store_Waste Contact_EHS Contact EHS for pickup and disposal Store_Waste->Contact_EHS

Caption: Decision workflow for handling and disposing of this compound waste.

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: For small spills, contain the material using an inert absorbent material such as vermiculite, sand, or commercial chemical absorbent pads. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

The following flowchart outlines the key steps for managing a spill.

SpillResponse Spill Response Protocol Spill Spill Occurs Alert Alert personnel in the area Spill->Alert Assess Assess spill size and risk Alert->Assess SmallSpill Small, manageable spill Assess->SmallSpill Small LargeSpill Large or unmanageable spill Assess->LargeSpill Large WearPPE Don appropriate PPE SmallSpill->WearPPE Evacuate Evacuate the area LargeSpill->Evacuate CallEHS Call EHS/ Emergency Response Evacuate->CallEHS Report Report the incident to supervisor and EHS CallEHS->Report Contain Contain the spill with inert absorbent WearPPE->Contain Collect Collect waste into hazardous waste container Contain->Collect Clean Decontaminate the spill area Collect->Clean Clean->Report

Caption: Step-by-step procedure for responding to a chemical spill.

V. Environmental Considerations for Brominated Aromatic Compounds

By adhering to these procedures, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship, reinforcing the trust placed in you as a scientific professional.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Simon Fraser University. Hazardous waste.[Link]

  • European Chemicals Agency (ECHA). ECHA identifies certain brominated flame retardants as candidates for restriction.[Link]

Sources

Navigating the Handling of 1-(4-Bromophenylsulfonyl)-4-methylpiperazine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are daily pursuits. With these pursuits comes the inherent responsibility of ensuring a safe laboratory environment. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 1-(4-Bromophenylsulfonyl)-4-methylpiperazine (CAS No. 837-12-7), a compound recognized for its potential as a skin, eye, and respiratory irritant.[1][2] Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety and scientific excellence.

Understanding the Hazard: A Prerequisite for Protection

This compound is an organic compound that, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), presents the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H302: Harmful if swallowed.[3]

These classifications necessitate a multi-faceted approach to PPE, ensuring that all potential routes of exposure—dermal, ocular, and inhalation—are adequately addressed. The following sections detail the minimum PPE requirements and provide a risk-based analysis for procedural adaptations.

Core Personal Protective Equipment (PPE)

The following table outlines the essential PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove.The compound's brominated aromatic structure warrants robust chemical resistance. While nitrile offers good baseline protection and dexterity, an outer layer of neoprene or butyl rubber provides superior defense against a wider range of chemicals and potential degradation.[4][5] This dual-layer system also offers protection in case the outer glove is breached.
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield is required when there is a significant risk of splashing.The "serious eye irritation" classification (H319) demands more than standard safety glasses.[2] Chemical splash goggles provide a seal around the eyes, preventing entry of powders or droplets.[6] A face shield offers an additional layer of protection for the entire face from splashes during procedures like solution preparation or transfers.[2][3]
Body Protection A fully fastened, long-sleeved laboratory coat made of a chemically resistant material.A lab coat is the primary barrier to protect the skin and personal clothing from accidental spills and contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified chemical fume hood.The potential for respiratory irritation (H335) from airborne particulates necessitates respiratory protection, especially when weighing or transferring the powder.[2][7] The use of a respirator should be part of a comprehensive respiratory protection program that includes fit testing and training.[8][9]

Procedural Guidance for PPE Usage: A Step-by-Step Approach

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the efficacy of the protective barrier.

Donning PPE Workflow

G cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash and Dry Hands Thoroughly LabCoat Don Lab Coat (Fasten Completely) WashHands->LabCoat Respirator Don Respirator (Perform Seal Check) LabCoat->Respirator Goggles Don Goggles/Face Shield Respirator->Goggles Gloves Don Gloves (Outer glove over cuff) Goggles->Gloves

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

G cluster_doffing Doffing Sequence (Most Contaminated First) cluster_post Post-Procedure OuterGloves Remove Outer Gloves LabCoat Remove Lab Coat (Turn inside out) OuterGloves->LabCoat Goggles Remove Goggles/Face Shield (Handle by straps) LabCoat->Goggles InnerGloves Remove Inner Gloves Goggles->InnerGloves Respirator Remove Respirator (Handle by straps) InnerGloves->Respirator WashHands Wash Hands Thoroughly Respirator->WashHands

Caption: Sequential process for correctly doffing PPE.

Operational and Disposal Plans

Handling:

  • All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[10]

Disposal of Contaminated PPE:

  • Gloves: After handling the compound, remove the outer gloves first and dispose of them in a designated hazardous waste container. The inner gloves should be removed before leaving the laboratory and also placed in the hazardous waste.

  • Lab Coats: If significant contamination of a lab coat occurs, it should be carefully removed and placed in a sealed, labeled bag for professional decontamination or disposal according to institutional guidelines. Do not take contaminated lab coats home.

  • Respirators: Disposable respirators should be discarded in the hazardous waste stream after a single use. Reusable respirators must be decontaminated according to the manufacturer's instructions.

  • All waste generated should be segregated, clearly labeled as "Hazardous Chemical Waste" with the full chemical name, and disposed of through your institution's Environmental Health and Safety (EHS) office.[11][12]

Emergency Procedures in Case of Exposure

Skin Contact:

  • Immediately remove any contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.[10][13]

  • Wash the area with soap and water.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with a gentle stream of lukewarm water for at least 20 minutes, holding the eyelids open.[14][15]

  • Do not rub the eyes.[15]

  • Remove contact lenses if present and easily removable.

  • Seek immediate medical attention from an ophthalmologist.[15]

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen if you are trained to do so.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

By integrating these detailed PPE protocols and emergency preparedness plans into your standard operating procedures, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for all.

References

  • Eye and Face Protection | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved January 15, 2026, from [Link]

  • This compound | C11H15BrN2O2S | CID 710729. (2025, September 15). PubChem. Retrieved January 15, 2026, from [Link]

  • Selecting Eye and Face Protection Gear That Meets Safety Regulations. (n.d.). Retrieved January 15, 2026, from [Link]

  • Eye and face protection – 10 tips for proper selection - STOP. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675. (2025, April 14). PubChem. Retrieved January 15, 2026, from [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14). Retrieved January 15, 2026, from [Link]

  • 3M Respirator Selection Guide. (n.d.). Retrieved January 15, 2026, from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved January 15, 2026, from [Link]

  • How to Treat Skin Contact with Chemicals - Croner-i. (2018, April 13). Retrieved January 15, 2026, from [Link]

  • М 2004 Respirator Selection Guide. (n.d.). Retrieved January 15, 2026, from [Link]

  • 3M Respirator Selection Guide. (n.d.). Retrieved January 15, 2026, from [Link]

  • Butyl or nitrile gloves: what to choose against chemical risks? - Oxwork. (2024, May 8). Retrieved January 15, 2026, from [Link]

  • Butyl vs Nitrile Gloves. (2024, October 21). Retrieved January 15, 2026, from [Link]

  • Bromine: incident management - GOV.UK. (n.d.). Retrieved January 15, 2026, from [Link]

  • Chemical splash in the eye: First aid - Mayo Clinic. (n.d.). Retrieved January 15, 2026, from [Link]

  • A safety and chemical disposal guideline for Minilab users. (n.d.). Retrieved January 15, 2026, from [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). Retrieved January 15, 2026, from [Link]

  • Laboratory waste - KI Staff portal. (2025, May 28). Retrieved January 15, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.